An In-Depth Technical Guide to the Mechanism of Action of Adenosine 5'-Monophosphate (AMP)
Abstract Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, plays a pivotal role in cellular bioenergetics and signal transduction. Its mechanism of action is multifaceted, primarily characterized by two distinc...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, plays a pivotal role in cellular bioenergetics and signal transduction. Its mechanism of action is multifaceted, primarily characterized by two distinct pathways: an intracellular role as a critical allosteric regulator of AMP-activated protein kinase (AMPK), the master sensor of cellular energy status, and an extracellular role as a precursor to adenosine, which modulates a wide array of physiological processes through purinergic receptors. This technical guide provides a comprehensive overview of these mechanisms, tailored for researchers, scientists, and drug development professionals. It delineates the core signaling cascades, presents quantitative data on receptor affinities, and details key experimental protocols for investigating the AMP signaling network.
Intracellular Mechanism: Activation of AMP-Activated Protein Kinase (AMPK)
The primary intracellular function of Adenosine 5'-monophosphate is to act as a direct signaling molecule indicating a state of low cellular energy. This is chiefly mediated through the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a master metabolic regulator.[1][2] When cellular ATP is consumed, it is converted to ADP and subsequently to AMP, leading to a rise in the AMP:ATP ratio, which is the canonical trigger for AMPK activation.[1][3]
The AMPK Heterotrimeric Complex
AMPK exists as a heterotrimeric complex composed of a catalytic α subunit and two regulatory subunits, β and γ.[4][5] The γ subunit contains binding sites for AMP, ADP, and ATP, allowing it to function as the direct energy-sensing component of the complex. The binding of AMP or ADP to the γ subunit initiates a conformational change that activates the kinase.[1][4]
The Canonical AMPK Activation Pathway
The binding of AMP to the γ subunit activates AMPK through three complementary mechanisms, which are antagonized by ATP.[5][6]
Allosteric Activation: AMP binding induces a direct, moderate allosteric activation of the kinase complex.[5][6]
Promotion of Phosphorylation: The conformational change following AMP binding makes AMPK a more favorable substrate for its primary upstream kinase, Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit, leading to a more than 100-fold increase in activity.[1][3]
Inhibition of Dephosphorylation: AMP binding protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2Cα (PP2Cα), thus locking AMPK in its active state.[5][6]
An In-depth Technical Guide to the Biochemical Properties of Adenosine 5'-Monophosphate Disodium Salt
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, is a cornerstone of cellular metabolism and signaling. Composed of the purine nucle...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP), a fundamental nucleotide, is a cornerstone of cellular metabolism and signaling. Composed of the purine nucleobase adenine, the pentose sugar ribose, and a single phosphate group, AMP plays a critical role as a precursor to the high-energy molecules adenosine diphosphate (ADP) and adenosine triphosphate (ATP).[1] The disodium salt of AMP (AMP-Na₂) is a widely utilized form in research and industry due to its enhanced solubility and stability.[2] This technical guide provides a comprehensive overview of the biochemical properties of Adenosine 5'-monophosphate disodium salt, its role in key signaling pathways, and detailed experimental protocols for its use.
Core Biochemical and Physical Properties
Adenosine 5'-monophosphate disodium salt is a white crystalline powder that is soluble in water.[2][3][4][5] Its stability in aqueous solutions is temperature-dependent, with refrigerated solutions showing significantly longer shelf life than those stored at room temperature.[6]
Quantitative Data Summary
For ease of reference, the key quantitative properties of Adenosine 5'-monophosphate disodium salt are summarized in the table below.
AMP is a critical regulator of cellular energy homeostasis, primarily through its role as an allosteric activator of AMP-activated protein kinase (AMPK).[1][3][5][9][13][14][15] AMPK acts as a cellular energy sensor; when the cellular AMP:ATP ratio rises, indicating low energy status, AMPK is activated.[16][17] This activation triggers a cascade of events aimed at restoring energy balance, including the stimulation of catabolic pathways that generate ATP (such as fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways that consume ATP (such as protein and lipid synthesis).[15][16][18]
Beyond its role in AMPK signaling, AMP is also a key component of the cyclic AMP (cAMP) signaling pathway.[19][20] While cAMP, not AMP, is the direct second messenger in this pathway, AMP is generated from the hydrolysis of cAMP by phosphodiesterases, thus terminating the signal.[19][20] The cAMP pathway is initiated by the binding of extracellular ligands to G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP from ATP.[21][22] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.[21]
Furthermore, AMP can act as a ligand for the adenosine 2B receptor, expanding its role in purinergic signaling.[10]
Signaling Pathway Diagrams
AMPK Signaling Pathway Activation.
Cyclic AMP (cAMP) Signaling Pathway.
Experimental Protocols
The disodium salt of AMP is a crucial reagent in various biochemical and cellular assays. Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of Adenosine 5'-monophosphate disodium salt using reverse-phase HPLC with UV detection.[23]
1. Materials and Reagents:
Adenosine 5'-monophosphate disodium salt (reference standard and sample)
Potassium phosphate monobasic (KH₂PO₄)
Potassium phosphate dibasic (K₂HPO₄)
Ultrapure water
Methanol (HPLC grade)
0.22 µm membrane filter
2. Preparation of Mobile Phase:
Prepare a 50 mM potassium phosphate buffer (pH 6.8) by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water.
Filter the buffer through a 0.22 µm membrane filter and degas before use.
3. Preparation of Standard and Sample Solutions:
Standard Solution: Accurately weigh and dissolve the AMP-Na₂ reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
Sample Solution: Accurately weigh and dissolve the AMP-Na₂ sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
4. HPLC Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase: 50 mM potassium phosphate buffer (pH 6.8) with an appropriate percentage of methanol (e.g., 5-10%), optimized for separation.
Calculate the purity of the sample by comparing the peak area of the sample to the peak area of the reference standard.
Workflow for HPLC Purity Analysis.
Protocol 2: In Vitro AMPK Activation Assay using a Luminescence-Based Method
This protocol is adapted from the principles of the Promega AMP-Glo™ Assay to measure AMPK activity by quantifying the amount of AMP produced.[25][26]
1. Materials and Reagents:
Adenosine 5'-monophosphate disodium salt (for standard curve)
AMPK enzyme
AMPK substrate peptide (e.g., SAMS peptide)
ATP
Kinase Assay Buffer
AMP-Glo™ Reagent I
AMP Detection Solution (containing AMP-Glo™ Reagent II and Kinase-Glo® Reagent)
White, opaque 96-well or 384-well plates
Luminometer
2. Experimental Procedure:
Prepare Kinase Reaction: In a well of a white plate, combine:
Kinase Assay Buffer
AMPK enzyme (concentration to be optimized)
AMPK substrate peptide (e.g., 100 µM)
Test compound or vehicle control
Initiate Reaction: Add ATP to a final concentration of 10 µM to start the reaction. The total reaction volume is typically 5-25 µL.
Incubate at room temperature for a specified time (e.g., 60 minutes).
Terminate Reaction and Degrade ATP: Add AMP-Glo™ Reagent I to each well. Incubate at room temperature for 60 minutes to stop the kinase reaction and degrade the remaining ATP.
Convert AMP to ATP: Add AMP Detection Solution to each well. Incubate at room temperature for 30-60 minutes to convert the AMP produced by AMPK into ATP.
Luminescence Detection: Measure luminescence using a plate-reading luminometer.
3. Data Analysis:
The luminescent signal is directly proportional to the amount of AMP produced, and therefore to the AMPK activity.
Generate a standard curve using known concentrations of Adenosine 5'-monophosphate disodium salt to quantify the amount of AMP produced in the enzymatic reaction.
Applications in Research and Drug Development
Adenosine 5'-monophosphate disodium salt is a versatile compound with numerous applications:
Biochemical and Molecular Biology Research: It is extensively used in enzyme assays as a substrate or activator, in studies of nucleotide metabolism, and in cellular signaling research.[2][9]
Pharmaceutical Formulations: It serves as a key intermediate in the synthesis of nucleotide-based drugs such as Vidarabine and is investigated in drug delivery systems.[1][27]
Drug Discovery: Due to its central role in metabolism, the AMPK pathway, which is activated by AMP, is a significant therapeutic target for type 2 diabetes, obesity, and cancer.[13][15] AMP and its analogs are used to screen for modulators of AMPK and other AMP-dependent enzymes.[26][28]
Food and Flavor Industry: It is used as a flavor enhancer, often in combination with inosinate salts, to create an umami taste.[2][14]
Safety and Handling
Adenosine 5'-monophosphate disodium salt is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[29] However, standard laboratory safety practices should be followed. It is recommended to wear protective gloves, safety glasses, and a dust respirator when handling the powder.[30] The material should be stored in a freezer, and for solutions, refrigeration at 4°C is recommended for long-term stability.[6][29] It is incompatible with strong oxidizing agents.[5][31]
This technical guide provides a foundational understanding of the biochemical properties and applications of Adenosine 5'-monophosphate disodium salt. For specific experimental applications, further optimization of the provided protocols may be necessary.
The Role of Adenosine Monophosphate (AMP) in Metabolic Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the pivotal role of adenosine monophosphate (AMP) in the regulation of cellular metabolism. As a key indicat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pivotal role of adenosine monophosphate (AMP) in the regulation of cellular metabolism. As a key indicator of the cell's energy status, AMP acts as a critical signaling molecule, primarily through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolic homeostasis.[1][2] This document details the core functions of AMP, the intricacies of the AMPK signaling pathway, and provides detailed experimental protocols for studying these processes.
AMP as a Cellular Energy Sensor
Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or ischemia, the consumption of adenosine triphosphate (ATP) leads to an increase in the cellular ratio of AMP to ATP.[1][3] This shift in the AMP:ATP ratio is a sensitive indicator of the cell's energy deficit.[1] The enzyme adenylate kinase catalyzes the equilibrium reaction 2 ADP ⇌ ATP + AMP, meaning that a small decrease in ATP concentration results in a much more significant relative increase in AMP levels, amplifying the signal of metabolic stress.[1]
AMP-Activated Protein Kinase (AMPK): The Master Metabolic Regulator
The primary mechanism by which AMP exerts its regulatory effects is through the activation of AMP-activated protein kinase (AMPK).[2] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[4] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and, more importantly, promotes its phosphorylation on threonine 172 of the α subunit by upstream kinases, such as liver kinase B1 (LKB1) and calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4][5] This phosphorylation event leads to a substantial increase in AMPK activity.[6]
Once activated, AMPK acts to restore cellular energy balance by:
Stimulating catabolic pathways that generate ATP, such as glucose uptake and fatty acid oxidation.[2]
Inhibiting anabolic pathways that consume ATP, such as protein synthesis, lipid synthesis, and gluconeogenesis.[2]
Quantitative Data on AMPK Activation
The activation of AMPK by AMP is a multi-faceted process involving both allosteric regulation and protection from dephosphorylation, leading to a significant amplification of the initial signal.
The AMPK signaling pathway is a central hub in the regulation of metabolism, integrating signals of energy status with downstream metabolic processes.
AMPK Signaling Pathway Overview
Allosteric Regulation of Key Metabolic Enzymes by AMP
Beyond its role in AMPK activation, AMP can directly regulate the activity of key enzymes in metabolic pathways through allosteric binding.
Glycolysis: Activation of Phosphofructokinase-1 (PFK-1)
Phosphofructokinase-1 (PFK-1) is a critical regulatory enzyme in glycolysis, catalyzing the committed step of converting fructose-6-phosphate to fructose-1,6-bisphosphate. High levels of ATP allosterically inhibit PFK-1, signaling that the cell has sufficient energy.[8] Conversely, AMP acts as an allosteric activator of PFK-1, counteracting the inhibitory effect of ATP and stimulating glycolysis when energy levels are low.[8]
Gluconeogenesis: Inhibition of Fructose-1,6-bisphosphatase (FBPase)
Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in gluconeogenesis, catalyzing the reverse reaction to PFK-1. AMP is a potent allosteric inhibitor of FBPase.[9][10] This reciprocal regulation of PFK-1 and FBPase by AMP ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle.
High-Performance Liquid Chromatography (HPLC) is a robust method for the quantification of intracellular adenine nucleotides.
Protocol:
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired metabolic stressor or compound.
Nucleotide Extraction:
Aspirate the culture medium.
Add 475 µL of ice-cold extraction buffer (0.3 M perchloric acid, 1 mM EDTA) directly to the plate.
Scrape the cells and transfer the solution to a microcentrifuge tube.
Neutralize with 85 µL of 2 M KOH and keep on ice.
Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate potassium perchlorate.
HPLC Analysis:
Transfer the supernatant to an HPLC vial.
Inject the sample onto a C18 reverse-phase column.
Use a mobile phase of 0.1 M ammonium dihydrogen phosphate (pH 6.0) with 1% methanol.
Detect adenine nucleotides by UV absorbance at 254 nm.
Quantification:
Generate a standard curve using known concentrations of AMP, ADP, and ATP.
Calculate the concentration of each nucleotide in the samples based on the peak areas from the standard curve.[11][12]
Workflow for Measuring Intracellular AMP by HPLC
In Vitro AMPK Kinase Activity Assay
This assay measures the activity of purified AMPK by quantifying the phosphorylation of a synthetic substrate peptide (SAMS peptide).
Materials:
Purified active AMPK enzyme
SAMS peptide (HMRSAMSGLHLVKRR)
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
ATP
AMP (optional, for studying allosteric activation)
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection kit
Protocol:
Reaction Setup: In a 96-well plate, add the kinase assay buffer, purified AMPK, and SAMS peptide. If testing activators or inhibitors, add them at this stage.
Initiate Reaction: Start the kinase reaction by adding ATP to each well. A typical final concentration is 100-200 µM.
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
Data Analysis: Calculate the kinase activity based on the amount of ADP produced, which is proportional to the luminescent signal.[13][14]
Workflow for an In Vitro AMPK Kinase Activity Assay
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target (e.g., AMPK) within a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Protocol:
Cell Treatment: Treat intact cells with the compound of interest or a vehicle control.
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates to separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins.
Protein Detection: Analyze the amount of the target protein (e.g., AMPK) remaining in the soluble fraction at each temperature using a specific antibody-based method like Western blotting or an AlphaScreen® assay.
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15][16]
Workflow for the Cellular Thermal Shift Assay (CETSA)
Conclusion
AMP is a fundamental regulator of cellular metabolism, acting as a sensitive gauge of the cell's energy status. Its primary role is mediated through the activation of AMPK, which orchestrates a comprehensive metabolic reprogramming to restore energy homeostasis. Understanding the intricate mechanisms of AMP signaling and the methodologies to study them is crucial for researchers in basic science and for professionals in drug development targeting metabolic diseases such as type 2 diabetes, obesity, and cancer. The protocols and data presented in this guide provide a solid foundation for investigating the multifaceted role of AMP in metabolic regulation.
Allosteric Regulation by AMP: A Deep Dive into Enzyme Kinetics and Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Adenosine monophosphate (AMP) is a critical allosteric regulator that acts as a sensitive indicator of the cel...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adenosine monophosphate (AMP) is a critical allosteric regulator that acts as a sensitive indicator of the cell's energy status. When cellular ATP levels are depleted, AMP concentrations rise, triggering a cascade of metabolic adjustments to restore energy homeostasis. This is primarily achieved through the allosteric regulation of key enzymes involved in glycolysis, gluconeogenesis, and glycogen metabolism, as well as the activation of the master energy sensor, AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the allosteric regulation by AMP, focusing on the kinetic effects on four key enzymes: Phosphofructokinase-1 (PFK-1), Fructose-1,6-bisphosphatase (FBPase), Glycogen Phosphorylase, and AMP-activated Protein Kinase (AMPK). We present detailed experimental protocols for assaying the activity of these enzymes, summarize quantitative kinetic data, and provide visual representations of the relevant signaling pathways and experimental workflows.
Introduction: AMP as a Key Allosteric Modulator
Allosteric regulation is a fundamental mechanism of controlling protein function, where the binding of a regulatory molecule (an allosteric effector) to a site other than the active site modulates the protein's activity. AMP, a product of ATP hydrolysis, serves as a crucial allosteric effector, signaling a low energy state within the cell. This signal prompts a shift in metabolism from anabolic (energy-consuming) to catabolic (energy-producing) pathways.
This guide will explore the allosteric regulation by AMP through its effects on the following key enzymes:
Phosphofructokinase-1 (PFK-1): A key regulatory enzyme in glycolysis, allosterically activated by AMP.
Fructose-1,6-bisphosphatase (FBPase): A key regulatory enzyme in gluconeogenesis, allosterically inhibited by AMP.
Glycogen Phosphorylase: The key enzyme in glycogenolysis, allosterically activated by AMP in its 'b' form.
AMP-activated Protein Kinase (AMPK): A master regulator of cellular energy homeostasis, which is itself allosterically activated by AMP.[1][2]
Quantitative Analysis of AMP's Allosteric Effects on Enzyme Kinetics
The allosteric binding of AMP induces conformational changes in its target enzymes, leading to significant alterations in their kinetic parameters, primarily the Michaelis constant (K_m) and the maximum velocity (V_max).
Phosphofructokinase-1 (PFK-1)
AMP acts as a potent allosteric activator of PFK-1, a critical control point in glycolysis.[3] In the presence of the inhibitor ATP, which also serves as a substrate, the binding of AMP to an allosteric site relieves the ATP inhibition and increases the enzyme's affinity for its substrate, fructose-6-phosphate.[4] This activation shifts the enzyme from the T (tense, inactive) state to the R (relaxed, active) state.
Note: The values in the table are estimated from the graphical data presented in the cited source.
Fructose-1,6-bisphosphatase (FBPase)
In contrast to its effect on PFK-1, AMP is a potent allosteric inhibitor of FBPase, a key enzyme in the opposing pathway of gluconeogenesis.[6] The binding of AMP stabilizes the T-state of the enzyme, decreasing its affinity for its substrate, fructose-1,6-bisphosphate, and thereby reducing the rate of glucose synthesis.[7]
Glycogen phosphorylase exists in two forms: the generally active, phosphorylated 'a' form and the less active, unphosphorylated 'b' form. AMP acts as an allosteric activator of glycogen phosphorylase b, promoting the breakdown of glycogen into glucose-1-phosphate, thus providing a rapid source of glucose for energy production.[1] The binding of AMP to an allosteric site on glycogen phosphorylase b induces a conformational change that activates the enzyme.[11]
AMPK is a central regulator of cellular metabolism that is activated under conditions of low cellular energy. AMP binding to the γ-subunit of the AMPK heterotrimer leads to its allosteric activation.[14] This activation is a multi-step process involving conformational changes that both directly activate the kinase and make it a better substrate for upstream kinases (like LKB1) and a poorer substrate for phosphatases.[15]
The allosteric regulation by AMP is a key component of a complex network of signaling pathways that maintain cellular energy homeostasis.
Cellular energy status dictates metabolic pathway activity.
Experimental Protocols
Accurate determination of the kinetic parameters of enzymes allosterically regulated by AMP requires robust and well-controlled experimental protocols.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the allosteric regulation of an enzyme by AMP.
Workflow for studying allosteric regulation by AMP.
This protocol describes a common method for measuring PFK-1 activity by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
Tris-HCl buffer (pH 8.0)
MgCl₂
KCl
Dithiothreitol (DTT)
Fructose-6-phosphate (F6P)
ATP
AMP
NADH
Aldolase
Triosephosphate isomerase (TPI)
Glycerol-3-phosphate dehydrogenase (GDH)
Purified PFK-1 enzyme
96-well microplate
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
Prepare a reaction mixture (without ATP and PFK-1) containing:
Tris-HCl buffer (e.g., 50 mM)
MgCl₂ (e.g., 5 mM)
KCl (e.g., 50 mM)
DTT (e.g., 1 mM)
NADH (e.g., 0.2 mM)
Aldolase (e.g., 1 U/mL)
TPI (e.g., 10 U/mL)
GDH (e.g., 1 U/mL)
Varying concentrations of F6P (for K_m determination)
Fixed concentration of AMP (for activated state) or no AMP (for basal state).
Pipette the reaction mixture into the wells of a 96-well plate.
Add the PFK-1 enzyme to each well and incubate for a few minutes to allow for temperature equilibration.
Initiate the reaction by adding ATP to each well.
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PFK-1 activity.
Calculate the initial velocity (V_o) from the linear portion of the absorbance vs. time plot.
Plot V_o against the concentration of F6P to generate a Michaelis-Menten curve.
Determine V_max and K_m from the Michaelis-Menten plot using non-linear regression analysis.
This protocol measures FBPase activity by quantifying the amount of inorganic phosphate (P_i) released from the substrate.
Materials:
HEPES or Tris-HCl buffer (pH 7.5)
MgCl₂
EDTA
Fructose-1,6-bisphosphate (F1,6BP)
AMP
Purified FBPase enzyme
Malachite Green reagent for phosphate detection
Phosphate standard solution
Microcentrifuge tubes
Spectrophotometer
Procedure:
Prepare reaction mixtures in microcentrifuge tubes containing:
HEPES or Tris-HCl buffer (e.g., 50 mM)
MgCl₂ (e.g., 2 mM)
EDTA (e.g., 0.1 mM)
Varying concentrations of F1,6BP (for K_m determination)
Varying concentrations of AMP (for K_i determination).
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C).
Initiate the reaction by adding the FBPase enzyme.
Incubate for a fixed period of time (e.g., 10-20 minutes).
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid or by adding the Malachite Green reagent directly).
Add the Malachite Green reagent to each tube and incubate to allow for color development.
Measure the absorbance at a specific wavelength (e.g., 620-660 nm).
Create a standard curve using the phosphate standard solution to determine the concentration of P_i released in each reaction.
Calculate the initial velocity (V_o) and plot against substrate or inhibitor concentrations to determine kinetic parameters.
Detailed Protocol: Glycogen Phosphorylase b Activity Assay (Coupled Enzyme Assay)
This protocol measures the activity of glycogen phosphorylase in the direction of glycogen synthesis, which is coupled to the reduction of NADP⁺.
Materials:
HEPES buffer (pH 7.2)
Glycogen
Glucose-1-phosphate (G1P)
AMP
Phosphoglucomutase (PGM)
Glucose-6-phosphate dehydrogenase (G6PDH)
NADP⁺
MgCl₂
Purified glycogen phosphorylase b enzyme
Spectrophotometer
Procedure:
Prepare a reaction mixture containing:
HEPES buffer (e.g., 50 mM)
Glycogen (e.g., 1 mg/mL)
NADP⁺ (e.g., 0.4 mM)
MgCl₂ (e.g., 5 mM)
PGM (e.g., 1 U/mL)
G6PDH (e.g., 1 U/mL)
Varying concentrations of G1P and AMP.
Add the reaction mixture to a cuvette and place it in the spectrophotometer.
Initiate the reaction by adding glycogen phosphorylase b.
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.
Calculate the initial velocity (V_o) from the linear portion of the curve.
Plot V_o against the concentration of G1P or AMP to determine the kinetic parameters.
Detailed Protocol: AMP-activated Protein Kinase (AMPK) Activity Assay (Radiometric Assay)
This protocol measures AMPK activity by quantifying the incorporation of radioactive phosphate from [γ-³²P]ATP into a specific peptide substrate.
Materials:
HEPES buffer (pH 7.4)
MgCl₂
DTT
SAMS peptide (HMRSAMSGLHLVKRR) or other specific peptide substrate
[γ-³²P]ATP
AMP
Purified AMPK enzyme
Phosphocellulose paper (e.g., P81)
Phosphoric acid
Scintillation counter and scintillation fluid
Procedure:
Prepare a reaction mixture containing:
HEPES buffer (e.g., 40 mM)
MgCl₂ (e.g., 5 mM)
DTT (e.g., 1 mM)
SAMS peptide (e.g., 200 µM)
Varying concentrations of [γ-³²P]ATP and AMP.
Initiate the reaction by adding the AMPK enzyme.
Incubate the reaction at 30°C for a specific time (e.g., 10 minutes).
Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper.
Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 1% v/v) to remove unincorporated [γ-³²P]ATP.
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
Calculate the amount of phosphate incorporated into the peptide to determine the enzyme activity.
Plot the activity against substrate or AMP concentration to determine the kinetic parameters.
Conclusion
The allosteric regulation by AMP is a cornerstone of cellular metabolic control, enabling cells to rapidly respond to changes in their energy status. A thorough understanding of the kinetic effects of AMP on key metabolic enzymes is crucial for researchers in basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for investigating these intricate regulatory mechanisms. Further research into the structural basis of AMP-mediated allostery will continue to provide insights into the dynamic nature of enzyme regulation and open new avenues for therapeutic intervention in metabolic diseases.
An In-depth Technical Guide to the Role of Extracellular AMP in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the critical role of extracellular adenosine monophosphate (AMP) in the intricate network of purin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of extracellular adenosine monophosphate (AMP) in the intricate network of purinergic signaling. Extracellular AMP, once considered merely an intermediate metabolite, is now recognized as a key signaling molecule that modulates a wide array of physiological and pathological processes, including neurotransmission, inflammation, and immune responses.[1] This document delves into the core aspects of extracellular AMP signaling, from its generation and conversion to its effects on downstream pathways. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary tools and information to investigate this burgeoning field.
The Purinergic Signaling Cascade: A Brief Introduction
Purinergic signaling encompasses the release of purine nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine, into the extracellular space, where they act on specific purinergic receptors to elicit cellular responses.[2] This signaling system is a fundamental mechanism of cell-to-cell communication throughout the body.[3] The signaling cascade involves the release of nucleotides, their extracellular hydrolysis by a family of enzymes known as ectonucleotidases, and the activation of P1 (adenosine) and P2 (ATP, ADP) receptors.[2][3]
Extracellular AMP: A Central Node in Purinergic Signaling
Extracellular AMP occupies a pivotal position in the purinergic signaling cascade. It is primarily generated through the hydrolysis of extracellular ATP and adenosine diphosphate (ADP) by ectonucleotidases.[4] While extracellular ATP and ADP have their own signaling roles through P2 receptors, their breakdown to AMP is a crucial step that shifts the signaling landscape towards adenosine-mediated effects.[5]
The primary pathway for extracellular AMP production involves the sequential dephosphorylation of ATP.
From Extracellular ATP and ADP: ATP released from cells due to stress, injury, or physiological signaling is first hydrolyzed to ADP and then to AMP by ectonucleoside triphosphate diphosphohydrolases (E-NTPDases), with CD39 being a prominent member.[4][6]
Alternative Pathway from cAMP: An alternative, non-canonical pathway involves the transport of intracellular cyclic AMP (cAMP) into the extracellular space, where it is metabolized to AMP by ecto-phosphodiesterases (ecto-PDE).[7]
The conversion of extracellular AMP to adenosine is a rate-limiting step in the generation of this potent signaling nucleoside.[8]
The Role of CD73: The key enzyme responsible for this conversion is ecto-5'-nucleotidase, also known as CD73.[6][9] CD73 is a membrane-bound enzyme that dephosphorylates AMP to produce adenosine.[6][9] The activity of CD73 is critical in creating an adenosine-rich microenvironment, which has significant immunosuppressive and modulatory effects.[9][10]
Downstream Signaling: Adenosine Receptors
The adenosine generated from extracellular AMP exerts its effects by binding to four subtypes of G protein-coupled adenosine receptors (P1 receptors): A1, A2A, A2B, and A3.[11][12] These receptors have distinct tissue distributions, affinities for adenosine, and downstream signaling pathways, leading to a diverse range of physiological responses.[12][13]
A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gi), leading to a decrease in intracellular cAMP levels.[14]
A2A and A2B Receptors: These receptors usually couple to stimulatory G proteins (Gs), resulting in an increase in intracellular cAMP.[14][15]
The activation of these receptors can influence a multitude of cellular processes, including neurotransmitter release, immune cell activation, and inflammation.[4][11]
Quantitative Data in Extracellular AMP Signaling
The following tables summarize key quantitative data related to the components of the extracellular AMP signaling pathway.
Table 1: Key Enzymes in Extracellular AMP Metabolism
To better understand the complex interactions within the extracellular AMP signaling pathway and the experimental approaches to study it, the following diagrams are provided.
Caption: Extracellular AMP signaling pathway.
Caption: Experimental workflow for measuring extracellular AMP.
Key Experimental Protocols
Accurate measurement of extracellular AMP is crucial for understanding its role in purinergic signaling.[1] Several methods are available, each with its own advantages and limitations.
6.1.1. Bioluminescent Assay
Principle: This highly sensitive assay involves a series of enzymatic reactions that convert AMP into a quantifiable light signal.[1] Any ATP in the sample is first removed, then AMP is converted to ADP, which is subsequently converted to ATP. This newly formed ATP serves as a substrate for luciferase, producing a luminescent signal directly proportional to the initial AMP concentration.[1]
Protocol Outline:
Prepare samples (cell culture supernatants, etc.) and AMP standards.
Add a reagent to remove existing ATP.
Add a second reagent to convert AMP to ADP and then to ATP, and to initiate the luciferase reaction.
Incubate at room temperature.
Measure luminescence using a luminometer.
Calculate AMP concentration based on a standard curve.[1]
6.1.2. Colorimetric Assay
Principle: This method relies on a series of enzymatic reactions that ultimately produce a colored product, the absorbance of which is proportional to the AMP concentration.[1][16]
Protocol Outline:
Prepare samples and AMP standards in a 96-well plate.
Add a reaction mix containing enzymes that convert AMP and generate a colored product.
Incubate at 37°C.
Measure absorbance at a specific wavelength (e.g., 570 nm).
Determine AMP concentration from a standard curve.[1][16]
6.1.3. Fluorescent Probe Assay
Principle: This technique utilizes fluorescent probes, such as aptamers, that exhibit a change in fluorescence intensity upon binding to AMP.[1] This method allows for real-time and spatially resolved detection of extracellular AMP.[1]
Protocol Outline:
Culture cells in appropriate imaging dishes.
Incubate cells with the fluorescent AMP probe.
Acquire baseline fluorescence images using a fluorescence microscope.
Stimulate cells to induce changes in extracellular AMP.
Acquire a time-lapse series of images to monitor changes in fluorescence.
Quantify changes in fluorescence intensity relative to a standard curve or initial baseline.[1]
6.1.4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly specific and sensitive method for the absolute quantification of small molecules. It involves the separation of AMP from other components in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.[10]
Protocol Outline:
Extract metabolites, including AMP, from samples (e.g., using cold methanol).
Separate the extracted metabolites using a liquid chromatography system.
Introduce the separated molecules into a mass spectrometer for ionization and fragmentation.
Detect and quantify the specific mass-to-charge ratio of AMP and its fragments.
Calculate the absolute concentration of AMP based on a standard curve of known concentrations.[10]
6.2.1. ATP Hydrolysis Assay
Principle: This assay measures the activity of ectonucleotidases like CD39 by quantifying the amount of ATP that is hydrolyzed over time.[17]
Protocol Outline:
Incubate cells or purified enzymes with a known concentration of ATP.
At various time points, collect aliquots of the reaction mixture.
Measure the remaining ATP concentration using a luciferase-based assay.
The rate of ATP disappearance reflects the ectonucleotidase activity.[17]
6.2.2. CD73 Activity Assay
Principle: The activity of CD73 is determined by measuring the production of adenosine from AMP.
Protocol Outline:
Incubate cells or purified CD73 with AMP as a substrate.
Collect supernatants at different time points.
Measure the concentration of adenosine produced using methods like HPLC or mass spectrometry.[17]
Alternatively, a coupled enzyme assay can be used where the phosphate released from AMP hydrolysis is measured colorimetrically.
Conclusion
Extracellular AMP is a critical signaling molecule that sits at the crossroads of ATP- and adenosine-mediated purinergic signaling. Its generation and conversion are tightly regulated by a series of ectoenzymes, with CD73 playing a central role in producing the potent immunomodulator, adenosine. A thorough understanding of the dynamics of extracellular AMP and its downstream effects is essential for researchers and drug developers targeting purinergic pathways for therapeutic intervention in a range of diseases, including cancer, inflammatory disorders, and neurological conditions. The experimental protocols and data provided in this guide serve as a valuable resource for advancing research in this exciting and rapidly evolving field.
The Role of AMP Disodium Salt in Cellular Energy Homeostasis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals Abstract Adenosine Monophosphate (AMP), particularly in its stable disodium salt form, is a cornerstone nucleotide in cellular bioenergetics. It f...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Monophosphate (AMP), particularly in its stable disodium salt form, is a cornerstone nucleotide in cellular bioenergetics. It functions as a critical sensor of the cell's energy status, primarily through the allosteric regulation of key metabolic enzymes. A rise in the cellular AMP:ATP ratio is a sensitive indicator of metabolic stress, triggering a cascade of responses to restore energy balance. This is orchestrated mainly through the activation of AMP-activated protein kinase (AMPK), a master regulator of metabolism. Activated AMPK shifts cellular processes from anabolic (ATP-consuming) pathways, such as lipid and protein synthesis, to catabolic (ATP-producing) pathways, including glucose uptake and fatty acid oxidation. This guide provides an in-depth examination of the molecular mechanisms governed by AMP, details common experimental protocols for its study, presents quantitative data on its effects, and visualizes the core signaling pathways involved.
Introduction: AMP as a Sentinel of Cellular Energy
Cellular energy homeostasis is the tightly regulated balance between ATP production and consumption. The adenylate kinase reaction (2 ADP ↔ ATP + AMP) ensures that small decreases in ATP concentration are amplified into much larger relative increases in AMP concentration.[1] This makes the AMP:ATP ratio a highly sensitive gauge of cellular energy status.[1][2][3] When energy demand outstrips supply due to stressors like low glucose, hypoxia, or ischemia, the resulting increase in AMP concentration initiates a robust metabolic reprogramming to restore energetic balance.[4][5][6]
Adenosine 5'-Monophosphate Disodium Salt (AMP-Na₂) is a stable, water-soluble form of AMP, making it a standard reagent in biochemical and pharmaceutical research.[7][8] It serves as a direct tool to investigate the intricate signaling networks that govern cellular metabolism.[7][9]
The Central Role of AMP-Activated Protein Kinase (AMPK)
The most critical function of AMP in energy homeostasis is the activation of AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that acts as a master metabolic switch.[2][4][10][11]
Structure and Activation of AMPK
AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[6][10][12] The activation of AMPK is a multi-step process initiated by rising AMP levels:
Allosteric Activation: AMP binds to the γ subunit, causing a conformational change that allosterically activates the kinase complex by 2- to 5-fold.[4][13]
Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for upstream kinases, primarily Liver Kinase B1 (LKB1), which phosphorylates a critical threonine residue (Thr172) on the α subunit.[4][12] This phosphorylation can increase AMPK activity by over 100-fold.[14] Calmodulin-dependent protein kinase kinase (CaMKK2) can also phosphorylate Thr172 in response to increases in intracellular calcium.[10][12]
Inhibition of Dephosphorylation: The binding of AMP also protects the Thr172 residue from being dephosphorylated by protein phosphatases, thus locking AMPK in its active state.[12]
Recent studies have clarified that while both ADP and AMP can promote phosphorylation, AMP is significantly more potent and is the true physiological allosteric activator.[15][16]
Caption: AMPK Activation Pathway.
Downstream Metabolic Reprogramming by AMPK
Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy homeostasis. It achieves this by switching off ATP-consuming anabolic processes while simultaneously switching on ATP-producing catabolic processes.[10][17]
Inhibition of Anabolic Pathways:
Lipid Synthesis: AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC) and HMG-CoA Reductase (HMGCR), the rate-limiting enzymes in fatty acid and cholesterol synthesis, respectively.[17][18]
Protein Synthesis: AMPK inhibits the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth and protein synthesis.[5][10]
Gluconeogenesis & Glycogen Synthesis: It downregulates the expression of key gluconeogenic enzymes and inhibits glycogen synthase.[4][6]
Activation of Catabolic Pathways:
Glucose Uptake: AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane in muscle cells, enhancing glucose uptake.[6][18]
Glycolysis: It can stimulate glycolysis by activating phosphofructokinase-2 (PFK2).[6]
Fatty Acid Oxidation: The inactivation of ACC by AMPK reduces levels of malonyl-CoA, which in turn relieves the inhibition of Carnitine Palmitoyltransferase 1 (CPT1), allowing for increased transport of fatty acids into the mitochondria for oxidation.[18]
Autophagy: AMPK initiates autophagy to recycle cellular components and generate nutrients during times of starvation.[4][10]
Caption: Downstream Effects of AMPK Activation.
Additional Regulatory Roles of AMP
Beyond AMPK, AMP directly regulates other key metabolic control points.
Reciprocal Regulation of Glycolysis and Gluconeogenesis
AMP is a critical allosteric regulator that ensures glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis) do not operate simultaneously, which would result in a futile cycle and a net loss of ATP.[19][20]
Phosphofructokinase-1 (PFK-1): In glycolysis, AMP acts as a potent allosteric activator of PFK-1, reversing the inhibition caused by high levels of ATP.[19][21] This signals the need for the cell to produce more ATP.
Fructose-1,6-bisphosphatase (FBPase-1): In gluconeogenesis, AMP is a strong allosteric inhibitor of FBPase-1.[1][22] This prevents the cell from consuming ATP to synthesize glucose when energy stores are low.
Glycogen Metabolism
AMP directly activates Glycogen Phosphorylase b , the less active form of the enzyme responsible for glycogenolysis (glycogen breakdown).[1] By binding to and stabilizing the active conformation of the enzyme, AMP promotes the rapid mobilization of glucose from glycogen stores in response to an immediate energy need, even without hormonal signals.[1]
The Purine Nucleotide Cycle
The purine nucleotide cycle is a metabolic pathway that interconverts AMP and Inosine Monophosphate (IMP).[23][24] It consists of three enzymatic reactions that have the net effect of converting aspartate to fumarate and ammonia.[24][25] This cycle is particularly important in exercising skeletal muscle for two main reasons:
Anaplerosis: It generates fumarate, an intermediate of the Citric Acid (TCA) Cycle, thereby replenishing the cycle's capacity for ATP production.[25]
AMP Regulation: It helps to reduce the accumulation of AMP during intense muscle contraction, which can otherwise inhibit the myokinase reaction.[23]
Caption: The Purine Nucleotide Cycle.
Data Presentation
Comparison of AMP Disodium Salt and Common Analogs
While AMP disodium salt is the endogenous activator, its poor cell permeability limits its use in cell culture and in vivo studies.[26] This has led to the development of cell-permeable analogs.
Accurate measurement of intracellular AMP and the assessment of AMPK activation are crucial for research in this field.
Protocol: Quantification of Intracellular AMP via HPLC
This method allows for the separation and quantification of adenosine nucleotides.
1. Sample Collection & Extraction:
Harvest cells (~10 x 10⁶) by centrifugation and wash with ice-cold PBS.
Resuspend the cell pellet in 550 µL of ice-cold 0.4 M perchloric acid (HClO₄).
Lyse cells via sonication on ice.
Centrifuge at >16,000 x g for 1 min at 4°C to pellet debris.[29]
2. Sample Preparation:
Transfer the supernatant to a new tube.
Neutralize the extract by adding 2 M potassium carbonate (K₂CO₃) to a pH of 7.0.[29]
Centrifuge to pellet the potassium perchlorate precipitate.
Filter the supernatant through a 0.22 µm filter before injection.
3. HPLC Analysis:
Column: Reversed-phase C18 column.
Mobile Phase: A gradient of buffers, e.g., Buffer A (e.g., 100 mM potassium phosphate, pH 6.0) and Buffer B (e.g., Buffer A with 30% methanol).
Detection: UV detector at 254 nm.
Quantification: Compare peak areas to a standard curve generated with known concentrations of AMP, ADP, and ATP.[30]
Protocol: Assessment of AMPK Activation by Western Blot
This protocol determines the phosphorylation status of AMPKα at Thr172, a direct indicator of its activation.[26]
1. Cell Culture and Treatment:
Plate cells of interest (e.g., hepatocytes, myotubes) to desired confluency.
Treat cells with AMP disodium salt (for cell-free systems), a cell-permeable analog (e.g., AICAR), or metabolic stressors (e.g., glucose deprivation) for a specified duration.
2. Cell Lysis and Protein Quantification:
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.[26]
3. SDS-PAGE and Western Blotting:
Normalize protein concentrations and prepare samples with Laemmli buffer.
Separate proteins by size using SDS-PAGE and transfer to a PVDF membrane.
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
Incubate with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Strip the membrane and re-probe with an antibody for total AMPKα as a loading control.
A[label="1. Cell Treatment\n(e.g., AICAR, Glucose Deprivation)"];
B[label="2. Cell Lysis\n(RIPA + Inhibitors)"];
C [label="3. Protein Quantification\n(BCA Assay)"];
D [label="4. SDS-PAGE\n(Protein Separation)"];
E [label="5. Protein Transfer\n(to PVDF Membrane)"];
F [label="6. Immunoblotting\n- Block\n- Primary Ab (p-AMPK)\n- Secondary Ab (HRP)"];
G [label="7. Signal Detection\n(ECL Substrate)"];
H [label="8. Re-probe\n(Total AMPK Control)"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Caption: Western Blot Workflow for p-AMPK.
Conclusion and Future Directions
Adenosine monophosphate, and its readily usable disodium salt, is unequivocally a master regulator of cellular energy homeostasis. Its role extends beyond a simple metabolic intermediate to that of a critical signaling molecule. The activation of the AMPK pathway by AMP represents one of the most fundamental mechanisms by which cells adapt to metabolic stress, ensuring survival by promoting energy production while curtailing non-essential energy expenditure. The direct allosteric control AMP exerts over key enzymes in glycolysis and glycogenolysis further underscores its central role in coordinating metabolic flux.
Given its pivotal function in regulating glucose and lipid metabolism, the AMPK signaling pathway is a prime therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[3][4][6] The development of novel small-molecule AMPK activators that mimic the effects of AMP continues to be an area of intense research, holding significant promise for future metabolic therapies.
Adenosine 5'-Monophosphate Disodium Salt: A Linchpin of Cellular Metabolism and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Published: December 23, 2025 Abstract Adenosine 5'-monophosphate (AMP), commercially available as its stable disodium salt (AMP-...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 23, 2025
Abstract
Adenosine 5'-monophosphate (AMP), commercially available as its stable disodium salt (AMP-Na2), is a cornerstone of cellular bioenergetics and signaling. Far more than a simple structural component of RNA or a product of ATP hydrolysis, AMP is a critical sensor and regulator of the cell's energy status. Its intracellular concentration, though typically low, fluctuates dynamically in response to metabolic stresses, triggering a cascade of events to restore energy homeostasis. The primary mediator of these effects is the AMP-activated protein kinase (AMPK), a master regulator of metabolism. This technical guide provides a comprehensive overview of the central role of AMP as a metabolic intermediate, details its involvement in key signaling pathways, presents quantitative data on its properties and physiological concentrations, and offers detailed experimental protocols for its study. This document is intended to be a valuable resource for researchers in academia and industry, particularly those involved in drug discovery and development targeting metabolic diseases such as obesity, type 2 diabetes, and cancer.
Introduction: The Central Role of AMP in Cellular Energetics
Adenosine 5'-monophosphate is a nucleotide composed of adenine, ribose, and a single phosphate group.[1] While it is a precursor for the synthesis of adenosine diphosphate (ADP) and adenosine triphosphate (ATP), the primary energy currency of the cell, its most critical role in metabolic regulation stems from its function as an allosteric regulator.[1][2]
Under conditions of metabolic stress, such as glucose deprivation, hypoxia, or strenuous exercise, ATP is consumed, leading to a relative increase in the intracellular concentrations of ADP and AMP.[1][3] The enzyme adenylate kinase catalyzes the reversible reaction 2 ADP ↔ ATP + AMP, which serves to buffer the ATP/ADP ratio.[4] However, a significant drop in ATP levels leads to a much larger fractional increase in the concentration of AMP. This amplified signal makes AMP an extremely sensitive indicator of cellular energy depletion.[3]
The primary sensor of this increased AMP:ATP ratio is the AMP-activated protein kinase (AMPK).[5][6] Activation of AMPK initiates a cellular response to conserve energy by inhibiting anabolic (energy-consuming) pathways and activating catabolic (energy-producing) pathways.[5][7]
Physicochemical Properties of Adenosine 5'-Monophosphate Disodium Salt
The disodium salt of AMP is the most common form used in research and pharmaceutical applications due to its enhanced stability and solubility in aqueous solutions.[8][9]
Table 1: Physicochemical properties of Adenosine 5'-monophosphate disodium salt.
AMP as a Key Metabolic Regulator
The AMP-Activated Protein Kinase (AMPK) Signaling Pathway
AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[6] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and promotes its phosphorylation at threonine 172 of the α subunit by upstream kinases, most notably LKB1.[5][12] This phosphorylation event dramatically increases AMPK activity.
Activated AMPK phosphorylates a multitude of downstream targets, leading to a coordinated metabolic response:
Inhibition of Anabolic Pathways:
Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[12]
Cholesterol Synthesis: AMPK phosphorylates and inactivates HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Protein Synthesis: AMPK can inhibit the mTORC1 pathway, a central regulator of protein synthesis and cell growth.[13]
Activation of Catabolic Pathways:
Glucose Uptake: In muscle and other tissues, AMPK promotes the translocation of GLUT4 glucose transporters to the plasma membrane, increasing glucose uptake.[13]
Glycolysis: AMPK can phosphorylate and activate phosphofructokinase-2, which produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key regulatory enzyme of glycolysis.[13]
Fatty Acid Oxidation: AMPK activation leads to increased fatty acid oxidation in mitochondria.
Figure 1: Simplified AMPK Signaling Pathway.
Allosteric Regulation of Glycolysis and Glycogenolysis
Beyond its role in AMPK activation, AMP directly allosterically regulates key enzymes in carbohydrate metabolism:
Phosphofructokinase-1 (PFK-1): PFK-1 is a critical control point in glycolysis.[13] High levels of ATP allosterically inhibit PFK-1, slowing down glycolysis when energy is abundant.[14] Conversely, AMP is a potent allosteric activator of PFK-1, reversing the inhibitory effect of ATP and stimulating glycolysis in times of energy need.[13][14]
Glycogen Phosphorylase: This enzyme catalyzes the rate-limiting step in glycogenolysis, the breakdown of glycogen into glucose-1-phosphate.[5] AMP can allosterically activate the inactive "b" form of glycogen phosphorylase, promoting glycogen breakdown to provide a rapid source of glucose for energy production, particularly in muscle tissue during exercise.[5]
Physiological Concentrations of Adenine Nucleotides
The intracellular concentrations of ATP, ADP, and AMP are tightly regulated and vary depending on the cell type and metabolic state.
Rapidly quench metabolic activity by washing cultured cells with ice-cold phosphate-buffered saline (PBS).
Extract nucleotides by adding a cold extraction buffer (e.g., 0.6 M perchloric acid).
Incubate on ice and then centrifuge to pellet protein and cell debris.
Neutralize the supernatant with a potassium phosphate buffer.
Centrifuge to remove the potassium perchlorate precipitate.
Filter the final supernatant before injection.
Chromatographic Separation:
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]
Mobile Phase: An isocratic or gradient elution using a buffer such as 0.1 M potassium phosphate with a modifier like tetrabutylammonium bisulfate, pH 6.0.[20]
Quantification: Compare the peak areas of AMP, ADP, and ATP in the samples to those of a standard curve generated with known concentrations of the nucleotides.
Objective: To achieve highly sensitive and specific quantification of AMP.
Perform metabolite extraction using a cold solvent mixture, typically 80% methanol.[21][23]
Spike the sample with a stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₅-AMP) for accurate quantification.[22][24]
Vortex and incubate at a low temperature (e.g., -20°C) to precipitate proteins.[21][22]
Centrifuge to pellet debris and collect the supernatant.[21][22]
Dry the supernatant and reconstitute in the initial mobile phase.[21][22]
LC-MS/MS Analysis:
Chromatography: Use a suitable column for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column.[22]
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity. Define specific precursor-to-product ion transitions for both AMP and the internal standard.
Figure 2: LC-MS/MS Workflow for AMP Quantification.
Assessment of AMPK Activation
Objective: To determine the activation state of AMPK by measuring its phosphorylation at Threonine 172.
Prepare a reaction mixture containing kinase buffer, purified active AMPK enzyme, a specific peptide substrate (e.g., SAMS peptide), and the test compound.[29]
Include AMP disodium salt in the buffer to ensure allosteric activation.[27]
Initiate the kinase reaction by adding ATP.
Detection of Kinase Activity:
Radioactive Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate peptide by spotting the reaction mixture onto phosphocellulose paper and quantifying with a scintillation counter.[28]
Luminescence-Based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent to deplete the remaining ATP. Then, add a second reagent to convert the ADP produced into ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to the kinase activity.[27][29]
ELISA-Based Assay: Use a substrate peptide that can be captured on an ELISA plate. After the kinase reaction, detect the phosphorylated peptide using a phospho-specific antibody conjugated to an enzyme for colorimetric or fluorescent readout.[29]
AMP as a Therapeutic Target
The central role of the AMP/AMPK signaling pathway in regulating cellular energy metabolism has made it an attractive target for the development of therapeutics for a range of diseases.[5][6]
Type 2 Diabetes and Obesity: AMPK activation in peripheral tissues enhances glucose uptake and fatty acid oxidation, improving insulin sensitivity.[7] The widely used anti-diabetic drug metformin is known to activate AMPK.[26]
Cancer: In many cancers, AMPK activation can have anti-proliferative effects by inhibiting anabolic processes required for cell growth.[21]
Non-alcoholic Fatty Liver Disease (NAFLD): Activation of AMPK in the liver can reduce fat accumulation by inhibiting lipogenesis and promoting fatty acid oxidation.
Conclusion
Adenosine 5'-monophosphate disodium salt is a fundamentally important molecule in cellular metabolism. Its role extends far beyond that of a simple metabolite to that of a critical signaling molecule that alerts the cell to a low energy state. The subsequent activation of the AMPK pathway orchestrates a comprehensive metabolic reprogramming to restore energy balance. The deep understanding of these pathways, facilitated by the robust experimental protocols detailed in this guide, continues to open new avenues for therapeutic intervention in a host of metabolic diseases. For researchers and drug developers, a thorough appreciation of the multifaceted roles of AMP is indispensable for the rational design of novel and effective therapies.
The Pivotal Role of Intracellular AMP: A Technical Guide to its Physiological Concentrations and Signaling Networks
For Researchers, Scientists, and Drug Development Professionals Abstract Adenosine Monophosphate (AMP) is a critical signaling molecule and a key indicator of the cellular energy state. Arising from the hydrolysis of ATP...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine Monophosphate (AMP) is a critical signaling molecule and a key indicator of the cellular energy state. Arising from the hydrolysis of ATP and the action of adenylate kinase, its intracellular concentration, though typically low, acts as a highly sensitive rheostat for metabolic homeostasis. The ratio of AMP to ATP is a crucial sensor of cellular energy status; a rise in AMP signals energy stress and activates the master metabolic regulator, AMP-activated protein kinase (AMPK).[1] This activation orchestrates a profound shift from anabolic, energy-consuming processes to catabolic, energy-producing pathways to restore cellular energy balance.[1][2][3] Dysregulation of AMP levels and AMPK signaling is implicated in numerous pathologies, including type 2 diabetes, obesity, and cancer, making the precise quantification of intracellular AMP a cornerstone of both basic research and therapeutic development.[1][3] This guide provides a comprehensive overview of the physiological concentrations of intracellular AMP, detailed experimental protocols for its measurement, and a depiction of its core signaling pathways.
Quantitative Overview of Intracellular AMP Concentrations
The concentration of intracellular AMP is dynamic, fluctuating in response to the metabolic demands of the cell. Under basal conditions, AMP levels are kept low. However, even minor decreases in ATP lead to a much larger relative increase in AMP, making it an amplified signal of metabolic stress.[4][5] The following table summarizes representative intracellular AMP concentrations across various cell types and conditions.
Experimental Protocols for Measuring Intracellular AMP
The accurate quantification of intracellular AMP is crucial for understanding cellular metabolism. Several robust methods are available, each with distinct advantages in sensitivity, throughput, and required instrumentation.[1] The choice of method depends on the specific research question and available resources.[1][6] For highly sensitive and specific absolute quantification, LC-MS/MS is the preferred method.[1][6]
General Experimental Workflow
The quantification of intracellular AMP typically follows a core set of steps, from sample collection to data analysis. The specifics within each step vary depending on the chosen methodology.
A general workflow for quantifying intracellular AMP.[6]
Protocol 1: LC-MS/MS for AMP Quantification in Mammalian Cells
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for quantifying low-abundance molecules like AMP.[6]
1. Sample Collection:
Harvest approximately 1 to 10 million cells by centrifugation.
Quickly wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.
2. Nucleotide Extraction:
Resuspend the cell pellet in 1 mL of ice-cold 60% methanol.
Vortex the mixture vigorously for 20 seconds.
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
Sonicate the sample for 15 minutes in an ice bath to ensure complete cell lysis.
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
3. Sample Preparation:
Carefully transfer the supernatant, which contains the extracted nucleotides, to a new microcentrifuge tube.
Dry the extract completely under a stream of nitrogen gas.
Reconstitute the dried sample in a small, precise volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
Chromatography: Use a C18 reversed-phase column for separation.
Mobile Phase: Employ an isocratic or gradient elution with a buffer system, such as ammonium acetate in water and methanol.
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity, using predefined precursor/product ion transitions for AMP.
5. Data Analysis:
Generate a standard curve by running known concentrations of pure AMP standards.
Calculate the concentration of AMP in the samples by comparing their peak areas to the standard curve.
Normalize the final concentration to the initial cell number or total protein content of the lysate.
Protocol 2: HPLC-UV for AMP Quantification in Bacterial Cells
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and more accessible alternative for applications where AMP levels are relatively high.[1]
1. Sample Collection:
Harvest bacterial cells from culture by centrifugation (e.g., 16,000 x g for 1 minute at 0°C).
Wash the cell pellet with an appropriate ice-cold buffer.
2. Nucleotide Extraction:
Resuspend the cell pellet in 550 µL of ice-cold 0.4 N perchloric acid (HClO4).
Lyse the cells by sonication for 30 seconds on ice.
Centrifuge the lysate at 16,000 x g for 1 minute at 0°C to pellet cell debris.
3. Sample Preparation:
Transfer the supernatant to a new tube.
Neutralize the acidic extract by adding 2 M potassium carbonate (K2CO3) until the pH reaches 7.0. This will precipitate the perchlorate as potassium perchlorate.
Incubate on ice for 10 minutes and then centrifuge to remove the precipitate.
Filter the final supernatant through a 0.22 µm filter before injection.[9]
Fluorescent biosensors provide powerful tools for monitoring real-time changes in intracellular AMP concentrations in living cells, offering high spatiotemporal resolution.[1] These biosensors are typically fusion proteins that change their fluorescent properties upon binding to AMP.[1]
1. Biosensor Delivery:
Transfect the cells of interest with a plasmid encoding the AMP biosensor (e.g., a FRET-based sensor).
Allow sufficient time for biosensor expression (typically 24-48 hours).
2. Live-Cell Imaging:
Mount the transfected cells on a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (temperature, CO2).
Acquire baseline fluorescence images before applying any stimulus.
Treat the cells with the experimental compound or induce metabolic stress (e.g., glucose deprivation).
Record time-lapse images of the cells, capturing fluorescence from both donor and acceptor fluorophores (for FRET sensors).
3. Data Analysis:
Calculate the FRET ratio (e.g., acceptor emission / donor emission) for each cell over time.
A change in the FRET ratio indicates a change in intracellular AMP concentration.[6]
Note: Calibration of the biosensor response to absolute AMP concentrations in vivo is challenging but can be approximated through in vitro calibration or by permeabilizing cells and exposing them to known AMP concentrations.[1][6]
Core Signaling Pathway: AMP-Activated Protein Kinase (AMPK)
The primary downstream effector of elevated intracellular AMP is the AMP-activated protein kinase (AMPK).[1] AMPK is a heterotrimeric enzyme that functions as a central regulator of metabolism.[3] When cellular energy is low (high AMP:ATP ratio), AMP binds to the regulatory γ subunit of AMPK. This binding causes a conformational change that both allosterically activates the kinase and promotes its phosphorylation at Threonine 172 by upstream kinases, most notably LKB1.[1] Activated AMPK then phosphorylates numerous downstream targets to switch off ATP-consuming anabolic pathways and switch on ATP-producing catabolic pathways.[2][3]
AMPK signaling pathway activation and downstream effects.[1][6]
The AMP/ATP Ratio: A Cornerstone of Cellular Energy Sensing
A Technical Guide for Researchers and Drug Development Professionals In the intricate world of cellular metabolism, maintaining a constant supply of energy is paramount to survival. The ratio of adenosine monophosphate (...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
In the intricate world of cellular metabolism, maintaining a constant supply of energy is paramount to survival. The ratio of adenosine monophosphate (AMP) to adenosine triphosphate (ATP) has emerged as a critical barometer of the cell's energetic health. This technical guide delves into the core mechanisms by which this ratio is sensed, the key molecular players involved, and the downstream signaling cascades that recalibrate metabolic pathways to restore energetic equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental biological process.
The Adenylate Energy Charge: A Dynamic Equilibrium
The cell's primary energy currency is ATP. Its hydrolysis to ADP and inorganic phosphate (Pi), or to AMP and pyrophosphate (PPi), releases the energy that drives a vast array of cellular processes. The concentrations of ATP, ADP, and AMP are in a dynamic equilibrium, primarily maintained by the enzyme adenylate kinase, which catalyzes the reaction:
Due to this equilibrium, small decreases in the concentration of ATP lead to a much larger proportional increase in the concentration of AMP.[1][4] This makes the AMP/ATP ratio a highly sensitive indicator of cellular energy status, often referred to as the "adenylate energy charge".[3] A high ATP concentration and a low AMP concentration signify an energy-replete state, whereas a drop in ATP and a corresponding surge in AMP signals energy stress.
AMP-Activated Protein Kinase (AMPK): The Master Energy Sensor
The primary sensor of the AMP/ATP ratio within eukaryotic cells is the AMP-activated protein kinase (AMPK).[5] AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[6][7] The γ subunit contains binding sites for AMP, ADP, and ATP.[8] When cellular energy levels fall, the resulting increase in the AMP/ATP ratio leads to the activation of AMPK through a multi-pronged mechanism.
Mechanisms of AMPK Activation
The activation of AMPK is a sophisticated process involving allosteric regulation and post-translational modification:
Allosteric Activation by AMP: The binding of AMP to the γ subunit of AMPK induces a conformational change that allosterically activates the kinase.[2][5][9] This provides a rapid, initial response to falling energy levels. ATP competitively inhibits this binding, ensuring that AMPK is only active when the AMP/ATP ratio is high.[2][5]
Promotion of Phosphorylation: AMP binding also makes AMPK a more favorable substrate for its upstream activating kinases. The primary upstream kinase that responds to energy stress is the tumor suppressor Liver Kinase B1 (LKB1).[10][11] LKB1 phosphorylates a critical threonine residue (Thr172) in the activation loop of the AMPK α subunit, leading to a substantial increase in its catalytic activity.[8][12][13]
Inhibition of Dephosphorylation: Furthermore, the binding of AMP and ADP to the γ subunit protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases, such as protein phosphatase 2C (PP2C).[2][5][9][14] This mechanism ensures that AMPK remains in its active state for a longer duration during periods of energy stress.
While AMP is considered the primary signal, recent studies have shown that ADP can also promote the phosphorylation of AMPK and inhibit its dephosphorylation, albeit less potently than AMP.[5][8][14][15] This suggests that the ADP/ATP ratio also contributes to the sensing of cellular energy status.
Upstream and Downstream Signaling of AMPK
Once activated, AMPK acts as a central hub in a complex signaling network, phosphorylating a multitude of downstream targets to restore cellular energy homeostasis.
Upstream Kinases
Besides LKB1, another key upstream kinase for AMPK is the Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ).[10][12][16] CaMKKβ activates AMPK in response to increases in intracellular calcium levels, a process that is independent of changes in the AMP/ATP ratio.[10][16] This links cellular energy status to calcium signaling pathways.
Downstream Metabolic Reprogramming
Activated AMPK orchestrates a major shift in cellular metabolism by:
Inhibiting Anabolic (ATP-Consuming) Pathways: AMPK phosphorylates and inactivates key enzymes involved in biosynthetic processes. A prime example is the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[10][17] By inhibiting ACC, AMPK reduces the consumption of ATP for lipid synthesis and also decreases the levels of malonyl-CoA, which in turn relieves the inhibition of fatty acid oxidation.[6] Another critical target is HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. Furthermore, AMPK can inhibit protein synthesis by suppressing the mTORC1 signaling pathway.[18]
Activating Catabolic (ATP-Producing) Pathways: AMPK promotes processes that generate ATP. For instance, it stimulates glucose uptake in muscle and other tissues by promoting the translocation of the glucose transporter GLUT4 to the plasma membrane.[6] It also enhances glycolysis by activating phosphofructokinase-2. Moreover, by reducing malonyl-CoA levels, AMPK indirectly stimulates fatty acid oxidation in the mitochondria.[14]
The following diagram illustrates the core AMPK signaling pathway:
Core AMPK signaling pathway in response to cellular energy stress.
Quantitative Data on Cellular Adenylates and AMPK Activation
The precise concentrations of adenine nucleotides and the extent of AMPK activation can vary significantly depending on the cell type and metabolic conditions. The following tables summarize representative quantitative data from the literature.
Table 2: Examples of AMPK Fold Activation in Response to Various Stimuli. [6][13][19] (Note: Direct fold-activation can be difficult to quantify and is often represented by the increase in phosphorylation of AMPK or its substrates).
Experimental Protocols for Studying the AMP/ATP Ratio and AMPK Activity
Accurate measurement of the AMP/ATP ratio and AMPK activity is crucial for research in this field. Below are outlines of key experimental protocols.
Cell Lysis: Rapidly quench metabolic activity and lyse cells using an ice-cold acid extraction method (e.g., with perchloric acid or trichloroacetic acid). This is critical to prevent the degradation of nucleotides.
Neutralization: Neutralize the acid extract with a suitable base (e.g., potassium carbonate or potassium hydroxide).
Centrifugation: Centrifuge the sample to remove precipitated proteins and salts.
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
Separation and Detection: Separate the adenine nucleotides using an ion-pair mobile phase (e.g., containing tetrabutylammonium hydrogen sulfate) and a phosphate buffer gradient. Detect the nucleotides by their UV absorbance at 254 nm.
Quantification: Quantify the concentrations of ATP, ADP, and AMP by comparing the peak areas to those of known standards.
The following workflow illustrates the HPLC-based measurement of adenine nucleotides:
Workflow for measuring intracellular adenine nucleotides via HPLC.
Assay of AMPK Activity
Method: Western Blotting for Phosphorylation Status
This is a widely used and semi-quantitative method to assess AMPK activation.
Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
Immunoblotting:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with a primary antibody specific for phosphorylated AMPK (p-AMPK α Thr172).
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
Detect the signal using a chemiluminescent substrate.
Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody for total AMPK α or a housekeeping protein (e.g., β-actin or GAPDH).
Densitometry: Quantify the band intensities using image analysis software and express the results as the ratio of p-AMPK to total AMPK.
The following diagram outlines the logical relationship in a Western blot experiment for AMPK activation:
Logical flow of a Western blot analysis for AMPK activation.
Implications for Drug Development
The central role of AMPK in regulating cellular metabolism has made it an attractive target for the development of therapeutics for a range of diseases, including type 2 diabetes, obesity, and cancer.[17][18][20][21]
Metabolic Diseases: The anti-diabetic drug metformin is known to activate AMPK, although the mechanism is indirect and involves the inhibition of the mitochondrial respiratory chain, leading to an increase in the AMP/ATP ratio.[10][19] Direct AMPK activators could offer a more targeted approach to treating metabolic disorders by promoting glucose uptake and fatty acid oxidation.[20]
Cancer: The connection between AMPK and the tumor suppressor LKB1 has highlighted the role of AMPK in suppressing cell growth and proliferation.[21] In many cancers, the LKB1-AMPK pathway is inactivated, allowing for unchecked cell growth. Pharmacological activation of AMPK could therefore be a viable anti-cancer strategy.[21]
Conclusion
The AMP/ATP ratio is a exquisitely sensitive and fundamentally important indicator of cellular energy status. The elegant mechanism by which this ratio is sensed by AMPK, leading to a global reprogramming of cellular metabolism, underscores the robustness of cellular energy homeostasis. A thorough understanding of this signaling network, from the dynamics of adenine nucleotides to the intricacies of AMPK regulation and its downstream effects, is essential for researchers in metabolism and for the development of novel therapeutics targeting a host of human diseases. The methodologies and data presented in this guide provide a solid foundation for further investigation into this critical cellular process.
The Central Role of Cyclic AMP as a Second Messenger: A Technical Guide for Researchers
Executive Summary Cyclic adenosine monophosphate (cAMP) is a ubiquitous and versatile second messenger that plays a pivotal role in mediating a vast array of cellular responses to extracellular stimuli.[1][2][3][4] The i...
Author: BenchChem Technical Support Team. Date: December 2025
Executive Summary
Cyclic adenosine monophosphate (cAMP) is a ubiquitous and versatile second messenger that plays a pivotal role in mediating a vast array of cellular responses to extracellular stimuli.[1][2][3][4] The intracellular concentration of cAMP is meticulously regulated by the balanced activities of adenylyl cyclases (ACs) and phosphodiesterases (PDEs).[1][5][6] Upon its synthesis, cAMP orchestrates a multitude of physiological processes by activating three primary downstream effectors: Protein Kinase A (PKA), Exchange Protein Directly Activated by cAMP (EPAC), and Cyclic Nucleotide-Gated (CNG) ion channels.[2][7] Dysregulation of the cAMP signaling pathway is implicated in a wide range of pathologies, including cardiovascular diseases, neurological disorders, and cancer, making its components attractive targets for therapeutic intervention. This technical guide provides an in-depth exploration of the core mechanisms of cAMP signaling, detailed experimental protocols for its investigation, and a compilation of quantitative data to support research and drug development endeavors.
The Core cAMP Signaling Pathway
The canonical cAMP signaling cascade is initiated by the binding of an extracellular ligand, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface.[3][8] This interaction triggers a conformational change in the GPCR, leading to the activation of an associated heterotrimeric G protein. The Gα subunit of the G protein then dissociates and, in the case of a stimulatory G protein (Gαs), binds to and activates adenylyl cyclase.[3] Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1][3] The newly synthesized cAMP diffuses throughout the cell, where it can bind to and modulate the activity of its downstream effectors. The signal is terminated by the action of phosphodiesterases, which hydrolyze cAMP to adenosine monophosphate (AMP).[1][6]
Caption: The canonical cAMP signaling pathway.
Key Molecular Players in cAMP Signaling
Adenylyl Cyclases (ACs)
Adenylyl cyclases are a family of enzymes responsible for the synthesis of cAMP from ATP. In mammals, there are nine membrane-bound (AC1-9) and one soluble (sAC or AC10) isoform. These isoforms exhibit distinct tissue distribution and are subject to complex regulation by G protein subunits (Gαs and Gαi), calcium/calmodulin, and protein kinases, allowing for the fine-tuning of cAMP signals in response to various stimuli.
Isoform
Primary Tissue Location
Regulation by Gαs
Regulation by Gαi
Regulation by Ca2+/Calmodulin
Regulation by PKC
AC1
Brain, Adrenal Medulla
+
-
+
-
AC2
Brain, Lung, Skeletal Muscle
+
+ (βγ subunits)
Insensitive
+
AC3
Olfactory Epithelium, Brain
+
-
+
-
AC4
Ubiquitous
+
+ (βγ subunits)
Insensitive
+
AC5
Heart, Brain, Kidney
+
-
-
-
AC6
Heart, Brain, Kidney
+
-
-
-
AC7
Ubiquitous
+
+ (βγ subunits)
Insensitive
+
AC8
Brain, Lung
+
-
+
-
AC9
Skeletal Muscle, Brain
+
-
Insensitive
Insensitive
sAC
Ubiquitous
Insensitive
Insensitive
+ (Bicarbonate)
Insensitive
+ indicates stimulation, - indicates inhibition.
Phosphodiesterases (PDEs)
Phosphodiesterases are a large and diverse superfamily of enzymes that terminate cAMP signaling by hydrolyzing it to 5'-AMP.[1] There are 11 PDE families, with PDEs 4, 7, and 8 being specific for cAMP.[8] The subcellular localization of different PDE isoforms plays a crucial role in shaping the spatial and temporal dynamics of cAMP signaling, creating localized cAMP microdomains.[9]
PDE Family
cAMP/cGMP Specificity
Key Characteristics
PDE1
Dual
Ca2+/Calmodulin-stimulated
PDE2
Dual
cGMP-stimulated
PDE3
Dual
cGMP-inhibited
PDE4
cAMP specific
Major cAMP-hydrolyzing family in many cells, regulated by PKA
PDE7
cAMP specific
High affinity for cAMP
PDE8
cAMP specific
High affinity for cAMP
Table of Kinetic Parameters for Selected PDE Isoforms
PDE Isoform
Substrate
K_m (µM)
V_max (relative)
PDE3
cAMP
< 1
> 1
PDE3
cGMP
< 1
< 1
PDE4
cAMP
2-4
High
PDE2A
cAMP
30
-
PDE2A
cGMP
10
-
(Data compiled from multiple sources, relative Vmax for PDE3 indicates higher activity for cAMP over cGMP)[5][10][11]
Protein Kinase A (PKA)
PKA is a serine/threonine kinase that is a primary effector of cAMP signaling. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits.[12] The binding of two cAMP molecules to each regulatory subunit induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[13][14][15][16] The active catalytic subunits then phosphorylate a wide range of substrate proteins on serine or threonine residues, thereby regulating their activity.
Caption: Mechanism of Protein Kinase A (PKA) activation by cAMP.
Table of cAMP Binding Affinities for PKA Regulatory Subunit Isoforms
PKA R Isoform
K_d for cAMP (nM)
RIα
50-90
RIIα
31
(K_d values can vary depending on experimental conditions and the presence of other proteins)[6][17]
Exchange Protein Directly Activated by cAMP (EPAC)
EPACs (EPAC1 and EPAC2) are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[18] Unlike PKA, EPACs are single polypeptide chains that are allosterically activated by the direct binding of cAMP.[19][20][21] In the absence of cAMP, the regulatory domain of EPAC sterically inhibits the catalytic domain. cAMP binding induces a conformational change that relieves this autoinhibition, allowing EPAC to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation.[19][20][21]
Caption: Mechanism of EPAC activation and subsequent Rap1 signaling.
Table of cAMP Activation Constants for EPAC Isoforms
EPAC Isoform
K_a for cAMP (µM)
EPAC1
2.8
EPAC2
1.2
(K_a values represent the concentration of cAMP required for half-maximal activation)[22]
Cyclic Nucleotide-Gated (CNG) Ion Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides, including cAMP.[23][24][25] These channels are crucial for signal transduction in sensory neurons, such as photoreceptors and olfactory neurons.[23][24][25] The binding of cAMP to the intracellular domain of the channel induces a conformational change that opens the channel pore, allowing the influx of cations like Na+ and Ca2+, which in turn alters the membrane potential of the cell.[5][26][27][28][29][30]
CNG Channel Property
Description
Activation
Direct binding of cAMP to a cytoplasmic domain.
Stoichiometry
Typically requires the binding of four cAMP molecules for full activation.[24]
Ion Selectivity
Non-selective for cations, permeable to Na+, K+, and Ca2+.
Voltage-dependence
Generally weak.
Regulation
Can be modulated by intracellular Ca2+/calmodulin.
Table of cAMP Gating Sensitivity for Olfactory CNG Channels
Condition
K_m for cAMP (µM)
Divalent Cation-Free
2.5 - 4.0
0.2 mM Ca2+
33
0.5 mM Ca2+
90
(K_m represents the cAMP concentration for half-maximal channel activation)[5][28][29]
Experimental Protocols for the Study of cAMP Signaling
Measurement of Intracellular cAMP Levels: Competitive ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP.
Caption: Experimental workflow for a competitive cAMP ELISA.
Detailed Methodology:
Cell Culture and Treatment: Culture cells to the desired confluency and treat with agonists or antagonists to modulate intracellular cAMP levels.
Cell Lysis: Aspirate the culture medium and lyse the cells with 0.1 M HCl to stop phosphodiesterase activity and extract cAMP.[31]
Sample and Standard Preparation: Prepare a serial dilution of a known concentration of cAMP to generate a standard curve.
Assay Plate Setup: Use a microtiter plate pre-coated with a goat anti-rabbit IgG antibody.
Competitive Binding: Add samples, standards, a fixed amount of cAMP conjugated to an enzyme (e.g., horseradish peroxidase - HRP), and a rabbit anti-cAMP antibody to the wells. Incubate to allow competition between the sample/standard cAMP and the cAMP-HRP for binding to the anti-cAMP antibody.[3][9][17][32][33][34]
Washing: Wash the plate to remove unbound reagents.
Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP).
Color Development: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
Stopping the Reaction: Add a stop solution to terminate the enzymatic reaction.
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis: Generate a standard curve by plotting the absorbance versus the logarithm of the cAMP concentration for the standards. Use this curve to determine the concentration of cAMP in the samples.
Real-time Measurement of Intracellular cAMP: FRET-based Biosensors
Förster Resonance Energy Transfer (FRET)-based biosensors, often utilizing EPAC as the cAMP-sensing moiety, allow for the real-time visualization of cAMP dynamics in living cells.[8][11][18][35][36][37]
Principle: An EPAC-based FRET sensor typically consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP) flanking the cAMP-binding domain of EPAC. In the absence of cAMP, the sensor is in a "closed" conformation, bringing CFP and YFP in close proximity, resulting in high FRET. The binding of cAMP induces a conformational change to an "open" state, increasing the distance between CFP and YFP and leading to a decrease in FRET.[10]
Detailed Methodology:
Cell Transfection: Transfect the cells of interest with a plasmid encoding the EPAC-based FRET sensor.
Cell Imaging Setup: Plate the transfected cells on a glass-bottom dish suitable for live-cell imaging. Use a fluorescence microscope equipped with the appropriate filter sets for CFP and YFP and a sensitive camera.
Baseline Measurement: Acquire baseline images of both CFP and YFP fluorescence before stimulating the cells.
Cell Stimulation: Add the agonist of interest to the cells while continuously acquiring images.
Data Acquisition: Record the fluorescence intensity of both CFP and YFP over time.
Data Analysis: Calculate the FRET ratio (e.g., YFP/CFP) for each time point. A decrease in the FRET ratio indicates an increase in intracellular cAMP. Normalize the FRET ratio to the baseline to quantify the change in cAMP levels.
PKA Activity Assay
This protocol describes an in vitro kinase assay to measure the activity of PKA using a specific peptide substrate, Kemptide.[38][39]
Detailed Methodology:
Sample Preparation: Prepare cell or tissue lysates containing PKA. Alternatively, use purified PKA.
Reaction Mixture Preparation: In a microcentrifuge tube or a well of a microtiter plate, prepare a reaction mixture containing:
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[4]
PKA substrate peptide (e.g., Kemptide).
The sample containing PKA.
Initiation of Reaction: Start the kinase reaction by adding ATP. For radioactive assays, [γ-32P]ATP is used.[15][31][39] For colorimetric or fluorescent assays, unlabeled ATP is used.[1][19][27]
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
Termination of Reaction: Stop the reaction. For radioactive assays, this can be done by adding an acid (e.g., trichloroacetic acid).[15][31]
Detection of Phosphorylation:
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and quantify the incorporated radioactivity using a scintillation counter.[15][31]
Colorimetric/ELISA-based Assay: Use a phospho-specific antibody that recognizes the phosphorylated Kemptide substrate. The amount of bound antibody is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chromogenic substrate.[1][19]
Data Analysis: Calculate the PKA activity based on the amount of phosphorylated substrate, often expressed as pmol of phosphate incorporated per minute per mg of protein.
EPAC Activity Assay: Rap1 Activation Pull-down
This assay measures the activation of EPAC's downstream target, Rap1.
Detailed Methodology:
Cell Lysis: Lyse treated cells in a buffer that preserves the GTP-bound state of Rap1.
Affinity Precipitation: Incubate the cell lysates with a fusion protein consisting of Glutathione S-transferase (GST) and the Ras-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.[7][29][36][40][41][42] This complex is coupled to glutathione-agarose beads.
Washing: Wash the beads to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads.
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rap1 antibody to detect the amount of activated Rap1.
Conclusion
The cAMP signaling pathway is a fundamental and highly regulated system that controls a vast number of cellular processes. A thorough understanding of its components and their intricate interactions is essential for advancing our knowledge of cell biology and for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of cAMP signaling. The continued investigation into this pivotal second messenger system holds immense promise for the future of medicine and our understanding of life itself.
Application Notes and Protocols: Adenosine 5'-monophosphate Disodium Salt in Enzyme Kinetics Experiments
Audience: Researchers, scientists, and drug development professionals. Introduction: Adenosine 5'-monophosphate (AMP), often used as its stable disodium salt (AMP-Na2), is a pivotal nucleotide in cellular metabolism and...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: Adenosine 5'-monophosphate (AMP), often used as its stable disodium salt (AMP-Na2), is a pivotal nucleotide in cellular metabolism and signal transduction.[1] It serves as a substrate, product, and a critical allosteric regulator for a variety of enzymes, making it a key molecule of interest in enzyme kinetics studies.[2][3] Understanding the kinetic effects of AMP on enzyme activity provides crucial insights into metabolic regulation and offers opportunities for therapeutic intervention in diseases such as type 2 diabetes and cancer. These application notes provide detailed protocols and data for studying the impact of AMP-Na2 on the kinetics of three key metabolic enzymes: AMP-activated protein kinase (AMPK), Glycogen Phosphorylase, and Fructose-1,6-bisphosphatase.
Role of AMP in Enzyme Regulation
AMP levels, particularly the AMP:ATP ratio, are a sensitive indicator of the cell's energy status. A rise in the AMP:ATP ratio signifies energy stress and triggers a cascade of events to restore energy homeostasis. AMP primarily exerts its regulatory effects through allosteric binding to enzymes, causing conformational changes that alter their catalytic activity.[4]
AMP-activated protein kinase (AMPK): AMP acts as a direct allosteric activator of AMPK, a master regulator of cellular energy metabolism.[2][5][6] Binding of AMP to the γ-subunit of AMPK induces a conformational change that promotes its activation by upstream kinases and protects it from dephosphorylation, leading to the stimulation of catabolic pathways and inhibition of anabolic pathways.[7][8]
Glycogen Phosphorylase: This enzyme catalyzes the rate-limiting step in glycogenolysis.[9] AMP allosterically activates the less active 'b' form of glycogen phosphorylase, promoting the breakdown of glycogen to provide glucose for energy production, particularly during muscle contraction.[9][10][11][12]
Fructose-1,6-bisphosphatase (FBPase): FBPase is a key regulatory enzyme in gluconeogenesis. AMP is a potent allosteric inhibitor of FBPase, preventing the synthesis of glucose when cellular energy levels are low.[13][14][15][16]
Data Presentation: Kinetic Parameters
The following tables summarize the kinetic parameters for AMPK, Glycogen Phosphorylase, and Fructose-1,6-bisphosphatase in the presence and absence of AMP. These values are essential for designing and interpreting enzyme kinetic experiments.
Table 1: Kinetic Parameters for AMP-activated Protein Kinase (AMPK) Isoforms
AMPK Isoform
Substrate
K_m (ATP, µM)
K_m (SAMS peptide, µM)
AMP Activation (fold change)
Reference
α1β1γ1
SAMS peptide
10.1 ± 1.2
16.3 ± 2.1
~2-5
α2β1γ1
SAMS peptide
13.5 ± 1.9
35.1 ± 4.5
~5-10
Note: SAMS peptide is a commonly used synthetic substrate for AMPK assays.
Table 2: Kinetic Parameters for Skeletal Muscle Glycogen Phosphorylase a
The interplay between AMP and these enzymes is central to cellular energy regulation. The following diagrams illustrate these relationships.
Figure 1: AMPK Signaling Pathway Activation.
Figure 2: Allosteric Regulation of Glycogen Phosphorylase.
Experimental Protocols
Detailed methodologies for key experiments involving AMP are provided below. These protocols serve as a starting point and may require optimization based on the specific enzyme and experimental conditions.
This protocol describes a method to measure the activation of AMPK by AMP by quantifying the amount of ADP produced in the kinase reaction using a commercially available luminescent assay kit (e.g., ADP-Glo™).
A. Materials:
Purified active AMPK enzyme (e.g., α1β1γ1 or α2β1γ1 isoforms)
AMPK substrate peptide (e.g., SAMS peptide)
Adenosine 5'-triphosphate (ATP)
Adenosine 5'-monophosphate disodium salt (AMP-Na2)
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96- or 384-well plates
Luminometer
B. Experimental Workflow:
Figure 3: Workflow for AMPK Activation Assay.
C. Procedure:
Reagent Preparation:
Prepare serial dilutions of AMP-Na2 in kinase assay buffer to achieve final concentrations ranging from 0 to 500 µM.
Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the K_m for ATP.
Prepare a stock solution of the SAMS peptide in water.
Dilute the purified AMPK enzyme in kinase assay buffer to a concentration that results in approximately 10-20% ATP consumption during the reaction time.
Kinase Reaction:
In a 96-well plate, add 5 µL of the various AMP dilutions.
Add 10 µL of the diluted AMPK enzyme to each well.
Add 10 µL of the SAMS peptide solution.
Initiate the reaction by adding 5 µL of the ATP solution to each well.
Include a "no enzyme" control and a "no AMP" control.
Incubation:
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
ADP Detection:
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate at room temperature for 40 minutes.
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
Incubate at room temperature for 30-60 minutes to stabilize the signal.
Measurement and Data Analysis:
Measure the luminescence using a plate reader.
Subtract the background luminescence (no enzyme control) from all readings.
Plot the luminescence (proportional to kinase activity) against the concentration of AMP.
Determine the EC₅₀ value for AMP activation from the dose-response curve.
This protocol describes a continuous coupled enzyme assay to measure the activity of glycogen phosphorylase in the direction of glycogen synthesis, which is suitable for studying the allosteric activation by AMP.
A. Materials:
Purified glycogen phosphorylase b
Glucose-1-phosphate (G1P)
Glycogen
Adenosine 5'-monophosphate disodium salt (AMP-Na2)
Purine nucleoside phosphorylase (PNP)
7-methyl-6-thioguanosine (MESG)
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 2.5 mM MgCl₂)
Spectrophotometer capable of reading absorbance at 360 nm
B. Principle:
Glycogen phosphorylase synthesizes glycogen from G1P, releasing inorganic phosphate (Pi). The released Pi is then used by PNP to convert MESG to ribose-1-phosphate and 7-methyl-6-thioguanine, which causes an increase in absorbance at 360 nm.
C. Procedure:
Reaction Mixture Preparation:
Prepare a reaction mixture in a cuvette containing assay buffer, a fixed concentration of G1P (e.g., 5 mM), glycogen (e.g., 1 mg/mL), PNP (e.g., 1 unit/mL), and MESG (e.g., 0.2 mM).
Prepare separate reaction mixtures with varying concentrations of AMP-Na2 (e.g., 0 to 2 mM).
Enzyme Reaction:
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C) in the spectrophotometer.
Initiate the reaction by adding a small volume of purified glycogen phosphorylase b.
Immediately start monitoring the increase in absorbance at 360 nm over time.
Data Analysis:
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the extinction coefficient for the conversion of MESG.
Plot the initial velocity against the concentration of AMP.
Determine the kinetic parameters (V_max and K_act) for AMP activation by fitting the data to an appropriate allosteric model (e.g., the Hill equation).
This protocol describes a colorimetric assay to measure the inhibitory effect of AMP on FBPase activity. The assay is based on the quantification of fructose-6-phosphate (F6P) produced.
A. Materials:
Purified Fructose-1,6-bisphosphatase
Fructose-1,6-bisphosphate (F1,6BP)
Adenosine 5'-monophosphate disodium salt (AMP-Na2)
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
Fructose-1,6-Bisphosphatase Activity Assay Kit (Colorimetric) (or individual components for a coupled enzyme assay)
Microplate reader capable of reading absorbance at 450 nm
B. Experimental Workflow:
Figure 4: Workflow for FBPase Inhibition Assay.
C. Procedure:
Reagent Preparation:
Prepare serial dilutions of AMP-Na2 in assay buffer to achieve the desired final concentrations.
Prepare a stock solution of F1,6BP. The final concentration in the assay should be near the K_m.
Dilute the purified FBPase in assay buffer.
Inhibition Assay:
In a 96-well plate, add 10 µL of the various AMP dilutions.
Add 20 µL of the diluted FBPase to each well.
Pre-incubate for 10-15 minutes at room temperature to allow AMP to bind to the enzyme.
Initiate the reaction by adding 20 µL of the F1,6BP solution.
Include a "no inhibitor" control and a "no enzyme" control.
Incubation and Detection:
Incubate the plate at 37°C for 30-60 minutes.
Follow the instructions of the colorimetric assay kit to stop the reaction and develop the color. This typically involves adding a reaction mix that couples the production of F6P to the generation of a colored product.
Measurement and Data Analysis:
Measure the absorbance at 450 nm using a microplate reader.
Calculate the percentage of inhibition for each AMP concentration relative to the "no inhibitor" control.
Plot the percent inhibition against the logarithm of the AMP concentration.
Determine the IC₅₀ value for AMP inhibition from the dose-response curve.
Conclusion
The study of the kinetic effects of Adenosine 5'-monophosphate disodium salt on key metabolic enzymes is fundamental to understanding cellular energy homeostasis. The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate the allosteric regulation of AMPK, Glycogen Phosphorylase, and Fructose-1,6-bisphosphatase by AMP. These experiments can elucidate the mechanisms of metabolic control and aid in the identification and characterization of novel therapeutic agents targeting these pathways.
Application Notes and Protocols for Studying AMPK Activation Using Adenosine 5'-monophosphate Disodium Salt
For: Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) is a master regulator of energy homeostasis, functioning as a critical cellul...
Author: BenchChem Technical Support Team. Date: December 2025
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) is a master regulator of energy homeostasis, functioning as a critical cellular energy sensor.[1][2][3] It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits.[1][4] AMPK is activated by cellular stress conditions that increase the intracellular AMP:ATP ratio, such as nutrient deprivation, hypoxia, or exercise.[1][5][6]
Activation of AMPK is a multi-step process. The binding of AMP to the γ subunit induces a conformational change that leads to a modest allosteric activation.[7] More significantly, this binding event promotes the phosphorylation of Threonine 172 (Thr172) on the catalytic α subunit by upstream kinases like LKB1 and CaMKKβ, and protects this residue from dephosphorylation.[2][6] The combined effect of allosteric activation and Thr172 phosphorylation can increase AMPK activity by over 1,000-fold.[2][8] Once active, AMPK phosphorylates a multitude of downstream targets to switch on ATP-producing catabolic pathways (e.g., fatty acid oxidation and glucose uptake) and switch off ATP-consuming anabolic pathways (e.g., protein and lipid synthesis).[2][9][10]
Adenosine 5'-monophosphate (AMP) disodium salt is the natural, endogenous activator of AMPK, making it an essential tool for in vitro studies of the kinase's function, regulation, and for screening potential modulators. This document provides detailed application notes and experimental protocols for using AMP disodium salt to investigate AMPK activation.
Application Notes
Mechanism of Action
AMP activates AMPK through a dual mechanism:
Allosteric Activation: AMP binds to the γ subunit of the AMPK complex, causing a conformational change that directly increases kinase activity.[7]
Promotion of Phosphorylation: AMP binding makes AMPK a more favorable substrate for upstream kinases and, crucially, inhibits the dephosphorylation of the activating Thr172 residue by protein phosphatases like protein phosphatase 2C (PP2C).[6][11] This protection from dephosphorylation is a major contributor to the net increase in AMPK activity.
Experimental Considerations
Compound Selection: Adenosine 5'-monophosphate disodium salt is the ideal reagent for direct activation of AMPK in cell-free in vitro assays, such as kinase activity assays with purified enzymes.[1] However, due to its charge, it has poor cell permeability and is generally not suitable for directly treating intact cells to study intracellular AMPK activation.[12] For cell-based assays, researchers often use cell-permeable AMP analogs like AICAR, which is converted intracellularly to the AMP mimetic ZMP.[13]
Compound Stability: AMP solutions can degrade at room temperature over time. For consistent experimental results, it is recommended to prepare fresh solutions or store aliquots at 4°C for short-term use and frozen for long-term storage.[14] Studies have shown that refrigerated AMP solutions are stable for at least 25 weeks.[14]
Controls:
Negative Control: In kinase assays, a reaction mix without the AMPK enzyme should be included to measure background signal. A vehicle control (the buffer used to dissolve the AMP disodium salt) is also essential.
Loading Control: In Western blot experiments, it is critical to probe for total AMPKα in addition to phospho-AMPKα (Thr172) to ensure that observed changes are due to phosphorylation status and not variations in total protein levels.[12]
Data Presentation
Quantitative data should be organized to facilitate clear interpretation and comparison.
Table 1: Example Parameters for In Vitro AMPK Kinase Assay
Table 2: Example Data from Western Blot Analysis of AMPK Activation in HepG2 Cells
Note: This table illustrates typical results using a cell-permeable activator, as direct treatment with AMP disodium salt is not common in cellular assays.
Protocol 1: In Vitro AMPK Kinase Activity Assay (Radioactive)
This protocol measures the direct activation of purified AMPK by AMP disodium salt by quantifying the incorporation of ³²P from [γ-³²P]ATP into a synthetic substrate, the SAMS peptide.[5][16]
Materials:
Purified, recombinant active AMPK enzyme
AMPK Substrate (SAMS peptide)
Adenosine 5'-monophosphate disodium salt
[γ-³²P]ATP
Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
P81 phosphocellulose paper
1% Phosphoric Acid
Acetone
Scintillation Counter and Vials
Procedure:
Prepare Reagents: Thaw all reagents on ice. Prepare a stock solution of AMP disodium salt (e.g., 10 mM in nuclease-free water). Prepare the ATP reaction mix containing both unlabeled ATP and [γ-³²P]ATP to achieve the desired final concentration and specific activity.
Set up Kinase Reaction: In a microcentrifuge tube on ice, combine the following in order: Kinase Assay Buffer, nuclease-free water, SAMS peptide solution, and the desired concentration of AMP disodium salt solution (a final concentration of 200 µM is common).[1]
Start the Reaction: Add the purified AMPK enzyme to the reaction mix. Vortex gently and pre-incubate for 5-10 minutes at 30°C.
Initiate Phosphorylation: Start the phosphorylation reaction by adding the ATP mix.
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.[5][16] Ensure the reaction stays within the linear range.
Terminate Reaction: Stop the reaction by spotting a 20 µL aliquot of the reaction mixture onto a 2x2 cm square of P81 phosphocellulose paper.[1]
Wash Papers: Immediately place the P81 papers in a beaker containing 1% phosphoric acid. Wash the papers 3-4 times with gentle agitation for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP.[1][17] Perform a final quick wash with acetone to dry the papers.[1][5]
Quantification: Place the dried P81 papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[1]
Protocol 2: Cellular AMPK Activation Analysis by Western Blot
This protocol details the detection of AMPK activation in cultured cells by measuring the phosphorylation of AMPKα at Thr172.
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the desired compound (e.g., a cell-permeable activator) for the specified time.
Cell Lysis: After treatment, aspirate the medium and wash cells twice with ice-cold PBS.[15][19] Add ice-cold RIPA buffer with inhibitors to each well or dish.[18]
Protein Extraction: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically.[19] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[18]
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[18]
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[18]
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.[18] Separate proteins by electrophoresis and then transfer them to a PVDF membrane.[12]
Immunoblotting:
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.[12]
Incubate the membrane with the primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution) overnight at 4°C.[12][18]
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
Wash the membrane again three times with TBST.
Detection and Analysis: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[19] Quantify band intensity using densitometry software. Calculate the ratio of p-AMPKα to a loading control or, ideally, to total AMPKα after stripping and re-probing the membrane.[12][15]
Application Notes: Adenosine 5'-Monophosphate Disodium Salt as a Substrate for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP), a central molecule in cellular metabolism, is a pivotal substrate and allosteric regulator in numerous enzyma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP), a central molecule in cellular metabolism, is a pivotal substrate and allosteric regulator in numerous enzymatic reactions.[1][2] The disodium salt of AMP is a stable and highly soluble form, making it an ideal reagent for a wide range of in vitro assays. These assays are fundamental in basic research and drug discovery for studying enzyme kinetics, screening for inhibitors, and elucidating cellular signaling pathways. This document provides detailed application notes and protocols for the use of adenosine 5'-monophosphate disodium salt as a substrate in key biochemical assays.
Adenosine 5'-monophosphate is a ribonucleotide that serves as a building block for RNA and is central to cellular energy transfer and metabolic regulation.[2] It is involved in the adenosine triphosphate (ATP) cycle, where the hydrolysis of ATP to ADP (adenosine diphosphate) and subsequently to AMP releases energy for cellular processes.[1] AMP also acts as a precursor for the synthesis of ATP and the second messenger cyclic AMP (cAMP).[1][3] Its role as a signaling molecule is particularly prominent in the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4][5]
Key Applications and Signaling Pathways
AMP disodium salt is a critical substrate for several classes of enzymes, enabling the investigation of their activity and the screening of potential therapeutic modulators. The primary enzymes that utilize AMP as a substrate in in vitro assays are:
AMP-activated protein kinase (AMPK): A key sensor of cellular energy status, AMPK is allosterically activated by AMP.[4][5] Assays using AMP are crucial for identifying activators and inhibitors of this important drug target for metabolic diseases and cancer.[4][5]
5'-Nucleotidases (5'-NTs): These enzymes catalyze the hydrolysis of AMP to adenosine and inorganic phosphate.[6][7] They play a role in regulating intracellular and extracellular adenosine levels, which are important for various physiological processes.[7][8]
AMP Deaminases (AMPDs): These enzymes convert AMP to inosine monophosphate (IMP) and ammonia.[9][10] They are involved in the purine nucleotide cycle and are important for maintaining the cellular energy charge.
The signaling pathway of AMPK is a central focus of research where AMP plays a direct role.
Figure 1: Simplified AMPK signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for enzymes that utilize AMP as a substrate. This data is essential for designing experiments and interpreting results.
Table 1: Kinetic Parameters for Enzymes Utilizing AMP
Enzyme
Source
Km for AMP
Vmax
Assay Conditions
5'-Nucleotidase
Human Placenta (High Km)
~15x lower affinity than for IMP
Not specified
pH 7.4, 3 mM ATP, 1-4 mM Pi, 150 mM KCl
5'-Nucleotidase
Human Placenta (Low Km)
Not specified
Not specified
Not specified
Note: The literature often emphasizes the higher affinity of some 5'-nucleotidases for other substrates like IMP, making direct Km values for AMP less commonly reported.[11]
Table 2: IC50 and EC50 Values for Modulators of AMP-Utilizing Enzymes
Detailed methodologies for key experiments using adenosine 5'-monophosphate disodium salt are provided below.
Protocol 1: In Vitro AMPK Activity Assay (Luminescent)
This protocol is based on the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.
Workflow Diagram:
Figure 2: General workflow for an in vitro AMPK kinase assay.
Materials:
Adenosine 5'-monophosphate disodium salt
Active AMPK enzyme
AMPK substrate (e.g., SAMS peptide)
ATP
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
Test compounds (inhibitors or activators)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96-well plates
Plate-reading luminometer
Procedure:
Reagent Preparation:
Prepare a stock solution of AMP disodium salt in kinase buffer. A typical concentration in the final reaction is 100 µM.
Prepare ATP and substrate stocks in kinase buffer.
Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO), then dilute further in kinase buffer.
Kinase Reaction Setup (per well):
Add 5 µL of diluted active AMPK.
Add 2.5 µL of a mix containing the substrate and AMP.
Add 2.5 µL of the test compound or vehicle control.
Incubation:
Incubate the plate at 30°C for 60 minutes.
Reaction Termination and ATP Depletion:
Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 10 µL).
Incubate at room temperature for 40 minutes.
ADP Detection and Luminescence Measurement:
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 20 µL).
Incubate at room temperature for 30-60 minutes.
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to AMPK activity.
Protocol 2: In Vitro 5'-Nucleotidase Activity Assay (Radiometric)
This protocol is based on measuring the release of radiolabeled adenosine from radiolabeled AMP.[6]
Materials:
Adenosine 5'-monophosphate disodium salt (for non-radioactive standard curve)
[2-³H]AMP
Tissue or cell homogenate containing 5'-nucleotidase
Assay Buffer: 100 mM Tris-HCl, 2 mM MgCl₂, 10 mM β-glycerophosphate
150 mM ZnSO₄
Saturated Ba(OH)₂
Scintillation fluid and counter
Procedure:
Reaction Setup (per tube):
In a microcentrifuge tube, add 20 µL of tissue/cell homogenate.
Add 30 µL of assay buffer containing [2-³H]AMP (final concentration of 200 µM AMP, with a specific activity of ~5 µCi).
Incubation:
Incubate the reaction mixture for 15 minutes at 30°C.
Reaction Termination and Precipitation:
Stop the reaction by adding 10 µL of 150 mM ZnSO₄.
Add 10 µL of saturated Ba(OH)₂ to precipitate the unhydrolyzed [³H]AMP.
Separation and Measurement:
Centrifuge the tubes to pellet the precipitate.
Transfer an aliquot of the supernatant (containing the [³H]adenosine product) to a scintillation vial.
Add scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the amount of [³H]adenosine produced based on the specific activity of the [³H]AMP.
Normalize the results to the protein concentration of the homogenate.
Protocol 3: In Vitro AMP Deaminase Activity Assay (Spectrophotometric)
This is a continuous, coupled-enzyme assay that measures the formation of NADH at 340 nm.[9][10][13]
Logical Relationship Diagram:
Figure 3: Principle of the coupled AMPD assay.
Materials:
Adenosine 5'-monophosphate disodium salt
Cell lysate or purified AMP deaminase
Reaction Buffer (specific composition may vary, but generally contains a buffer, NAD, and IMP dehydrogenase)
IMP (for positive control)
96-well, transparent plate
Spectrophotometric plate reader capable of reading absorbance at 340 nm
Procedure:
Reagent Preparation:
Prepare the complete reaction mixture containing buffer, NAD, and IMP dehydrogenase (IMPDH).
Prepare a stock solution of AMP disodium salt.
Assay Setup (per well):
Add the sample (cell lysate or purified enzyme) to the wells.
For each sample, prepare a parallel well that will not receive the AMP substrate to serve as a blank for background activity.
Add the complete reaction mixture to all wells.
Reaction Initiation and Measurement:
Pre-heat the plate reader to 37°C.
Start the reaction by adding the AMP solution to the sample wells. Add an equal volume of buffer to the blank wells.
Immediately place the plate in the reader and begin monitoring the absorbance at 340 nm at regular intervals (e.g., every minute) for 30 minutes.
Data Analysis:
Calculate the rate of change in absorbance (ΔA₃₄₀/min) for each well.
Subtract the rate of the blank wells from the rate of the corresponding sample wells to get the AMP-dependent rate.
Use the molar extinction coefficient of NADH to convert the rate of absorbance change to the rate of IMP production, which reflects the AMPD activity.
Conclusion
Adenosine 5'-monophosphate disodium salt is an indispensable substrate for the in vitro study of several key enzymes involved in cellular metabolism and signaling. The protocols and data presented here provide a framework for researchers to design and execute robust and reliable assays for enzyme characterization, inhibitor screening, and pathway analysis. The high purity and solubility of the disodium salt ensure consistency and accuracy in these sensitive applications, furthering our understanding of fundamental biological processes and aiding in the development of novel therapeutics.
Reconstituting and Storing Adenosine 5'-Monophosphate (AMP) Disodium Salt Solutions: A Guide for Researchers
Abstract Adenosine 5'-monophosphate (AMP) is a critical nucleotide involved in cellular energy homeostasis and signal transduction. The disodium salt of AMP is a stable and highly water-soluble form, making it ideal for...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Adenosine 5'-monophosphate (AMP) is a critical nucleotide involved in cellular energy homeostasis and signal transduction. The disodium salt of AMP is a stable and highly water-soluble form, making it ideal for a wide range of applications in research and drug development. Proper reconstitution and storage of AMP disodium salt solutions are paramount for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of AMP disodium salt solutions, with a focus on its role as an activator of AMP-activated protein kinase (AMPK) and as a substrate for enzymes such as 5'-nucleotidase and AMP deaminase.
Physicochemical Properties and Solubility
Adenosine 5'-monophosphate disodium salt is a white to off-white crystalline powder. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Adenosine 5'-monophosphate Disodium Salt
Property
Value
Chemical Name
Adenosine 5'-monophosphate disodium salt
Synonyms
5'-AMP-Na2, Disodium AMP, AMP disodium salt
CAS Number
4578-31-8
Molecular Formula
C₁₀H₁₂N₅Na₂O₇P
Molecular Weight
391.18 g/mol
Appearance
White crystalline powder
Purity
≥98% (HPLC)
AMP disodium salt exhibits excellent solubility in aqueous solutions, which is a significant advantage for biological research. The solubility in common laboratory solvents is summarized in Table 2.
Table 2: Solubility of Adenosine 5'-monophosphate Disodium Salt
Solutions at high concentrations may appear slightly hazy.[1] Ultrasonic treatment may be necessary for complete dissolution at higher concentrations.[1]
This protocol describes the preparation of a 100 mM aqueous stock solution of AMP disodium salt, which is suitable for dilution into various experimental buffers and cell culture media.
Materials:
Adenosine 5'-monophosphate disodium salt (MW: 391.18 g/mol )
Nuclease-free, sterile water or a desired sterile buffer (e.g., PBS)
Mass (g) = 0.1 mol/L × 0.01 L × 391.18 g/mol = 0.39118 g (or 391.18 mg)
Weighing: Carefully and promptly weigh 391.2 mg of AMP disodium salt powder. The compound can be hygroscopic, so minimize its exposure to air.
Dissolution:
Transfer the powder to a sterile 15 mL conical tube.
Add approximately 8 mL of sterile water.
Vortex thoroughly until the powder is completely dissolved.[1]
Volume Adjustment: Adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.
Sterilization (Optional but Recommended for Cell Culture): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step is crucial for removing potential microbial contaminants.[1]
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Aliquoting is critical to prevent contamination and degradation from repeated freeze-thaw cycles.
Storage and Stability
Proper storage is essential to maintain the integrity and activity of AMP disodium salt solutions.
Table 3: Storage and Stability of Adenosine 5'-monophosphate Disodium Salt
For optimal performance, it is recommended to use within this period. Avoid repeated freeze-thaw cycles.
Stock Solution (Aqueous)
4°C
At least 25 weeks
Recommended for short-term storage.[3] Protect from light.
Note: For long-term storage, it is highly recommended to store aliquoted stock solutions at -20°C or -80°C. When stored at -20°C, stock solutions are stable for up to 6 months.[2] For working solutions diluted in buffer, it is best to prepare them fresh before each experiment.
Application Notes and Protocols
Activation of AMP-Activated Protein Kinase (AMPK)
AMP is a key allosteric activator of AMPK, a master regulator of cellular energy homeostasis.[1] The activation of AMPK is a central mechanism in response to cellular stress that depletes ATP.
Caption: Simplified AMPK Signaling Pathway.
This protocol outlines a non-radioactive, luminescent assay to measure AMPK activity by quantifying the amount of ADP produced.
Materials:
Recombinant AMPK enzyme
SAMS peptide (AMPK substrate)
ATP
AMP disodium salt stock solution (100 mM)
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mg/mL BSA, 0.25 mM DTT)
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 384-well plates
Plate reader with luminescence detection capabilities
Procedure:
Prepare Reagents:
Dilute the recombinant AMPK enzyme to the desired concentration in cold Assay Buffer.
Prepare a substrate/ATP mix containing SAMS peptide and ATP in Assay Buffer.
Prepare a serial dilution of AMP disodium salt in Assay Buffer to test a range of concentrations (e.g., 0-500 µM).
Assay Setup:
Add 2 µL of the diluted AMPK enzyme solution to each well.
Add 1 µL of the serially diluted AMP disodium salt solution or vehicle control (Assay Buffer) to the appropriate wells.
Pre-incubate the plate for 15-30 minutes at room temperature.
Initiate Kinase Reaction:
Add 2 µL of the Substrate/ATP mix to each well to start the reaction.
Incubate the plate at 30°C for 60 minutes.
Reaction Termination and ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.[4]
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.[4]
Signal Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to AMPK activity.
Application Notes and Protocols for AMPK Activation Assay Using AMP Disodium Salt
For Researchers, Scientists, and Drug Development Professionals Introduction AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular and organismal energy homeostasis.[1][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial enzyme that functions as a master regulator of cellular and organismal energy homeostasis.[1][2][3][4][5] It acts as a cellular energy sensor, being activated by an increase in the cellular AMP:ATP ratio.[1][6][7] Structurally, AMPK is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[8] The binding of AMP to the γ subunit allosterically activates the kinase, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer.[1][6] This document provides detailed protocols for in vitro AMPK activation assays using AMP disodium salt as the allosteric activator.
Data Presentation
Quantitative data from AMPK assays are essential for evaluating the effects of various compounds on enzyme activity. The following tables illustrate how to structure such data for clear comparison.
The following diagram illustrates the central role of AMPK in cellular energy regulation, including its activation by AMP and subsequent downstream effects.
Caption: Simplified AMPK signaling pathway.
Experimental Protocols
Here are detailed protocols for common AMPK activation assays. AMP disodium salt is used for the preparation of AMP solutions in these protocols.
In Vitro Kinase Assay using [γ-³²P]ATP (Radioactive)
This method directly measures the enzymatic activity of AMPK by quantifying the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide, such as SAMS.[10]
Workflow:
Caption: Workflow for a radioactive AMPK kinase assay.
Methodology:
Prepare Kinase Buffer: 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂, and 100 µM AMP disodium salt.[2][11]
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase buffer, recombinant AMPK enzyme, and a substrate peptide (e.g., SAMS peptide, 200 µM).[10][11]
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP to a final concentration of 200 µM.[11]
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).[10][11]
Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[11]
Washing: Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[11]
Detection: Measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
ADP-Glo™ Kinase Assay (Luminescence-Based)
This is a non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The luminescent signal is proportional to the ADP produced and therefore to the AMPK activity.[1][2]
Workflow:
Caption: Workflow for the ADP-Glo™ AMPK kinase assay.
Methodology:
Prepare Reagents: Use a commercial ADP-Glo™ Kinase Assay kit which includes AMPK enzyme, substrate, ATP, and detection reagents. Prepare AMP disodium salt solution in the kinase buffer provided.
Kinase Reaction: In a 96-well plate, add diluted active AMPK enzyme, substrate solution (e.g., SAMS peptide) with AMP disodium salt, and the test compound or vehicle.[1]
Initiation: Start the reaction by adding ATP solution.[2]
Incubation: Incubate the plate at 30°C for 60 minutes.[1][2]
ADP Detection:
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1]
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[1]
Measure Luminescence: Use a plate reader to measure the luminescent signal.
Data Analysis: Calculate the percent activity or inhibition relative to controls.
Western Blot for AMPK Activation (Cell-Based Assay)
This protocol determines the phosphorylation status of AMPKα at Threonine 172 (Thr172), a key indicator of its activation in a cellular context.[10]
Workflow:
Caption: Workflow for Western blot analysis of AMPK activation.
Methodology:
Cell Culture and Treatment: Plate cells and treat with a cell-permeable AMP analog like AICAR (as AMP disodium salt is not cell-permeable) or the test compound for a specified duration.[10]
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[10][12]
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10][12]
SDS-PAGE and Western Blotting:
Normalize protein concentrations and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10][12]
Block the membrane with 5% BSA in TBST for 1 hour.[10][12] Note: Milk may interfere with the detection of some phosphoproteins.[13]
Incubate with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.[10][12]
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][12]
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]
Normalization: Strip and re-probe the membrane for total AMPKα as a loading control.[10]
Analysis: Quantify band intensities using densitometry to determine the ratio of phosphorylated AMPK to total AMPK.
ELISA-Based AMPK Activity Assay
This method offers a non-radioactive, sensitive alternative for measuring AMPK activity by detecting the phosphorylated substrate via an ELISA format.[3][14]
Methodology:
Kinase Reaction: Perform the kinase reaction in a PCR tube containing kinase buffer, recombinant AMPK, SAMS peptide, AMP disodium salt, and ATP.[4] Incubate at 30°C for a defined period.
Plate Coating: Coat a 96-well plate with the reaction mixture and incubate to allow the peptide to bind.[1]
Blocking: Wash the wells and block with a suitable blocking buffer.
Antibody Incubation:
Add a primary antibody that specifically recognizes the phosphorylated SAMS peptide.
Wash and add an HRP-conjugated secondary antibody.[1]
Detection: Add a TMB substrate and incubate until a color develops. Stop the reaction with a stop solution and read the absorbance at 450 nm. The absorbance is proportional to the amount of phosphorylated substrate, and thus to AMPK activity.[1]
Application Notes and Protocols for Adenosine 5'-Monophosphate Disodium Salt in Metabolic Flux Analysis Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP) is a critical signaling molecule and a key regulator of cellular energy homeostasis.[1] The intracellular rati...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP) is a critical signaling molecule and a key regulator of cellular energy homeostasis.[1] The intracellular ratio of AMP to ATP is a primary indicator of the cell's energy status, with rising AMP levels activating the AMP-activated protein kinase (AMPK) pathway.[2] This pathway orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP.[3] Consequently, the accurate quantification of metabolic fluxes related to AMP metabolism is crucial for understanding cellular bioenergetics and identifying therapeutic targets in various diseases, including cancer and metabolic disorders.[4][5]
Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to elucidate the rates of metabolic reactions within a biological system.[6][7] By introducing an isotopically labeled substrate, such as Adenosine 5'-monophosphate disodium salt enriched with ¹³C and/or ¹⁵N, researchers can trace the metabolic fate of AMP through various pathways.[8] This allows for the precise quantification of fluxes through the purine salvage pathway, nucleotide degradation pathways, and their interplay with central carbon metabolism.[9][10] These application notes provide detailed protocols for conducting MFA studies using isotopically labeled AMP disodium salt to investigate purine metabolism and its regulation.
Core Applications
Quantifying Purine Salvage Pathway Fluxes: Determine the rates of conversion of AMP to other nucleotides (ADP, ATP) versus its degradation.[10]
Assessing Ectonucleotidase Activity: Measure the rate of extracellular AMP breakdown, which is crucial for regulating extracellular adenosine levels and immune responses.[8]
Investigating AMP Deaminase vs. 5'-Nucleotidase Activity: Delineate the relative contributions of the primary AMP degradation pathways.[8]
Drug Target Validation: Evaluate the on-target effects of inhibitors targeting enzymes involved in purine metabolism.[8]
Understanding Disease Metabolism: Characterize alterations in purine metabolism in pathological conditions to identify potential therapeutic targets.[4]
Data Presentation
The quantitative data from a metabolic flux analysis experiment using a labeled AMP tracer can be summarized to highlight the relative activities of key metabolic pathways. The following tables provide an example of how to present such data. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Purine Metabolites
This table illustrates the fractional abundance of each isotopologue for key metabolites after incubation with [U-¹³C₁₀, ¹⁵N₅]-AMP. The distribution of labeled atoms provides insights into the metabolic fate of the tracer.
Metabolite
M+0 (%)
M+1 (%)
M+2 (%)
M+3 (%)
M+4 (%)
M+5 (%)
M+10 (%)
M+15 (%)
AMP
10.5
5.2
8.3
12.1
15.4
18.5
20.0
10.0
ADP
25.3
8.1
10.2
14.5
16.2
15.7
10.0
0.0
ATP
35.8
10.5
12.1
15.3
12.3
10.0
4.0
0.0
Inosine
60.2
15.8
10.5
8.5
5.0
0.0
0.0
0.0
Hypoxanthine
75.1
12.4
8.5
4.0
0.0
0.0
0.0
0.0
Note: This is example data for illustrative purposes. Actual results will vary based on experimental conditions.[8]
Table 2: Hypothetical Relative Metabolic Fluxes Determined from ¹³C-AMP Tracing
This table shows an example of the relative flux distribution through AMP metabolic pathways, as calculated from the MID data. This allows for a clear comparison of pathway activities under different experimental conditions.
Metabolic Pathway
Relative Flux (Control)
Relative Flux (Treated)
Fold Change
Purine Salvage (Adenosine -> AMP)
75
90
1.20
De Novo Purine Synthesis
25
10
0.40
Adenine Nucleotide Pool Turnover
50
65
1.30
Pentose Phosphate Pathway (from salvaged ribose)
10
12
1.20
Adenosine Deamination (Adenosine -> Inosine)
20
15
0.75
Note: Relative flux values are arbitrary units normalized to a reference flux. This is example data for illustrative purposes.[11]
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: The AMP-activated protein kinase (AMPK) signaling cascade.
Caption: Key pathways in the metabolism of exogenous AMP.
Experimental Workflow
Caption: A generalized workflow for a ¹³C tracer study using LC-MS.[12]
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol is designed for adherent mammalian cell lines but can be adapted for suspension cultures.
Materials:
Adherent mammalian cell line of choice
Complete cell culture medium (e.g., DMEM, RPMI-1640)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA solution
[U-¹³C₁₀, ¹⁵N₅]-Adenosine 5'-monophosphate disodium salt (or other desired labeled variant)
Cell culture plates or flasks
Incubator (37°C, 5% CO₂)
Procedure:
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24 hours.
Media Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of the isotopically labeled AMP disodium salt. The concentration should be optimized for the specific cell line and experimental goals, but a starting range of 50-100 µM is common. Ensure the regular, unlabeled AMP or adenosine is omitted from the medium.
Isotope Labeling:
Aspirate the standard culture medium from the cells.
Wash the cells once with pre-warmed PBS.
Add the pre-warmed labeling medium to the cells.
Incubate the cells for a specific duration to allow for the incorporation of the labeled AMP into downstream metabolites. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time required to reach an isotopic steady state.
Protocol 2: Metabolite Quenching and Extraction
This protocol is critical for halting metabolic activity and preserving the in vivo metabolite profile.
Materials:
Ice-cold 0.9% NaCl solution
-80°C 80% Methanol/water solution
Cell scraper
Dry ice
Centrifuge capable of reaching 16,000 x g at 4°C
Lyophilizer or vacuum concentrator
Procedure:
Quenching:
Place the culture plate on a bed of dry ice to rapidly cool the cells and quench metabolic activity.
Aspirate the labeling medium.
Quickly wash the cell monolayer with ice-cold 0.9% NaCl.
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
Extraction:
Use a cell scraper to scrape the cells in the cold methanol.
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
Vortex the tube vigorously for 1 minute at 4°C.
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
Sample Preparation for Analysis:
Dry the collected supernatant using a lyophilizer or a vacuum concentrator.
Store the dried metabolite extracts at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹³C and ¹⁵N labeled AMP and its downstream catabolites. Instrumentation and parameters should be optimized for the specific metabolites of interest.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
Procedure:
Reconstitution: Prior to analysis, reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water.
Chromatographic Separation:
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for the separation of polar metabolites like nucleotides.
Mobile Phase A: Ammonium acetate in water (LC-MS grade).
Mobile Phase B: Acetonitrile (LC-MS grade).
Gradient: A typical gradient would start at a high percentage of organic solvent and gradually increase the aqueous phase to elute the polar compounds. An example gradient: start at 80% B, decrease to 20% B over 15 minutes.[12]
Flow Rate: 0.2-0.4 mL/min.
Column Temperature: 40°C.
Mass Spectrometry Detection:
Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for purine derivatives.
Scan Mode: For targeted analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. For untargeted analysis or discovery, use full scan mode on a high-resolution instrument.
MRM Transitions: Define the precursor and product ion m/z values for both the unlabeled (M+0) and all expected labeled isotopologues of each target metabolite.
Table 3: Example LC-MS/MS Parameters for AMP and Related Metabolites
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
AMP (unlabeled)
348.1
136.1
20
[¹³C₁₀, ¹⁵N₅]-AMP
363.1
146.1
20
ADP (unlabeled)
428.0
136.1
25
[¹³C₁₀, ¹⁵N₅]-ADP
443.0
146.1
25
ATP (unlabeled)
508.0
136.1
30
[¹³C₁₀, ¹⁵N₅]-ATP
523.0
146.1
30
Adenosine (unlabeled)
268.1
136.1
15
[¹³C₁₀, ¹⁵N₅]-Adenosine
283.1
146.1
15
Note: These values are illustrative and must be optimized for the specific instrument used.
Protocol 4: Data Analysis and Flux Calculation
Peak Integration and Quantification: Integrate the peak areas for each isotopologue of the metabolites of interest from the LC-MS/MS data.
Correction for Natural Isotope Abundance: The measured isotopic labeling patterns must be corrected for the natural abundance of ¹³C and other heavy isotopes. This is a critical step to accurately determine the enrichment from the tracer. Various software tools and algorithms are available for this correction.
Calculation of Fractional Enrichment: Determine the fractional contribution of the labeled tracer to each metabolite pool.
Metabolic Flux Modeling: The corrected Mass Isotopologue Distributions (MIDs), along with extracellular flux rates (e.g., glucose uptake, lactate secretion), are used as inputs for computational MFA software (e.g., INCA, Metran, OpenMFA) to estimate intracellular metabolic fluxes.[7] These programs use mathematical models of metabolic networks to find the set of fluxes that best explain the experimental data.
By following these detailed application notes and protocols, researchers can effectively utilize adenosine 5'-monophosphate disodium salt as a tracer in metabolic flux analysis studies to gain valuable insights into the complex regulation of purine metabolism and cellular bioenergetics.
Preparation of AMP Disodium Salt Stock Solutions for Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP) is a pivotal nucleotide in cellular metabolism and signaling pathways. As a key indicator of the cell's energy...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP) is a pivotal nucleotide in cellular metabolism and signaling pathways. As a key indicator of the cell's energy status, it functions as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of metabolic processes.[1] The disodium salt of AMP is a stable and water-soluble form frequently utilized in biochemical and cellular assays to investigate energy sensing, signal transduction, and as a substrate for various enzymes like AMP deaminase and 5'-nucleotidase.[1][2]
The accurate and consistent preparation of AMP disodium salt stock solutions is fundamental for achieving reproducible and reliable experimental outcomes. These application notes provide detailed protocols for the preparation, storage, and handling of AMP disodium salt solutions.
Physicochemical and Stability Data
A thorough understanding of the physicochemical properties and stability of AMP disodium salt is crucial for the accurate preparation and storage of stock solutions.
Proper storage is critical to maintain the integrity of AMP disodium salt solutions, as they are susceptible to degradation, primarily through hydrolysis.[3] The rate of degradation is influenced by temperature and pH.[3]
Significant degradation can occur in as little as 9 to 14 days.[3][5]
To ensure maximum stability, it is recommended to prepare stock solutions in a high-purity, sterile buffer with a pH between 6.8 and 7.4 and store them frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[4][6]
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution suitable for dilution into various experimental buffers and cell culture media.[1]
Materials:
Adenosine 5'-monophosphate disodium salt (MW: 391.18 g/mol )
Nuclease-free, sterile water (or desired sterile buffer)
Mass (g) = 0.1 mol/L × 0.01 L × 391.18 g/mol = 0.39118 g (or 391.18 mg)
Weighing: Carefully weigh out 391.2 mg of AMP disodium salt powder. As the compound can be hygroscopic, perform this step promptly after opening the container.[1]
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water. Vortex thoroughly until the powder is completely dissolved.[1] Gentle warming (up to 50°C) or sonication can aid dissolution if necessary.[7]
Volume Adjustment: Adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.[1]
Sterilization (Optional): For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm syringe filter into a new sterile tube. This step removes potential microbial contaminants.[1]
Aliquoting: Dispense the stock solution into sterile, single-use microcentrifuge tubes. Aliquoting is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -20°C for long-term storage (up to 6 months) or at 4°C for shorter-term use (up to 25 weeks).[1][4][5]
Visualizations
Experimental Workflow
Caption: Workflow for preparing AMP disodium salt stock solution.
Application Notes and Protocols: The Role of AMP Disodium Salt in the Study of Nucleotide-Gated Ion Channels
For Researchers, Scientists, and Drug Development Professionals Introduction Nucleotide-gated ion channels are crucial for a variety of physiological processes, including sensory transduction, neuronal excitability, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleotide-gated ion channels are crucial for a variety of physiological processes, including sensory transduction, neuronal excitability, and cardiac pacemaking. Their activity is primarily modulated by the direct binding of cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). While Adenosine Monophosphate (AMP) is structurally related to cAMP, it is essential to understand their distinct roles in cellular signaling and ion channel modulation.
This document provides a comprehensive overview of the application of AMP disodium salt in the study of nucleotide-gated ion channels. It clarifies that AMP's primary role is not as a direct activator but as a critical negative control and as an initiator of an indirect modulatory pathway via AMP-activated protein kinase (AMPK). Detailed protocols for key experiments are provided, along with quantitative data and signaling pathway diagrams to facilitate robust experimental design and data interpretation.
Physicochemical Properties of AMP Disodium Salt
A stable and water-soluble form of AMP, the disodium salt is ideal for use in aqueous solutions for biological research.[1]
Property
Value
Chemical Name
Adenosine 5'-monophosphate disodium salt
Synonyms
5'-AMP-Na2, Disodium AMP, Disodium adenylate
CAS Number
4578-31-8
Molecular Formula
C₁₀H₁₂N₅Na₂O₇P
Molecular Weight
391.18 g/mol
Appearance
White crystalline solid or powder
Solubility in Water
Up to 100 mg/mL
Distinguishing the Roles of AMP and cAMP in Ion Channel Regulation
Cyclic AMP is a second messenger that directly binds to and activates cyclic nucleotide-gated (CNG) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2] This binding event induces a conformational change in the channel protein, leading to pore opening and ion flux.
In contrast, AMP is the product of cAMP hydrolysis by phosphodiesterases (PDEs) and does not directly activate these channels.[1] Its primary signaling role in this context is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[3][4] Activated AMPK can then phosphorylate various downstream targets, including ion channels, thereby modulating their activity indirectly.[4]
Therefore, in the study of nucleotide-gated ion channels, AMP disodium salt serves as an indispensable negative control to ensure that any observed channel activation is specifically due to cAMP and not a non-specific effect of a related nucleotide.
Signaling Pathways
The distinct signaling roles of cAMP and AMP are depicted below.
Direct (cAMP) vs. Indirect (AMP) Ion Channel Regulation.
Experimental Protocols
Protocol 1: Electrophysiological Recording of HCN Channel Activation (Negative Control Application)
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the activation of HCN channels by cAMP, incorporating AMP disodium salt as a negative control.[5]
Objective: To demonstrate the specific activation of HCN channels by cAMP and the lack of activation by AMP.
Materials:
HEK293 cells stably expressing an HCN channel isoform (e.g., HCN2 or HCN4).
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
Borosilicate glass capillaries for pipette fabrication.
Cell culture medium.
Extracellular (bath) solution: 110 mM NaCl, 30 mM KCl, 1.8 mM CaCl₂, 0.5 mM MgCl₂, 5 mM HEPES (pH 7.4 with NaOH).
Intracellular (pipette) solution: 130 mM KCl, 10 mM NaCl, 0.5 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, 3 mM MgATP, 0.5 mM NaGTP (pH 7.4 with KOH).
Stock solutions of cAMP and AMP disodium salt (e.g., 10 mM in intracellular solution).
Methodology:
Cell Preparation: Plate HEK293-HCN cells onto glass coverslips 24-48 hours before the experiment.
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
Solution Preparation: Prepare fresh intracellular solutions containing the desired final concentrations of cAMP (e.g., 10 µM) and AMP disodium salt (e.g., 10 µM). Also prepare a control intracellular solution with no added cyclic nucleotides.
Patch-Clamp Recording:
Transfer a coverslip with cells to the recording chamber and perfuse with extracellular solution.
Establish a gigaohm seal between the patch pipette and a single cell.
Rupture the cell membrane to achieve the whole-cell configuration.
Allow the cell to dialyze with the pipette solution for 3-5 minutes.
Voltage Protocol:
Hold the cell at a potential where HCN channels are closed (e.g., -40 mV).
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2 seconds) to elicit HCN channel currents.
Data Acquisition:
Record currents during the voltage steps first with the control intracellular solution.
Repeat the recordings with intracellular solutions containing either cAMP or AMP disodium salt.
Data Analysis:
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
Construct activation curves by plotting the normalized current as a function of the test potential.
Compare the activation curves obtained with control, cAMP, and AMP solutions.
Expected Results:
Control: A baseline hyperpolarization-activated current will be observed.
cAMP: A significant depolarizing shift in the voltage-dependence of activation will be observed, indicating channel potentiation.
AMP Disodium Salt: The activation curve will be indistinguishable from the control, demonstrating that AMP does not directly activate the HCN channel.
Electrophysiology Workflow for HCN Channel Activation.
Protocol 2: In Vitro AMPK Kinase Activity Assay
This protocol describes an assay to measure the activation of AMPK by AMP disodium salt, which can be a first step in investigating the indirect modulation of ion channels.[6]
Objective: To quantify the enzymatic activity of AMPK in the presence of varying concentrations of AMP disodium salt.
Materials:
Recombinant AMPK enzyme.
Kinase assay buffer.
SAMS peptide (a specific AMPK substrate).
ATP (as a phosphate donor).
AMP disodium salt stock solution.
ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based ADP detection system.
96-well white microplates.
Plate reader capable of measuring luminescence.
Methodology:
Reaction Setup: In a 96-well plate, prepare a kinase reaction mixture containing kinase assay buffer, recombinant AMPK, and the SAMS peptide substrate.
Compound Addition: Add varying concentrations of AMP disodium salt to the wells. Include a no-AMP control.
Initiate Reaction: Start the reaction by adding a fixed concentration of ATP to all wells.
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
Detection:
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP, which then drives a luciferase reaction.
Data Analysis:
Measure the luminescence signal in each well using a plate reader.
The luminescence signal is proportional to the amount of ADP produced and thus to the AMPK activity.
Plot AMPK activity as a function of AMP disodium salt concentration to determine the EC₅₀ (the concentration that elicits a half-maximal response).
Expected Results:
A dose-dependent increase in AMPK activity will be observed with increasing concentrations of AMP disodium salt, confirming its role as an AMPK activator. This activated AMPK can then be used in subsequent experiments (e.g., with isolated ion channels or in cell-based assays) to investigate its effects on channel function.
In some experimental contexts, it may be relevant to consider the enzymatic conversion of AMP. For instance, AMP can be phosphorylated to ADP and then to ATP by enzymes like polyphosphate kinases.[10][11] This ATP can then serve as a substrate for adenylyl cyclase to produce cAMP. Understanding these enzymatic pathways can be crucial for interpreting results in complex biological systems where nucleotide metabolism is active.
Enzymatic Synthesis Pathway from AMP to cAMP.
Conclusion
While AMP disodium salt is not a direct activator of nucleotide-gated ion channels, it is a critical tool for researchers in this field. Its primary applications are as a negative control to establish the specificity of cAMP-mediated effects and as an activator of the AMPK pathway to study indirect ion channel modulation. The protocols and data presented here provide a framework for the rigorous investigation of nucleotide-gated ion channels and the signaling pathways that regulate them, ensuring the generation of robust and reliable data.
Application Notes and Protocols for Employing AMP Disodium Salt in Purine Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Adenosine 5'-monophosphate (AMP) disodium salt is a crucial nucleotide that serves as a fundamental building block for RNA and plays a pivotal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-monophosphate (AMP) disodium salt is a crucial nucleotide that serves as a fundamental building block for RNA and plays a pivotal role in cellular energy homeostasis and signal transduction. As a key regulator of purine metabolism, AMP is integral to both the synthesis and degradation of purines. Its intracellular concentration is a sensitive indicator of the cell's energy status, directly influencing major metabolic pathways.[1] A thorough understanding of AMP's regulatory functions is essential for research into metabolic disorders, cancer, and the development of novel therapeutics.[1] These application notes provide detailed methodologies for key experiments, quantitative data, and visualizations of relevant pathways to facilitate the study of purine metabolism using AMP disodium salt.
Data Presentation
Physicochemical Properties of AMP Disodium Salt
A summary of the key properties of AMP disodium salt is presented below. This information is crucial for accurate calculations and the preparation of solutions.
Property
Value
Chemical Name
Adenosine 5'-monophosphate disodium salt
Synonyms
5'-AMP-Na2, Disodium AMP, Disodium adenylate
CAS Number
4578-31-8
Molecular Formula
C₁₀H₁₂N₅Na₂O₇P
Molecular Weight
391.18 g/mol
Appearance
White crystalline solid or powder
Purity
≥95% by HPLC
Solubility Characteristics of AMP Disodium Salt
AMP disodium salt exhibits good solubility in aqueous solutions, which is a significant advantage for biological research.[2]
Solvent
Reported Solubility
Notes
Water
Up to 100 mg/mL
Solutions at high concentrations may appear slightly hazy. Ultrasonic treatment may be required for complete dissolution at 100 mg/mL.[2]
DMSO
Soluble
Methanol
Soluble
Signaling and Metabolic Pathways
The Central Role of AMP in Purine Metabolism
AMP is at the crossroads of the de novo and salvage pathways of purine synthesis, as well as purine catabolism.[1][3] In the de novo pathway, AMP, along with Guanosine Monophosphate (GMP), acts as a negative feedback inhibitor.[1] The purine salvage pathway is a more energy-efficient route that recycles purine bases, where adenine phosphoribosyltransferase (APRT) converts adenine to AMP.[1][3]
Overview of de novo and salvage pathways in purine metabolism.
AMP and the AMPK Signaling Pathway
AMP is a key allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] An increase in the cellular AMP:ATP ratio signifies a low energy state, leading to the activation of AMPK.[4] Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
AMP-activated protein kinase (AMPK) signaling pathway.
Experimental Protocols
Protocol 1: Preparation of AMP Disodium Salt Stock Solutions
Accurate preparation of stock solutions is critical for reproducible experimental results.[2] This protocol describes the preparation of a 100 mM aqueous stock solution.
Materials:
AMP disodium salt (MW: 391.18 g/mol )
Sterile, nuclease-free water
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer
(Optional) Sonicator
Procedure:
Calculation: To prepare a 100 mM stock solution, weigh out 39.118 mg of AMP disodium salt for every 1 mL of sterile water. For example, for 10 mL of stock solution, weigh 391.18 mg.
Dissolution: Transfer the weighed powder to a sterile conical tube. Add approximately 80% of the final volume of sterile water (e.g., 8 mL for a 10 mL final volume). Vortex thoroughly until the powder is completely dissolved.[2]
Volume Adjustment: Adjust the final volume to the desired amount with sterile water. Invert the tube several times to ensure the solution is homogenous.[2]
Sterilization and Storage: Filter-sterilize the solution through a 0.22 µm filter into a new sterile tube. Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage or at 4°C for short-term use.
Protocol 2: AMP-Activated Protein Kinase (AMPK) Activity Assay
This assay measures the activity of AMPK by quantifying the amount of ADP produced during the phosphorylation of a specific substrate.[1]
Principle:
This assay measures the amount of ADP produced from the kinase reaction, where AMPK phosphorylates a specific substrate peptide (e.g., SAMS peptide) using ATP. The ADP is then detected using a coupled enzymatic reaction that generates a luminescent or fluorescent signal.[1]
Reagents:
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
AMP disodium salt solution (for allosteric activation)
Purified AMPK enzyme or cell lysate containing AMPK
SAMS peptide substrate
ATP
ADP detection kit (e.g., ADP-Glo™ Kinase Assay)
Procedure:
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing kinase buffer, AMPK enzyme, and the desired concentration of AMP disodium salt.
Substrate Addition: Add the SAMS peptide substrate to the reaction mixture.
Initiation: Initiate the reaction by adding ATP.
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]
ADP Detection: Stop the kinase reaction and detect the produced ADP by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.[1]
Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[1]
Measurement: Measure the luminescence using a plate reader. The signal is proportional to the AMPK activity.[1]
Protocol 3: Quantification of Intracellular and Extracellular AMP by LC-MS/MS
This protocol outlines the extraction and analysis of AMP from cell pellets and conditioned media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Materials:
80% Methanol in water (ice-cold)
Thermomixer
Centrifuge
SpeedVac concentrator
LC-MS/MS system
Procedure:
Sample Collection:
Intracellular: Collect cell pellets and wash with ice-cold PBS.
Extracellular: Collect conditioned media.
Metabolite Extraction:
Intracellular: Resuspend cell pellets in 80% cold methanol.[5]
Extracellular: Add cold methanol to conditioned media in a 4:1 ratio.[5]
Protein Precipitation: Vortex the samples for 15 minutes at 4°C, followed by incubation at -80°C for 1 hour to precipitate proteins.[5]
Supernatant Collection: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.[5] Collect the supernatant.
Drying and Reconstitution: Dry the supernatants in a SpeedVac concentrator. Reconstitute the dried metabolites in a suitable mobile phase (e.g., 95:5 water:acetonitrile with 0.01% formic acid).[5]
LC-MS/MS Analysis: Separate the analytes using an appropriate UHPLC system and detect them using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5]
Data Analysis: Analyze the data using the instrument's software. Metabolite abundance is expressed as the peak area of the primary MRM transition for AMP.[5]
Application Notes and Protocols: Adenosine 5'-monophosphate Disodium Salt in the Study of Allosteric Enzyme Control
Audience: Researchers, scientists, and drug development professionals. Introduction Adenosine 5'-monophosphate (AMP), a central molecule in cellular energy homeostasis, acts as a critical allosteric regulator of key meta...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adenosine 5'-monophosphate (AMP), a central molecule in cellular energy homeostasis, acts as a critical allosteric regulator of key metabolic enzymes. The disodium salt of AMP is a stable and soluble form commonly utilized in biochemical and pharmacological studies to investigate the intricate mechanisms of allosteric enzyme control. Fluctuations in intracellular AMP levels, often represented by the AMP:ATP ratio, serve as a sensitive indicator of the cell's energy status. This triggers conformational changes in target enzymes, thereby modulating their catalytic activity to restore energy balance. These application notes provide detailed protocols and data for studying the allosteric regulation of three principal enzymes by AMP: AMP-activated protein kinase (AMPK), phosphofructokinase-1 (PFK-1), and fructose-1,6-bisphosphatase (FBPase).
Key Allosteric Enzymes Regulated by AMP
AMP-activated Protein Kinase (AMPK): The Master Energy Sensor
AMPK is a heterotrimeric serine/threonine kinase that functions as a master regulator of cellular energy metabolism.[1] When cellular energy levels are low (high AMP:ATP ratio), AMP binds to the γ-subunit of AMPK, leading to its activation through a multi-faceted mechanism:
Direct Allosteric Activation: AMP binding induces a conformational change that directly enhances kinase activity.[2]
Promotion of Phosphorylation: AMP binding promotes the phosphorylation of threonine 172 in the activation loop of the catalytic α-subunit by upstream kinases like LKB1, leading to a significant increase in activity.[1]
Inhibition of Dephosphorylation: The binding of AMP protects the phosphorylated threonine 172 from dephosphorylation by protein phosphatases.[1]
Phosphofructokinase-1 (PFK-1): A Key Regulator of Glycolysis
PFK-1 is a crucial enzyme in the glycolytic pathway, catalyzing the irreversible conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.[3] This is a major rate-limiting step in glycolysis. AMP acts as a potent allosteric activator of PFK-1.[3] High concentrations of ATP, indicating an energy-rich state, allosterically inhibit PFK-1. AMP reverses this inhibition, thereby stimulating glycolysis to generate more ATP.[3]
Fructose-1,6-bisphosphatase (FBPase): A Control Point in Gluconeogenesis
FBPase is a key regulatory enzyme in gluconeogenesis, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate. AMP is a primary allosteric inhibitor of FBPase.[4] When energy levels are low (high AMP), AMP binds to FBPase and inhibits its activity, thus conserving energy by shutting down the energy-consuming process of gluconeogenesis.[4]
Signaling Pathways and Regulatory Logic
The interplay between these enzymes forms a critical node in maintaining cellular energy balance. The following diagram illustrates the central role of AMP in regulating glycolysis and gluconeogenesis.
Fig 1. Allosteric control of metabolic pathways by AMP.
Quantitative Data on Allosteric Regulation by AMP
The following tables summarize the kinetic parameters for AMPK, FBPase, and PFK-1 in the presence and absence of AMP, providing a quantitative basis for understanding its regulatory effects.
Table 1: Kinetic Parameters of AMP-activated Protein Kinase (AMPK) Activation by AMP
The following are detailed protocols for assaying the activity of AMPK, FBPase, and PFK-1 to investigate allosteric regulation by Adenosine 5'-monophosphate disodium salt.
solubility issues of Adenosine 5'-monophosphate disodium salt in different buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Adenosine 5'-monophosphate disodium salt (AMP-Na2) in various buffers. It is intended for researc...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions regarding the solubility of Adenosine 5'-monophosphate disodium salt (AMP-Na2) in various buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of Adenosine 5'-monophosphate disodium salt (AMP-Na2)?
A1: AMP-Na2 is a water-soluble form of Adenosine Monophosphate.[1] It is highly soluble in water, with reported solubility up to 100 mg/mL.[1] It is also soluble in DMSO and methanol.[1]
Q2: What is the optimal pH for dissolving and storing AMP-Na2 solutions?
A2: For maximum stability, it is recommended to dissolve and store AMP-Na2 in a buffer with a pH between 6.8 and 7.4. Storing the solution in highly acidic or alkaline conditions can accelerate hydrolysis.
Q3: How should I store AMP-Na2 powder and stock solutions?
A3: AMP-Na2 powder should be stored at -20°C and kept desiccated for long-term stability.[1] Stock solutions are stable for up to 6 months when stored at -20°C.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility Issues with AMP-Na2
This guide addresses common problems encountered when dissolving AMP-Na2 in different laboratory buffers.
Issue 1: Difficulty Dissolving AMP-Na2 Powder
Symptom: The AMP-Na2 powder does not fully dissolve, or the solution appears cloudy.
Possible Causes & Solutions:
Insufficient Mixing: Ensure vigorous vortexing or mixing. For high concentrations (e.g., approaching 100 mg/mL in water), ultrasonic treatment may be necessary to achieve complete dissolution.[1]
Low Temperature: Dissolving powders at low temperatures can decrease solubility. Try warming the buffer to room temperature before adding the AMP-Na2 powder.
Incorrect pH: The pH of the buffer can significantly impact solubility. Ensure the buffer pH is within the optimal range of 6.8-7.4.
Issue 2: Precipitation in Phosphate-Buffered Saline (PBS)
Symptom: A precipitate forms after dissolving AMP-Na2 in PBS, especially after storage at low temperatures.
Possible Causes & Solutions:
Phosphate Precipitation: Concentrated phosphate buffers can precipitate at low temperatures (e.g., 4°C). If you observe a precipitate in your PBS stock, warm it to room temperature to redissolve the salts before use.
Divalent Cations: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in some PBS formulations can lead to the precipitation of phosphate salts. If you are preparing a concentrated stock solution of AMP-Na2, it is advisable to use a PBS formulation that does not contain divalent cations.
Exceeding Solubility Limit: While specific data for AMP-Na2 is limited, a related compound, adenosine 3',5'-diphosphate, has a solubility of approximately 10 mg/mL in PBS (pH 7.2). It is possible that you are exceeding the solubility limit of AMP-Na2 in PBS. Try preparing a more dilute solution.
Issue 3: Instability or Degradation in Solution
Symptom: Experimental results are inconsistent, suggesting the AMP-Na2 in solution may have degraded.
Possible Causes & Solutions:
Improper Storage: Storing AMP-Na2 solutions at room temperature can lead to degradation. Always store stock solutions at -20°C for long-term use or 4°C for short-term use.[1]
Incorrect pH: As mentioned, a pH outside the optimal range of 6.8-7.4 can cause hydrolysis. Verify the pH of your buffered solution.
Microbial Contamination: To prevent microbial growth, which can degrade the product, prepare solutions using sterile technique and consider filter-sterilizing the final solution through a 0.22 µm filter, especially for cell culture applications.[1]
stability of AMP disodium salt in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine 5'-monophosphate (AMP) disodium salt in aqueous solutions and c...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Adenosine 5'-monophosphate (AMP) disodium salt in aqueous solutions and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of AMP disodium salt in an aqueous solution?
A1: To ensure maximum stability, AMP disodium salt should be dissolved and stored in a solution with a near-neutral pH, ideally between 6.8 and 7.4.[1] The primary degradation pathway for AMP in solution is hydrolysis of the phosphate ester bond, a reaction that is significantly accelerated in both acidic (pH below 4) and alkaline (pH above 8) conditions.[1][2]
Q2: What are the recommended storage conditions and expected shelf-life for AMP disodium salt solutions?
A2: The stability of AMP disodium salt solutions is highly dependent on temperature.
Frozen Storage (-20°C or -80°C): For long-term storage, aliquotted stock solutions are stable for at least 6 months when stored at -20°C or -80°C.[3][4] This minimizes degradation from hydrolysis and prevents repeated freeze-thaw cycles.
Refrigerated Storage (4°C): For short-term use, solutions stored at 4°C are stable for at least 25 weeks with no significant degradation.[1][5]
Room Temperature (20-25°C): Storage at room temperature is strongly discouraged. Significant degradation can be observed in as little as 9 to 14 days.[1][5]
Q3: My AMP solution appears to have lost activity. What are the most common causes?
A3: Loss of AMP activity is typically due to chemical degradation. The most common causes include:
Improper pH: Storing the solution in a highly acidic or alkaline buffer will accelerate hydrolysis.[1]
Elevated Temperature: Leaving solutions at room temperature for extended periods leads to substantial decomposition.[1][5]
Bacterial Contamination: Microbes can alter the pH of the medium and may introduce enzymes, such as phosphatases, that can degrade AMP.[1]
Q4: How should I prepare an AMP disodium salt stock solution for cell culture experiments?
A4: To ensure stability and sterility, follow these steps:
Weigh the desired amount of AMP disodium salt powder.
Dissolve it in a high-purity, sterile buffer or cell culture medium with a pH between 6.8 and 7.4.[1]
For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a sterile container.[3][4][6]
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and contamination.
Store the aliquots at -20°C for long-term use.[3][4][7]
Q5: Can components in my cell culture medium affect the stability of AMP?
A5: Yes. While AMP itself is a component of some media formulations[6], other factors can influence its stability. The pH of the medium is critical (typically 7.2-7.4), and the presence of serum, which contains various enzymes, could potentially contribute to enzymatic degradation over long incubation periods.[8] It is always recommended to prepare fresh working solutions from a frozen stock for each experiment.
Quantitative Stability Data
The stability of AMP disodium salt is highly dependent on storage temperature and pH.
Table 1: Stability of AMP Disodium Salt Solutions at Different Temperatures
Appropriate mobile phase (e.g., phosphate buffer with methanol or acetonitrile)[2]
2. Preparation of Standards and Samples
Calibration Standards: Prepare a stock solution of AMP in the mobile phase. Perform serial dilutions to create a set of standards (e.g., 5, 10, 25, 50, 100 µg/mL). Filter each standard through a 0.22 µm filter into an HPLC vial.
Stability Samples: Prepare a solution of AMP (e.g., 200 µg/mL) in the desired cell culture medium or buffer.[1] Aliquot this solution into multiple sterile, sealed containers for each time point and condition.
Storage: Store the aliquots under the desired test conditions (e.g., 37°C for cell culture simulation, 25°C for room temperature, 4°C as a control).[1]
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.99.[1]
Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each storage condition.
Injection: Filter the sample and inject it into the HPLC system.
4. Data Analysis
Calculate the concentration of AMP in each sample by comparing its peak area to the standard curve.
Determine the percentage of AMP remaining at each time point relative to the initial concentration (time zero).
Plot the percentage of remaining AMP versus time to generate a degradation profile.[2]
Caption: Experimental workflow for HPLC-based stability testing.
Signaling Pathway Context
AMP is a key molecule in cellular energy homeostasis and signaling. It is produced from the hydrolysis of cyclic AMP (cAMP) by phosphodiesterases (PDEs) and is a critical activator of AMP-activated protein kinase (AMPK), a master regulator of metabolism.
Caption: Simplified cAMP and AMPK signaling pathway showing the role of AMP.
Technical Support Center: Troubleshooting AMPK Assay Results with AMP Disodium Salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK assays utilizing AMP disodium salt. Fr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPK assays utilizing AMP disodium salt.
Frequently Asked Questions (FAQs)
Q1: What is the role of AMP disodium salt in an AMPK assay?
A1: AMP disodium salt serves as an allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a critical cellular energy sensor that is activated by increasing cellular AMP:ATP ratios.[1] In an in vitro kinase assay, the inclusion of AMP disodium salt is crucial for stimulating the catalytic activity of the AMPK enzyme complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[1] The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172), a key marker of AMPK activation.[2]
Q2: What are the common types of AMPK assays where AMP disodium salt is used?
A2: AMP disodium salt is a key reagent in various AMPK assay formats, including:
Radioactive Filter Binding Assays: These assays measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a synthetic peptide substrate like the SAMS peptide.[1][3]
Luminescent Assays: These assays, such as the ADP-Glo™ Kinase Assay, quantify AMPK activity by measuring the amount of ADP produced in the kinase reaction.[1] The luminescent signal is proportional to the ADP generated and, therefore, to AMPK activity.[1]
ELISA-based Assays: These assays detect the phosphorylated substrate using a specific antibody, often conjugated to an enzyme like HRP for colorimetric or chemiluminescent detection.[1]
Q3: What are the recommended storage and handling conditions for AMP disodium salt solutions?
A3: To ensure the stability and activity of AMP disodium salt solutions, proper storage and handling are essential. Aqueous solutions are susceptible to hydrolysis, which is influenced by temperature and pH.[4][5]
Storage Temperature: For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.[2][3] Stock solutions can be stable for up to 6 months at -20°C.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.
pH: The optimal pH for the stability of related nucleotides like ATP is between 6.8 and 7.4.[5] Hydrolysis is accelerated in acidic (pH < 4) or alkaline (pH > 8) conditions.[5]
Preparation: Prepare stock solutions in high-purity water and consider sterile filtering through a 0.22 µm filter to prevent microbial contamination, which can alter pH and introduce degrading enzymes.[4][5]
Troubleshooting Guides
Problem 1: Low or No AMPK Activity Detected
If you observe lower than expected or no AMPK activity in your assay, consider the following potential causes and troubleshooting steps.
Potential Cause
Troubleshooting Step
Degraded AMP Disodium Salt
Prepare a fresh solution of AMP disodium salt from a powder. The stability of AMP in solution can be compromised by improper storage temperature or pH.[4][5]
Incorrect Final Concentration of AMP
Verify the final concentration of AMP disodium salt in the kinase reaction. A common final concentration is around 200 µM.[1]
Inactive AMPK Enzyme
Ensure the AMPK enzyme has been stored and handled correctly according to the manufacturer's instructions. Enzyme activity can be lost due to improper storage or multiple freeze-thaw cycles.
Suboptimal Assay Buffer Conditions
Check the composition of your kinase buffer. A typical buffer includes components like HEPES or Tris, MgCl₂, NaCl, and DTT.[3] The absence of essential cofactors like Mg²⁺ will inhibit kinase activity.
Issues with ATP
Confirm the concentration and purity of your ATP stock. ATP solutions can degrade over time, especially if not stored properly at -20°C or below.[6][7]
Problem with Substrate Peptide
Ensure the substrate peptide (e.g., SAMS peptide) is at the correct concentration and has not degraded.
Problem 2: High Background Signal in the Assay
A high background signal can mask the true signal from AMPK activity. Here are some common causes and solutions.
Potential Cause
Troubleshooting Step
Contaminated Reagents
Use high-purity reagents and sterile, nuclease-free water to prepare all solutions. Contaminants can interfere with the detection method.
Non-Specific Binding (ELISA/Filter Assays)
Increase the number of wash steps and ensure the blocking step is sufficient (e.g., using 5% BSA in PBS for 1-2 hours).[1]
Autophosphorylation of AMPK
While less common, some background may be due to autophosphorylation. Include a negative control without the substrate peptide to quantify this background.[3]
Interference with Detection Method
Some compounds can interfere with fluorescent or luminescent detection methods.[8][9] If screening compounds, test their effect on the assay readout in the absence of the enzyme.
High Enzyme Concentration
Titrate the AMPK enzyme to find a concentration that gives a robust signal without a high background.
Problem 3: Inconsistent or Variable Results
Inconsistent results can be frustrating. The following table outlines potential sources of variability and how to address them.
Potential Cause
Troubleshooting Step
Pipetting Inaccuracies
Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes.
Temperature Fluctuations
Ensure consistent incubation times and temperatures for all samples.[1] Use a water bath or incubator that maintains a stable temperature.
Incomplete Mixing of Reagents
Gently vortex or mix all reaction components thoroughly before incubation.
Edge Effects in Multi-well Plates
To minimize edge effects, avoid using the outer wells of the plate or fill them with a buffer or water.
AMP Disodium Salt Interference with Protein Quantification
If normalizing to protein concentration, be aware that AMP disodium salt can interfere with colorimetric protein assays like the Bradford and BCA assays, potentially leading to an overestimation of protein concentration.[10] Consider removing AMP before protein quantification or using a compatible assay.[10]
Experimental Protocols
General Protocol for an In Vitro AMPK Kinase Assay (Radioactive Filter Binding)
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
In a microcentrifuge tube, combine the kinase buffer, diluted active AMPK enzyme, substrate peptide, and AMP disodium salt solution (to a final concentration of ~200 µM).[1][3]
Include negative controls, such as a reaction without the enzyme or without the SAMS peptide.[3]
Initiate the Reaction:
Start the reaction by adding the ATP mix, including [γ-³²P]ATP, to a final concentration of ~200 µM.[3]
Incubation:
Incubate the reaction mixture at 30°C for 10-30 minutes.[1][3]
Terminate the Reaction:
Spot a portion of the reaction mixture onto P81 phosphocellulose paper.[1][3]
Immediately immerse the paper in a beaker of 1% phosphoric acid to stop the reaction.[3]
Washing:
Wash the P81 papers multiple times with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[1][3]
Perform a final wash with acetone to dry the papers.[3]
Detection:
Place the dried P81 papers in scintillation vials with a scintillation cocktail.
Measure the incorporated radioactivity using a scintillation counter.[1][3]
Data Presentation
Table 1: Example Data for AMPK Specific Activity
Lot Number
Specific Activity (nmol/min/mg)
Assay Method
019K1605
980
Radioactive Filter Binding Assay
A1358
762–1,032
Radioactive Filter Binding Assay
This table provides an example of how to present the specific activity of different batches of recombinant AMPK, as might be found on a manufacturer's data sheet.[1]
Table 2: Compound Screening Results - IC50 Values
Compound
Target
IC50 (nM)
Assay Method
Staurosporine
AMPK
2.18
Transcreener® ADP² Assay
Compound C
AMPK
Varies
Kinase Assay
This table illustrates how to summarize the potency of inhibitors, a key output of drug screening campaigns.[1]
Technical Support Center: AMP Disodium Salt in Colorimetric and Fluorometric Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of AMP disodium salt in colorimetric and fluorometric assays. The following in...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of AMP disodium salt in colorimetric and fluorometric assays. The following information is designed to help you troubleshoot common issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Can AMP disodium salt interfere with my colorimetric assay?
A1: Yes, AMP disodium salt has the potential to interfere with colorimetric assays, primarily through its inherent absorbance of ultraviolet (UV) light. Adenosine monophosphate has a maximum absorbance at approximately 259-260 nm.[1] If your colorimetric assay's output is measured near this wavelength, or if the chromophore used in your assay has a broad absorbance spectrum that overlaps with this region, the presence of AMP disodium salt could lead to artificially high background readings.
Q2: How can AMP disodium salt interfere with my fluorometric assay?
A2: AMP disodium salt can potentially interfere with fluorometric assays in two main ways:
Intrinsic Fluorescence: AMP is a fluorescent molecule. This intrinsic fluorescence can contribute to the background signal, potentially masking the specific signal from your fluorescent probe and reducing the assay's sensitivity.
Quenching: Depending on the fluorophore used in your assay, high concentrations of nucleotides like AMP could potentially cause quenching of the fluorescence signal, leading to lower-than-expected readings.
Q3: At what concentration is AMP disodium salt likely to cause interference?
A3: The concentration at which AMP disodium salt may cause significant interference is assay-dependent. It is influenced by factors such as the wavelength of measurement, the sensitivity of the detection instrument, and the signal-to-background ratio of the assay. As a general guideline, it is always recommended to run a control experiment with AMP disodium salt alone at the relevant concentration to assess its contribution to the background signal.
Q4: What are the typical impurities in commercial AMP disodium salt that could interfere with assays?
A4: Commercial preparations of AMP can sometimes contain trace amounts of other nucleotides like ADP or ATP. These impurities can be problematic in enzymatic assays, for instance, by acting as substrates for kinases. For sensitive applications, using a high-purity grade of AMP disodium salt is recommended.
Q5: How can I determine the concentration of my AMP disodium salt solution accurately?
A5: While UV-Vis spectrophotometry can be used to estimate the concentration of an AMP disodium salt solution using its molar extinction coefficient at 260 nm, this method is not highly specific as other nucleotides will also absorb at this wavelength. For more accurate quantification, especially for quality control purposes, High-Performance Liquid Chromatography (HPLC) is the recommended method.
Troubleshooting Guides
High Background in Colorimetric Assays
Observed Problem: The absorbance readings in your blank or negative control wells containing AMP disodium salt are unexpectedly high.
Potential Cause
Troubleshooting Steps
Intrinsic Absorbance of AMP
1. Run a "Reagent Blank": Prepare a control containing all assay components, including AMP disodium salt, but without the analyte of interest. This will quantify the contribution of AMP to the total absorbance. 2. Subtract Background: Subtract the average absorbance of the reagent blank from all experimental readings. 3. Wavelength Selection: If your assay allows, consider using a chromophore with an absorbance maximum further away from the 260 nm peak of AMP.
Contaminated Reagents
1. Prepare Fresh Reagents: Use high-purity water and new containers to prepare all buffers and reagent solutions. 2. Check Reagent Purity: If possible, verify the purity of your AMP disodium salt and other critical reagents.
Sample Matrix Effects
1. Sample Dilution: If your sample contains high concentrations of AMP, consider diluting the sample to a range where the interference is minimized, while still allowing for the detection of your analyte.
High Background or Low Signal in Fluorometric Assays
Observed Problem: The fluorescence readings in your blank or negative control wells containing AMP disodium salt are high, or the signal from your positive controls is lower than expected.
Potential Cause
Troubleshooting Steps
Intrinsic Fluorescence of AMP
1. Run a "Reagent Blank": Measure the fluorescence of a solution containing only the assay buffer and AMP disodium salt at the same concentration used in your experiment. 2. Subtract Background: Subtract the background fluorescence from your experimental wells. 3. Optimize Filter Sets: Use narrow bandpass filters for excitation and emission to minimize the detection of AMP's intrinsic fluorescence. 4. Choose a Red-Shifted Fluorophore: Select a fluorophore with excitation and emission wavelengths in the longer, red-shifted part of the spectrum to avoid the natural fluorescence of many biological molecules, including AMP.
Fluorescence Quenching
1. Titrate AMP Concentration: If you suspect quenching, perform a titration experiment with a fixed concentration of your fluorophore and varying concentrations of AMP disodium salt to assess the quenching effect. 2. Modify Assay Protocol: If possible, reduce the required concentration of AMP disodium salt in your assay.
Autofluorescence from Sample/Media
1. Use Phenol Red-Free Media: For cell-based assays, use media without phenol red, as it is a known fluorescent compound. 2. Reduce Serum Concentration: Fetal bovine serum can be a source of autofluorescence.
Quantitative Data
The following table summarizes the key quantitative data related to the spectral properties of AMP.
Parameter
Value
Conditions
Molar Extinction Coefficient (ε)
15.4 x 10³ L·mol⁻¹·cm⁻¹
at 260 nm, pH 7.5
UV Absorbance Maximum (λmax)
~259-260 nm
-
Absorbance Ratio (A250/A260)
0.78 ± 0.03
pH 7.5
Absorbance Ratio (A280/A260)
0.16 ± 0.02
pH 7.5
Experimental Protocols
Protocol: Determining Background Absorbance of AMP Disodium Salt
Prepare a stock solution of AMP disodium salt of known concentration (e.g., 10 mM) in your assay buffer.
Create a dilution series of the AMP disodium salt stock solution in the assay buffer to cover the range of concentrations used in your experiment.
Pipette the same volume of each dilution into the wells of a microplate as used in your actual assay.
Add all other assay components except the analyte that initiates the color-forming reaction.
Incubate the plate under the same conditions as your assay.
Measure the absorbance at the detection wavelength of your assay.
Plot the absorbance values against the concentration of AMP disodium salt to determine its contribution to the background signal.
Visualizations
Caption: Troubleshooting workflow for AMP disodium salt interference.
Caption: Simplified diagram of the AMPK signaling pathway.
Technical Support Center: Optimizing Adenosine 5'-monophosphate (AMP) Disodium Salt Concentration for Enzyme Activation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Adenosine 5'-monophosphate (AMP) disodium salt in enzymatic assays. He...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Adenosine 5'-monophosphate (AMP) disodium salt in enzymatic assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My AMP disodium salt solution is cloudy. What should I do?
A: Cloudiness in your AMP disodium salt solution can be due to several factors:
Incomplete Dissolution: Ensure you have vortexed the solution thoroughly and allowed sufficient time for it to dissolve completely. Gentle warming (up to 50°C) can aid in this process.[1]
Contamination: If the issue persists, your water or the AMP powder may be contaminated. It is recommended to use fresh, high-purity water and a new vial of AMP disodium salt.[1]
pH Issues: The pH of the solution can impact solubility. AMP disodium salt solutions are typically mildly acidic. Ensure the pH of your final experimental buffer is compatible.[1]
Q2: I'm observing inconsistent results in my enzyme activation assay with AMP. What are the common causes?
A: Inconsistent results can stem from several sources:
AMP Solution Degradation: AMP in aqueous solutions can degrade over time, especially at room temperature.[2] For critical experiments, it is best to use freshly prepared solutions.[3] If you must store solutions, aliquot and freeze them at -20°C for up to six months.[4][5]
Improper Storage: AMP solutions are most stable when refrigerated at 4°C, where they can last for at least 25 weeks.[2][3] Storing at room temperature can lead to significant degradation in as little as 9 to 14 days.[2][3]
Incorrect pH: The stability of AMP is pH-dependent, with the highest stability in the neutral pH range of 6.8 to 7.4.[3][6] Storing solutions in highly acidic or alkaline conditions can accelerate hydrolysis.[3][6]
Pipetting Errors: Inaccurate pipetting of either the AMP solution or the enzyme can lead to significant variability. Ensure your pipettes are calibrated.[7]
Q3: What is a good starting concentration range for AMP in an enzyme activation experiment?
A: The optimal concentration of AMP is highly dependent on the specific enzyme you are studying. Based on published data, a good starting point for a dose-response experiment is a titration in the range of 0-200 µM.[8] For specific enzymes, physiological concentrations of 50-150 µM have been shown to be effective for activating phosphofructokinase-1.[9] For AMP-activated protein kinase (AMPK), concentrations around 150 µM to 200 µM are commonly used in assays.[10]
Q4: Can the disodium salt in AMP-Na2 affect my assay?
A: The sodium ions are generally not a concern at the typical working concentrations of AMP. However, it is always good practice to consider the total ionic strength of your assay buffer, as this can influence enzyme activity. If your enzyme is particularly sensitive to ionic strength, you may need to adjust the salt concentration in your buffer accordingly.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when optimizing AMP concentration for enzyme activation.
Issue
Possible Cause
Recommended Action
Low or No Enzyme Activation
Inactive AMP Solution: The AMP may have degraded due to improper storage (wrong temperature or pH).
Prepare a fresh solution of AMP disodium salt in a buffer with a pH between 6.8 and 7.4.[3][6] Store aliquots at -20°C for long-term use.[5]
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
Run a positive control with a known activator or substrate to confirm enzyme activity.
Suboptimal AMP Concentration: The concentration of AMP may be too low or too high (in cases of substrate inhibition).
Perform a dose-response experiment with a wide range of AMP concentrations (e.g., 0.1 µM to 1 mM) to determine the optimal concentration.
Incorrect Assay Buffer Conditions: The pH, ionic strength, or presence of necessary cofactors in your buffer may not be optimal for your enzyme.
Review the literature for the optimal buffer conditions for your specific enzyme. Ensure all necessary cofactors (e.g., Mg²⁺ for kinases) are present.[3]
High Background Signal
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.
Prepare all reagents fresh using high-purity water and chemicals.
Non-specific Binding: In plate-based assays, reagents may bind non-specifically to the plate.
Ensure proper blocking steps are included in your protocol. Consider using plates with a low-binding surface.
Poor Reproducibility
Inconsistent Reagent Preparation: Variations in the preparation of the AMP solution or other reagents between experiments.
Prepare a large batch of each reagent, aliquot, and store appropriately to be used across all related experiments.
Temperature Fluctuations: Inconsistent incubation temperatures can significantly affect enzyme activity.
Use a calibrated incubator or water bath to ensure a stable temperature throughout the assay.
Pipetting Inaccuracy: Small errors in pipetting can lead to large variations in results.
Use calibrated pipettes and be consistent with your pipetting technique. Prepare a master mix of reagents where possible to minimize pipetting steps.[7]
Data Presentation: AMP in Enzyme Regulation
The effect of AMP is highly specific to the enzyme , acting as an activator for some and an inhibitor for others.
Table 1: Examples of Enzyme Regulation by AMP
Enzyme
Role of AMP
Typical Effective Concentration Range
Notes
AMP-activated protein kinase (AMPK)
Allosteric Activator
150 µM - 200 µM in assays
Activation is isoform-specific; α2-containing complexes are more sensitive to AMP than α1-containing complexes.[11]
Phosphofructokinase-1 (PFK-1)
Allosteric Activator
50 µM - 150 µM
AMP reverses the inhibitory effect of ATP, stimulating glycolysis when energy is low.[9][12]
Glycogen Phosphorylase b
Allosteric Activator
2 µM - 400 µM
AMP promotes the conversion of the less active 'b' form to the more active 'a' form, stimulating glycogenolysis.[2]
Fructose-1,6-bisphosphatase
Allosteric Inhibitor
> 1000-fold increase in [AMP]0.5 for mutant vs wild-type
AMP inhibits this key enzyme in gluconeogenesis, preventing the wasteful futile cycle with glycolysis.[4][13]
Experimental Protocols
Protocol 1: Preparation of a 10 mM AMP Disodium Salt Stock Solution
This protocol details the preparation of a stable, high-concentration stock solution of AMP disodium salt.
Materials:
Adenosine 5'-monophosphate disodium salt (MW: 391.18 g/mol )[5]
High-purity, sterile water or a suitable buffer (e.g., 10 mM HEPES, pH 7.2)
Sterile conical tubes
0.22 µm syringe filter (optional, for sterile applications)
Procedure:
Weighing: Accurately weigh out 39.12 mg of AMP disodium salt powder.
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile water or buffer. Vortex thoroughly until the powder is completely dissolved.[5]
Volume Adjustment: Adjust the final volume to 10 mL with sterile water or buffer. Invert the tube several times to ensure the solution is homogenous.[5]
Sterilization (Optional): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[5]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C.[3][5]
Protocol 2: Determining the Optimal AMP Concentration for Enzyme Activation
This protocol provides a general method for determining the EC50 (half-maximal effective concentration) of AMP for a given enzyme using a dose-response experiment. This example assumes a kinase assay where the output is a luminescent signal.
Materials:
Purified enzyme of interest
10 mM AMP disodium salt stock solution (from Protocol 1)
Substrate for the enzyme
ATP
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
Prepare AMP Dilutions: Perform a serial dilution of your 10 mM AMP stock solution to create a range of concentrations. For example, a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) will cover a broad range.
Enzyme Preparation: Dilute the enzyme to the desired working concentration in cold kinase assay buffer. The optimal enzyme concentration should be determined beforehand in a separate enzyme titration experiment.
Assay Setup:
Add your diluted AMP solutions to the wells of the assay plate. Include a "no AMP" control (buffer only).
Add the enzyme to all wells except for the "no enzyme" negative control wells.
Prepare a master mix of the substrate and ATP in the kinase assay buffer.
Initiate the Reaction: Add the substrate/ATP master mix to all wells to start the reaction.
Incubation: Incubate the plate at the optimal temperature for your enzyme (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). This incubation time should be within the linear range of the reaction.
Signal Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the luminescent kinase assay kit. This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP to a luminescent signal.
Data Analysis:
Subtract the background signal (from the "no enzyme" control) from all other readings.
Normalize the data by setting the "no AMP" control as the basal activity (0% or 1-fold activation) and the highest signal as the maximum activation.
Plot the normalized enzyme activity against the logarithm of the AMP concentration.
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Caption: Simplified AMPK signaling pathway.
Caption: Workflow for optimizing AMP concentration.
Technical Support Center: Protocol Refinement for Reproducible Experiments with AMP Disodium Salt
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible and reliable experimental result...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible and reliable experimental results when working with Adenosine 5'-monophosphate (AMP) disodium salt.
Q1: What is the best way to prepare a stock solution of AMP disodium salt?
A1: To ensure accuracy and consistency, follow these steps for preparing a high-concentration aqueous stock solution:
Calculation: Determine the required mass of AMP disodium salt for your desired concentration and volume. The molecular weight of AMP disodium salt is 391.18 g/mol .[1]
Dissolution: Weigh the powder accurately and dissolve it in high-purity, sterile water or a suitable buffer.[1] Vortexing thoroughly will aid dissolution.[1] For high concentrations (e.g., 100 mg/mL), gentle warming (not exceeding 50°C) or sonication may be necessary.[1][2]
pH Adjustment: Aqueous solutions of AMP disodium salt are typically mildly acidic (around pH 3.5).[2][3][4] For optimal stability during storage, adjust the pH to a neutral range of 6.8-7.4 using a suitable buffer.[5]
Sterilization: For sterile applications like cell culture, filter the solution through a 0.22 µm syringe filter into a sterile container.[1][6]
Aliquoting: Dispense the stock solution into single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1][7]
Q2: How should I store solid AMP disodium salt and my prepared stock solutions?
A2: Proper storage is critical for maintaining the integrity of AMP disodium salt.[1]
Solid Powder: Store the solid powder at -20°C, desiccated.[1][8] Under these conditions, it is stable for years.[1]
Stock Solutions:
Long-term: For long-term storage, aliquots should be kept at -20°C or -80°C and are generally stable for up to 6 months.[1][9][10]
Short-term: Refrigerated solutions (4°C) have been shown to be stable for at least 25 weeks with no significant degradation.[5][11]
Room Temperature: Storage at room temperature is not recommended as significant degradation can occur within days.[1][5][11]
Q3: My AMP disodium salt solution appears cloudy. What should I do?
A3: Cloudiness or particulates in your solution can be due to several factors:
Incomplete Dissolution: Ensure you have allowed sufficient time and agitation for the powder to dissolve completely.[2] Gentle warming or vortexing can help.[2]
Contamination: If the issue persists, your water or the AMP disodium salt itself may be contaminated. Use fresh, high-purity sterile water and consider using a new vial of the compound.[2]
pH Issues: The pH of the solution can affect solubility. Confirm that the pH of your final solution is within a compatible range for your experiment.[2]
Experimental Inconsistency and Artifacts
Q4: I'm observing inconsistent results in my experiments (e.g., kinase assays, cell culture). What are the common causes related to AMP disodium salt?
A4: Inconsistent results can often be traced back to the quality and handling of the AMP disodium salt solution.
Reagent Degradation: The primary cause of inconsistency is often the degradation of AMP in solution. This is accelerated by improper storage temperature and pH.[5][12] Always use freshly prepared solutions for critical experiments or ensure your stored aliquots are within their stability period.[5]
ATP/ADP Contamination: Commercial preparations of AMP can contain trace amounts of ATP and ADP, which can interfere with sensitive assays, such as kinase activity studies or signaling pathway analysis.[2][9] If you suspect contamination, consider purchasing a higher purity grade of AMP or purifying your current stock.[2][9]
Lot-to-Lot Variability: Variation between different manufacturing lots of reagents can lead to shifts in experimental results.[13] It is good practice to validate a new lot against the previous one using patient samples or established controls.[13]
Interference with Assays: AMP disodium salt can interfere with common colorimetric protein assays like the Bradford, BCA, and Lowry assays, often leading to an overestimation of protein concentration.[14] This is due to the aromatic structure of the adenine base and the chelating properties of the phosphate group.[14]
Q5: How can I troubleshoot interference from AMP disodium salt in my protein quantification assays?
A5: To mitigate interference in colorimetric assays, you can:
Perform a Control: Prepare a blank sample containing the same concentration of AMP disodium salt as in your experimental samples (without protein). A significant absorbance reading in this blank compared to a buffer-only blank indicates interference.[14]
Remove the Interfering Substance: Use techniques like protein precipitation with trichloroacetic acid (TCA) or acetone, or dialysis to remove the AMP disodium salt from your protein sample before quantification.[14]
Q6: My cell culture experiments show unexpected cytotoxicity after treatment with AMP disodium salt. What could be the cause?
A6: Unintended effects in cell culture can arise from:
High Concentrations: High extracellular concentrations of AMP can have physiological effects on cells.[2] Ensure you are using a concentration appropriate for your cell type and experimental goals, based on published literature.
Impurities: Cytotoxic impurities in the AMP preparation can affect your cells. Use a high-purity, sterile-filtered solution for all cell culture applications.[2]
pH Shift in Media: Adding a concentrated, unbuffered solution of AMP disodium salt could alter the pH of your cell culture medium.[2] It is crucial to ensure the final pH of the medium remains within the optimal range for your cells.[2]
Data Presentation
Table 1: Physicochemical Properties of AMP Disodium Salt
Protocol 1: Preparation of a 100 mM Aqueous Stock Solution of AMP Disodium Salt
Materials:
AMP Disodium Salt (MW: 391.18 g/mol )
Sterile, high-purity water
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer
0.22 µm syringe filter and sterile syringe (optional, for sterile applications)
Sterile microcentrifuge tubes for aliquots
Procedure:
Calculate Mass: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:
Mass (g) = 0.1 mol/L * 0.01 L * 391.18 g/mol = 0.39118 g.[1]
Weigh: Accurately weigh out 391.2 mg of AMP disodium salt powder.
Dissolve: Transfer the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile water. Vortex thoroughly until the powder is completely dissolved.[1]
Adjust Volume: Adjust the final volume to 10 mL with sterile water. Invert the tube several times to ensure the solution is homogeneous.[1]
Sterilize (Optional): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[1]
Aliquot: Dispense the stock solution into sterile, single-use microcentrifuge tubes.[1]
Store: Label the aliquots clearly and store them at -20°C or -80°C for long-term use.[1]
Protocol 2: Stability Testing of AMP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to quantify the concentration of AMP disodium salt over time to assess its stability.
Objective: To determine the degradation rate of AMP disodium salt under specific storage conditions.
Procedure:
Preparation of Standards and Samples:
Prepare a concentrated stock solution of AMP disodium salt in the desired buffer (e.g., pH 7.0 phosphate buffer).
Perform serial dilutions to create a series of calibration standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[5]
Prepare stability samples by aliquoting the stock solution into sealed, sterile containers. Store these aliquots under the desired test conditions (e.g., 4°C, 25°C).[5]
HPLC Analysis:
Instrumentation: Use a standard HPLC system with a UV detector.
Column: A reversed-phase C18 column is commonly used.[12]
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typical.[12]
Detection: Monitor the elution at a wavelength of 259 nm.[12]
Data Acquisition:
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.99.[5]
At each time point (e.g., Day 0, 1, 3, 7, 14), inject a sample from the stored aliquots.[5]
Data Analysis:
Using the standard curve, calculate the concentration of AMP disodium salt remaining in each sample.[5]
Plot the percentage of remaining AMP disodium salt versus time to determine the degradation profile.[12]
Mandatory Visualizations
Caption: A logical workflow for identifying and resolving experimental issues.
Caption: Role of AMP in activating the AMPK signaling cascade.
Caption: Troubleshooting flowchart for AMP-Na2 solution instability.
Technical Support Center: Preventing Degradation of AMP Disodium Salt in Aqueous Solutions
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount for reproducible and accurate experimental outcomes. Adenosine 5'-monophosphate (AMP) disodium salt, a crit...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, ensuring the stability of reagents is paramount for reproducible and accurate experimental outcomes. Adenosine 5'-monophosphate (AMP) disodium salt, a critical nucleotide in various biological processes, is susceptible to degradation in aqueous solutions. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting the degradation of AMP disodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for AMP disodium salt in an aqueous solution?
A1: The primary degradation pathway for AMP disodium salt in aqueous solutions is hydrolysis. This reaction involves the cleavage of the phosphate ester bond, resulting in the formation of adenosine and inorganic phosphate. The rate of hydrolysis is significantly influenced by factors such as pH and temperature.[1][2]
Q2: My AMP disodium salt solution seems to have lost activity. What are the common causes?
A2: Loss of activity in AMP disodium salt solutions is typically due to chemical degradation. The most common contributing factors include:
Improper pH: Both highly acidic (pH < 4) and alkaline (pH > 8) conditions accelerate the hydrolysis of the phosphate ester bond.[1]
Elevated Temperature: Storing solutions at room temperature (20-25°C) can lead to significant degradation in a matter of days.[1][2][3]
Bacterial Contamination: Microorganisms can introduce phosphatases and other enzymes that actively degrade AMP. They can also alter the pH of the solution, indirectly promoting hydrolysis.[1]
Presence of Metal Ions: Certain divalent metal ions can catalyze the hydrolysis of phosphate esters, although this is more extensively studied for ATP.
Q3: What is the optimal pH for storing aqueous solutions of AMP disodium salt?
A3: For maximal stability, aqueous solutions of AMP disodium salt should be maintained at a near-neutral pH, ideally between 6.8 and 7.4.[1] In this range, the rates of both acid- and base-catalyzed hydrolysis are at a minimum.
Q4: What are the recommended storage temperatures for AMP disodium salt solutions?
A4: For short-term storage, refrigeration at 4°C is recommended. At this temperature, solutions have been shown to be stable for at least 25 weeks.[1][3] For long-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or below.[4][5] Avoid repeated freeze-thaw cycles.[4]
Q5: Can I use tap water to prepare my AMP disodium salt solutions?
A5: It is strongly advised to use high-purity, sterile water (e.g., Milli-Q or equivalent) or a sterile buffer to prepare your solutions.[2] Tap water can contain microbial contaminants and metal ions that can accelerate the degradation of AMP.
Troubleshooting Guide
If you suspect your AMP disodium salt solution has degraded, follow this troubleshooting workflow:
Troubleshooting workflow for AMP disodium salt degradation.
Data on AMP Disodium Salt Stability
The stability of AMP disodium salt is highly dependent on temperature and pH.
Table 1: Degradation of AMP Disodium Salt Solutions at Room Temperature (20-25°C)
Concentration
Time (days)
Mean Percent Variation from Initial Concentration
0.03 mg/mL
9
> 10%
0.03 mg/mL
14
> 75%
400 mg/mL
10
Maintained initial concentration
400 mg/mL
> 10
Decomposition observed
Data adapted from a study assessing AMP solutions for bronchoprovocation.[2][3]
Table 2: Hydrolysis Rate Constants of AMP Disodium Salt at 60°C
Condition
Rate Constant (k)
Acid-Catalyzed (kH)
1.62 x 10⁻⁶ M⁻¹ s⁻¹
Base-Catalyzed (kOH)
4.32 x 10⁻⁶ M⁻¹ s⁻¹
Neutral (k₀)
10⁻⁷ s⁻¹
These constants illustrate the rate of hydrolysis in acidic, alkaline, and neutral conditions, respectively.[2][6]
Experimental Protocols
Protocol 1: Preparation of Stable AMP Disodium Salt Stock Solutions
This protocol describes the preparation of a stable stock solution of AMP disodium salt.
Materials:
AMP Disodium Salt (powder)
High-purity, nuclease-free water (e.g., Milli-Q or equivalent)
Sterile conical tubes or vials
0.22 µm syringe filter and sterile syringe
pH meter
Methodology:
Weighing: In a clean, designated weighing area, accurately weigh the desired amount of AMP disodium salt powder.
Dissolution: Dissolve the powder in high-purity water to a near-final volume.
pH Adjustment: Measure the pH of the solution. If necessary, adjust to a pH between 6.8 and 7.4 using dilute, sterile NaOH or HCl. Be cautious not to overshoot the target pH range.
Final Volume: Bring the solution to the final desired volume with high-purity water.
Sterilization: Filter the solution through a 0.22 µm syringe filter into a sterile container.
Aliquoting and Storage: Dispense the solution into sterile, single-use aliquots. For short-term use, store at 4°C. For long-term storage, store at -20°C or below.
Protocol 2: Stability Testing of AMP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of an AMP disodium salt solution over time.
1. Preparation of Solutions:
Prepare a stock solution of AMP disodium salt as described in Protocol 1.
For a pH-dependent study, prepare solutions in appropriate buffers at the desired pH values.
Filter all solutions through a 0.22 µm syringe filter.
2. Storage Conditions:
Aliquot the prepared solutions for analysis at different time points (e.g., Day 0, 1, 3, 7, 14, 21).
Store the aliquots under the desired test conditions (e.g., 4°C, 25°C, 37°C).
3. HPLC Analysis:
Instrumentation: Use an HPLC system equipped with a UV detector.
Column: A C18 reverse-phase column is commonly used.
Mobile Phase: An isocratic or gradient elution using a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is typical. The mobile phase composition should be optimized to achieve good separation of AMP from its degradation products.
Detection: Monitor the eluate at a wavelength of 259 nm.[2]
Quantification: Generate a standard curve using known concentrations of AMP disodium salt.
4. Data Analysis:
At each time point, inject a sample from the stored aliquots into the HPLC system.
Determine the concentration of AMP in the samples by comparing the peak areas to the standard curve.
Calculate the percentage of AMP remaining relative to the initial concentration (time zero).
Plot the percentage of remaining AMP versus time to generate a degradation profile.
Signaling Pathways and Degradation Visualization
The primary chemical degradation pathway for AMP in aqueous solution is hydrolysis.
Primary degradation pathway of AMP disodium salt in aqueous solution.
In a biological context, AMP can be enzymatically degraded through deamination.
common pitfalls when using Adenosine 5'-monophosphate disodium salt in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Adenosine 5'-monophosphate disodium salt (AMP-Na2) in experimental set...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Adenosine 5'-monophosphate disodium salt (AMP-Na2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store Adenosine 5'-monophosphate disodium salt (AMP-Na2) to ensure its stability?
A1: Proper storage is critical to maintain the integrity of AMP-Na2. For long-term storage, the solid powder should be stored at -20°C in a desiccated environment. Stock solutions are stable for up to 6 months when aliquoted and stored at -20°C.[1] For short-term use, refrigerated solutions at 4°C can maintain stability for at least 25 weeks.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Exposure of AMP-Na2 solutions to room temperature can lead to significant degradation in as little as nine days.[2][3]
Q2: What is the optimal solvent and concentration for preparing AMP-Na2 stock solutions?
A2: AMP-Na2 is readily soluble in water, dimethyl sulfoxide (DMSO), and methanol.[4][5] For most biological experiments, sterile, nuclease-free water is the recommended solvent. A stock solution of 10 mg/mL in water can be prepared.[1] For cell culture applications, it is crucial to filter-sterilize the solution through a 0.22 µm filter.[4]
Q3: What is the optimal pH for AMP-Na2 solutions?
A3: The stability of AMP-Na2 in aqueous solutions is pH-dependent. It is most stable in a neutral pH range, ideally between 6.8 and 7.4.[3] Hydrolysis of the phosphate group is accelerated under acidic or alkaline conditions.[3] However, the optimal pH for enzymatic assays involving AMP may differ. For instance, the activity of ecto-5'-nucleotidase, an enzyme that hydrolyzes AMP, is optimal at a more alkaline pH of 9.5.[6]
Q4: Are there common impurities in commercial AMP-Na2 that could affect my experiments?
A4: Yes, commercial preparations of AMP-Na2 can contain contaminating ATP and ADP from the manufacturing process or due to degradation.[7] These impurities can interfere with sensitive assays, such as those involving purinergic receptors or enzyme kinetics, by causing non-specific activation or altering reaction rates.[7] It is advisable to check the purity of the compound, and if necessary, purify it further using methods like enzymatic degradation with apyrase or ion-exchange chromatography.[7]
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
Possible Causes & Solutions
Degradation of AMP-Na2:
Question: Was the stock solution stored properly at -20°C and protected from light?[7] Were working solutions freshly prepared?
Action: Prepare fresh working solutions from a properly stored stock aliquot for each experiment. Avoid using solutions that have been stored at room temperature for extended periods.[2]
Incorrect pH of the final medium:
Question: Was the pH of the cell culture medium verified after the addition of the AMP-Na2 solution?
Action: Ensure the final pH of the medium is within the optimal range for your specific cells. The addition of an unbuffered AMP-Na2 solution could alter the medium's pH.
Enzymatic Degradation in Culture:
Question: Are your cells known to have high ecto-5'-nucleotidase or AMP deaminase activity?
Action: If enzymatic degradation is suspected, consider using a higher concentration of AMP-Na2 or including an inhibitor of the relevant enzyme if it does not interfere with your experimental goals.
Cell Viability Issues:
Question: Have you performed a dose-response curve to determine the optimal concentration for your cell type?
Action: High concentrations of AMP-Na2 can sometimes inhibit cell growth, while low concentrations may induce it.[8] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the appropriate concentration range.
Issue 2: Variability in Biochemical or Enzymatic Assays
Possible Causes & Solutions
Presence of ATP/ADP Impurities:
Question: Are you using a highly sensitive assay where contaminating nucleotides could interfere?
Action: Verify the purity of your AMP-Na2. If necessary, purify the compound to remove ATP and ADP.[7] (See Protocol Section for a purification method).
Suboptimal Assay Buffer Conditions:
Question: Is the pH of your assay buffer within the optimal range for both the enzyme and AMP-Na2 stability (typically neutral)?
Action: Optimize the buffer pH. While AMP-Na2 is most stable at neutral pH, your enzyme may have different requirements. A pH titration experiment may be necessary.
Divalent Cation Concentration:
Question: Does your assay require specific divalent cations (e.g., Mg²⁺, Mn²⁺)? Could there be chelating agents in your buffer?
Action: The activity of many enzymes that interact with nucleotides is dependent on divalent cations. Ensure the appropriate concentration of these cations is present and that chelators like EDTA are absent if they interfere.
Data Presentation
Table 1: Stability of AMP-Na2 Solutions Under Various Storage Conditions
Protocol 1: Preparation of a Sterile 10 mg/mL Aqueous Stock Solution of AMP-Na2
Weighing: In a sterile environment, accurately weigh the desired amount of AMP-Na2 powder.
Dissolution: Add the appropriate volume of sterile, nuclease-free water to achieve a 10 mg/mL concentration.
Mixing: Vortex the solution until the AMP-Na2 is completely dissolved.
Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile conical tube.[4]
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for up to 6 months.[1][7]
Protocol 2: Enzymatic Removal of ATP/ADP Impurities from AMP-Na2 Solutions
This protocol is adapted from methods used for purifying commercial AMP preparations.[7]
Reaction Setup: In a sterile microcentrifuge tube, combine your AMP-Na2 solution with recombinant apyrase to a final concentration of 1-5 units/mL.
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
Enzyme Inactivation: Heat the solution to 95°C for 5-10 minutes to inactivate the apyrase.
Centrifugation: Centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes to pellet the denatured enzyme.
Collection: Carefully transfer the supernatant containing the purified AMP-Na2 to a new sterile tube.
Purity Assessment (Optional): The purity of the AMP-Na2 solution can be assessed by HPLC.[7]
This protocol provides a general framework for an in vitro AMPK activation assay.[9]
Prepare Kinase Reaction Buffer: 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT.
Prepare Substrate Mix: In the kinase reaction buffer, prepare a solution containing a synthetic peptide substrate for AMPK (e.g., SAMS peptide) at a final concentration of 200 µM and AMP-Na2 at the desired final concentration (e.g., 200 µM).
Prepare ATP Mix: In the kinase reaction buffer, prepare a solution of ATP at a final concentration of 200 µM, including [γ-³²P]ATP (specific activity of ~3000 Ci/mmol).
Initiate Kinase Reaction: In a microcentrifuge tube, combine:
Recombinant active AMPK enzyme (e.g., 10-50 ng)
Substrate Mix
ATP Mix
Incubation: Incubate the reaction mixture at 30°C for 10-20 minutes.
Stop Reaction and Spot: Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.
Washing: Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
Drying and Counting: Dry the P81 papers (e.g., with acetone) and measure the incorporated radioactivity using a scintillation counter.
Technical Support Center: Addressing Variability in Cell Response to AMP Disodium Salt Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell response to Adenosine 5'...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in cell response to Adenosine 5'-monophosphate (AMP) disodium salt treatment.
Frequently Asked Questions (FAQs)
Q1: What is AMP disodium salt and what is its primary role in cellular experiments?
Adenosine 5'-monophosphate (AMP) disodium salt is the stable, water-soluble form of AMP, a crucial nucleotide in cellular energy metabolism.[1] In experimental settings, it is often used to study cellular energy sensing and signaling pathways.[1] A primary function of AMP is to act as an allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism that is activated under conditions of low cellular energy.[1][2]
Q2: We are observing significant variability in cell viability and metabolic assays after AMP disodium salt treatment. What are the potential causes?
Variability in cellular response to AMP disodium salt can stem from several biological and technical factors:
Biological Factors:
Cell Line-Specific Metabolism: Different cell lines have inherently different metabolic rates and dependencies on glycolysis versus oxidative phosphorylation. This can lead to varied responses to metabolic stressors like AMP.
Differential Expression of Key Proteins: The expression levels of AMPK subunits and ecto-5'-nucleotidase (CD73), the enzyme that converts extracellular AMP to adenosine, can vary significantly between cell types.[3][4][5] This leads to differences in signal transduction and downstream effects.
Cellular Metabolic State: The metabolic state of your cells at the time of treatment (e.g., proliferating vs. quiescent, high vs. low nutrient availability) can dramatically influence their response to AMP.[6][7]
Cell Passage Number: Using cells with high passage numbers can lead to genetic drift and altered metabolic phenotypes, contributing to inconsistent results.[8]
Technical Factors:
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability in plate-based assays.[8][9]
"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of AMP and other media components.[8][9]
Pipetting Errors: Inaccurate or inconsistent pipetting of AMP solutions or assay reagents can introduce significant variability.[9]
AMP Solution Stability: Improperly prepared or stored AMP solutions can degrade, leading to inconsistent effective concentrations.
Q3: How does the expression of ecto-5'-nucleotidase (CD73) influence cellular response to extracellularly applied AMP disodium salt?
Ecto-5'-nucleotidase (CD73) is a cell-surface enzyme that dephosphorylates extracellular AMP into adenosine.[3][4][5][10] This is a critical consideration because adenosine can then activate its own set of purinergic receptors (A1, A2A, A2B, A3), triggering signaling pathways that are distinct from the intracellular effects of AMP on AMPK.[4] Therefore, the level of CD73 expression on your cells can determine whether the primary response to treatment is driven by extracellular adenosine signaling or by intracellular AMP-mediated AMPK activation.
Troubleshooting Guides
Issue 1: Inconsistent AMPK Activation Across Experiments
Possible Cause
Troubleshooting Step
Expected Outcome
Cell-to-Cell Heterogeneity in Energy Status
1. Synchronize cell cultures to a specific cell cycle stage before treatment. 2. Analyze AMPK activation at the single-cell level using immunofluorescence or flow cytometry.
Reduced variability in AMPK phosphorylation (p-AMPK) levels. Identification of subpopulations with different sensitivities to AMP.
Variable Cell Culture Conditions
1. Tightly control cell culture parameters such as glucose concentration, serum percentage, and cell density. 2. Ensure consistent incubation times and conditions (temperature, CO2, humidity).
More reproducible baseline and AMP-stimulated AMPK activation.
Degraded AMP Solution
1. Prepare fresh AMP disodium salt solutions from a high-quality source for each experiment. 2. Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Consistent and predictable dose-response of AMPK activation.
Issue 2: Discrepancies Between Cell Viability Assays (e.g., MTT vs. XTT)
Possible Cause
Troubleshooting Step
Expected Outcome
Differential Effects on Mitochondrial Redox Potential
1. AMP treatment can alter the metabolic state of the cell, which may differentially affect the reduction of various tetrazolium salts (MTT, XTT, MTS). 2. Corroborate viability data with an independent assay that does not rely on mitochondrial reductase activity, such as a trypan blue exclusion assay or a crystal violet staining assay.
A more accurate assessment of cell viability, independent of metabolic artifacts.
Interference of AMP with Assay Reagents
1. Run a cell-free control by adding AMP disodium salt to the assay medium without cells to check for direct chemical interference with the assay reagents.
Determination of any direct interaction between AMP and the assay components, allowing for correction of the data or selection of an alternative assay.
Issue 3: Unexpected Cellular Responses Potentially Mediated by Adenosine
Possible Cause
Troubleshooting Step
Expected Outcome
High CD73 Expression Converting AMP to Adenosine
1. Measure the expression of CD73 in your cell line using qPCR or Western blotting. 2. Use a CD73 inhibitor, such as α,β-Methylene adenosine-5'-diphosphate (APCP), to block the conversion of AMP to adenosine. 3. Treat cells with an adenosine receptor antagonist to block adenosine-mediated signaling.
Clarification of whether the observed cellular response is due to intracellular AMP or extracellular adenosine.
Data Presentation
Table 1: Factors Influencing Variability in Cellular Response to AMP Disodium Salt
Factor
Source of Variability
Recommended Action
Biological
Cell line-specific metabolic phenotype
Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer).
Expression of AMPK subunits and CD73
Quantify the expression levels of these key proteins.
Cell cycle stage and metabolic state
Synchronize cell cultures and control nutrient availability.
Technical
Inconsistent cell seeding
Ensure a homogenous cell suspension and use proper pipetting techniques.
"Edge effect" in multi-well plates
Avoid using the outer wells for experimental samples.
AMP solution integrity
Prepare fresh solutions and store them properly.
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blotting
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight. The following day, treat the cells with the desired concentrations of AMP disodium salt for the specified duration.
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AMPK (Thr172) and total AMPK overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize the phospho-AMPK signal to the total AMPK signal.
Mandatory Visualizations
Caption: Dual signaling pathways of extracellular AMP disodium salt.
Caption: Troubleshooting workflow for inconsistent results.
Technical Support Center: Preventing Precipitation of AMP Disodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine 5'-monophosphate (AMP) disodium...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with adenosine 5'-monophosphate (AMP) disodium salt. Our aim is to help you prevent its precipitation in reaction buffers, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Preventing AMP Disodium Salt Precipitation
Precipitation of AMP disodium salt from a buffer solution can compromise experimental results. The following guide provides a systematic approach to identifying and resolving common causes of precipitation.
Issue: Cloudiness or visible precipitate in the AMP disodium salt solution upon preparation or during an experiment.
Immediate Steps:
Do not use the solution. The presence of a precipitate indicates that the concentration of soluble AMP is lower than intended, which will affect your experimental results.
Document the conditions. Note the buffer composition (including pH), temperature, concentration of AMP disodium salt, and any other components in the solution.
Systematic Troubleshooting:
Follow the steps outlined in the flowchart below to diagnose the potential cause of precipitation.
Troubleshooting flowchart for AMP disodium salt precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving AMP disodium salt to prevent precipitation?
A1: The optimal pH for dissolving and maintaining the stability of AMP disodium salt is in the neutral range, typically between pH 6.8 and 7.4.[1] In highly acidic or alkaline conditions, not only does the risk of precipitation increase due to changes in the ionization state of the phosphate group, but the rate of hydrolysis also increases, leading to degradation of the molecule.[1]
Q2: How does temperature affect the solubility of AMP disodium salt?
A2: While gentle warming can aid in the initial dissolution of AMP disodium salt, prolonged exposure to elevated temperatures can lead to degradation.[2] For storage, solutions should be kept at 4°C for short-term use (up to 25 weeks) or frozen at -20°C for long-term storage to maintain stability.[1] It is important to avoid repeated freeze-thaw cycles.
Q3: Can divalent cations in my buffer cause precipitation of AMP disodium salt?
A3: Yes, high concentrations of divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can lead to the precipitation of AMP. This occurs because the divalent cations can form insoluble salts with the negatively charged phosphate group of AMP. While these cations are often required for enzymatic reactions, their concentration should be optimized. If precipitation is observed, consider reducing the concentration of the divalent cation or, if your experimental design allows, adding a chelating agent like EDTA.
Q4: What are some common buffers that are compatible with AMP disodium salt?
A4: Buffers that are effective in the neutral pH range are generally compatible with AMP disodium salt. Commonly used buffers include:
Tris-HCl: A widely used buffer in molecular biology, but be aware that its pH is temperature-dependent.[3]
HEPES: Known for its stability over a range of temperatures and is generally a good choice for enzyme assays.[4]
MOPS: Suitable for many biological systems and maintains its pH well.
Phosphate buffers: While effective at neutral pH, be cautious as high concentrations of phosphate can sometimes interfere with enzymatic assays.
The choice of buffer should always be guided by the specific requirements of your experiment, including the optimal pH for enzyme activity.
Q5: What is the maximum concentration of AMP disodium salt I can use?
A5: AMP disodium salt is generally soluble in water at concentrations up to 100 mg/mL.[5] However, the maximum soluble concentration in a specific reaction buffer can be lower due to the factors discussed above (pH, temperature, and the presence of other ions). It is always recommended to prepare a high-concentration stock solution in sterile, nuclease-free water and then dilute it to the final working concentration in your reaction buffer.[5] If you require a high concentration of AMP, it is advisable to perform a preliminary solubility test in your specific buffer system.
Data Presentation: Factors Influencing AMP Disodium Salt Solubility
The following table summarizes the key factors that can influence the solubility of AMP disodium salt in reaction buffers.
Factor
Effect on Solubility
Recommendations
pH
Solubility is generally highest in the neutral pH range (6.5-7.5). At very low or high pH, the ionization state of the phosphate and adenine moieties can change, potentially leading to precipitation.
Maintain the buffer pH between 6.8 and 7.4 for optimal stability and solubility.[1]
Temperature
Higher temperatures can aid initial dissolution but can also accelerate degradation over time.[1]
Prepare solutions at room temperature and store at 4°C for short-term use or -20°C for long-term storage.[1]
Divalent Cations (e.g., Mg²⁺, Ca²⁺)
High concentrations can form insoluble salts with the phosphate group of AMP, causing precipitation.
Use the minimum concentration of divalent cations required for your experiment. Consider using a chelating agent if compatible with your assay.
Ionic Strength
High salt concentrations can lead to "salting out," where the solubility of the solute decreases.[6]
Use buffers with a moderate ionic strength suitable for your biological system. Avoid excessively high concentrations of salts unless required for the experiment.
Buffer Composition
The specific components of the buffer can interact with AMP disodium salt.
Choose a buffer system that is compatible with your experimental goals and has a pKa near the desired pH.[3]
Experimental Protocols
Protocol 1: Preparation of a Stable AMP Disodium Salt Stock Solution (100 mM)
This protocol describes the preparation of a concentrated stock solution that can be diluted into various experimental buffers.
Materials:
AMP Disodium Salt (MW: 391.18 g/mol )
Nuclease-free, sterile water
Analytical balance
Sterile conical tubes (15 mL or 50 mL)
Vortex mixer
Sterile 0.22 µm syringe filter (optional, for sterile applications)
Procedure:
Calculate the required mass: To prepare 10 mL of a 100 mM stock solution, calculate the mass of AMP disodium salt needed:
Mass (g) = 0.1 mol/L * 0.01 L * 391.18 g/mol = 0.39118 g (391.18 mg)
Weigh the AMP disodium salt: Accurately weigh the calculated amount of AMP disodium salt powder.
Dissolution: Transfer the powder to a sterile conical tube. Add approximately 8 mL of sterile, nuclease-free water. Vortex thoroughly until the powder is completely dissolved.[5]
Volume adjustment: Adjust the final volume to 10 mL with sterile, nuclease-free water.
Sterilization (optional): For applications requiring sterility, filter the solution through a 0.22 µm syringe filter into a new sterile tube.[5]
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[5]
Protocol 2: Testing the Solubility of AMP Disodium Salt in a New Reaction Buffer
This protocol helps determine if your desired concentration of AMP disodium salt is soluble in a specific reaction buffer.
Materials:
100 mM AMP disodium salt stock solution (from Protocol 1)
The reaction buffer to be tested
Microcentrifuge tubes
Procedure:
Prepare a series of dilutions: In separate microcentrifuge tubes, prepare a series of dilutions of your AMP disodium salt stock solution in your test buffer to achieve your desired final concentrations. For example, to test a 10 mM final concentration, add 10 µL of the 100 mM stock to 90 µL of your buffer.
Incubate under experimental conditions: Incubate the tubes at the temperature at which you will perform your experiment for a duration that is relevant to your assay (e.g., 30 minutes to 2 hours).
Visual inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitation.
Centrifugation: To confirm the absence of a precipitate, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes. Carefully inspect the bottom of the tube for a pellet.
Determine the solubility limit: The highest concentration that remains clear and shows no pellet after centrifugation is considered soluble under your experimental conditions.
Visualizations
Signaling Pathway Involving AMP
AMP is a key regulator of cellular energy homeostasis, primarily through its activation of AMP-activated protein kinase (AMPK).
Activation of the AMPK signaling pathway by AMP.
Logical Relationships in Preventing Precipitation
The key to preventing precipitation lies in the careful consideration of the chemical environment of the AMP disodium salt.
Factors contributing to a stable AMP disodium salt solution.
effect of divalent cations on Adenosine 5'-monophosphate disodium salt activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adenosine 5'-monophosphate (AMP) diso...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Adenosine 5'-monophosphate (AMP) disodium salt, focusing on the influence of divalent cations on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the general role of divalent cations in experiments involving AMP?
Divalent cations can significantly influence the activity and behavior of AMP in biological systems, primarily through two mechanisms: by acting as essential cofactors for enzymes that are regulated by AMP, and by modulating signaling pathways that involve AMP or its derivatives like cyclic AMP (cAMP). For instance, magnesium ions (Mg2+) are crucial for the activity of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. Conversely, high concentrations of other divalent cations such as calcium (Ca2+), magnesium (Mg2+), barium (Ba2+), and strontium (Sr2+) have been shown to suppress cAMP accumulation in cells.[1][2]
Q2: How does Mg2+ specifically affect AMP activity, particularly in the context of AMPK?
Magnesium (Mg2+) is a critical cofactor for many kinases, including AMP-activated protein kinase (AMPK). In AMPK kinase assays, MgCl2 is a standard component of the reaction buffer.[3] Mg2+ facilitates the transfer of the phosphate group from ATP, which is essential for the kinase's catalytic activity. Therefore, the presence of an optimal concentration of Mg2+ is necessary for the proper functioning of AMPK, the primary downstream effector of AMP in cellular energy regulation.
Q3: What is the effect of Ca2+ on AMP-related signaling pathways?
Calcium (Ca2+) is a ubiquitous second messenger that has a complex and often modulatory role in AMP-related signaling.[4] High extracellular Ca2+ concentrations can inhibit the production of cyclic AMP (cAMP), a key signaling molecule derived from ATP, in various cell types.[1][2] This inhibitory effect is often mediated through G-protein coupled receptors and the modulation of adenylyl cyclase activity.[1] The interplay between Ca2+ and cAMP signaling is extensive, with Ca2+ being able to regulate both the synthesis and degradation of cAMP.[5][6]
Q4: Can other divalent cations like Mn2+ and Zn2+ influence AMP-dependent processes?
Yes, other divalent cations can also affect AMP-dependent enzymes. For example, in the case of murine adenosine deaminase, zinc (Zn2+) or cobalt (Co2+) is required as a cofactor for catalytic activity.[7] In the same study, manganese (Mn2+), copper (Cu2+), and additional Zn2+ were found to be competitive inhibitors of the enzyme.[7] The specific effect of a divalent cation is highly dependent on the particular enzyme or protein interacting with AMP.
Q5: What happens if I use a chelating agent like EDTA in my experiment?
Using a chelating agent like EDTA (ethylenediaminetetraacetic acid) will sequester divalent cations from the experimental buffer.[8][9] This can lead to a significant reduction or complete inhibition of the activity of enzymes that require these cations as cofactors. For instance, in an AMPK assay, the presence of EDTA would remove the necessary Mg2+, leading to a loss of kinase activity. It is crucial to be aware of the divalent cation requirements of your system and to avoid chelating agents unless their use is specifically intended to probe the role of these cations.
Troubleshooting Guides
Issue 1: Low or no activity in my AMPK assay.
Possible Cause
Troubleshooting Step
Insufficient Mg2+ Concentration
Ensure your kinase assay buffer contains an optimal concentration of MgCl2, typically in the range of 5-20 mM.[3]
Presence of Chelating Agents
Check all your reagents for the presence of chelating agents like EDTA. If present, consider dialysis or using fresh reagents without chelators.
Incorrect pH
The binding of divalent cations and enzyme activity can be pH-dependent. Verify that your buffer is at the optimal pH for your enzyme.[9]
Substrate or Enzyme Degradation
Ensure the integrity of your AMP disodium salt, ATP, and AMPK enzyme. Perform appropriate quality control checks.
Issue 2: Inconsistent or non-reproducible results between experiments.
Possible Cause
Troubleshooting Step
Variability in Divalent Cation Concentration
Prepare a single, large batch of buffer with a precisely measured concentration of the required divalent cation (e.g., MgCl2) to be used across all related experiments.
Contamination with Other Divalent Cations
Use high-purity water and reagents to avoid contamination with inhibitory divalent cations. Consider analyzing your stock solutions for trace metal contaminants.
AMP-Cation Complex Formation
Be aware that AMP can form complexes with divalent cations.[10] The order of reagent addition to your assay might matter. Pre-incubation of certain components may be necessary for consistent results.
Quantitative Data
The following table summarizes the inhibitory effects of various divalent cations on cAMP accumulation, a key signaling pathway related to AMP.
Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume.
Incubate at room temperature for 30-60 minutes.[11]
Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and therefore to the AMPK activity.
Data Analysis:
Calculate the kinase activity for each condition.
For compound screening, plot the dose-response curve to determine EC50 or IC50 values.
Technical Support Center: Minimizing Off-Target Effects of Adenosine 5'-monophosphate disodium salt (AMP-Na2)
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Adenosine 5'-monoph...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Adenosine 5'-monophosphate disodium salt (AMP-Na2). Our goal is to help you minimize off-target effects and ensure the accuracy and reproducibility of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of AMP?
A1: The primary on-target effect of Adenosine 5'-monophosphate (AMP) is the allosteric activation of AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis. However, a significant off-target effect arises from the interaction of AMP with adenosine receptors. AMP can directly act as a full agonist of the adenosine A1 receptor (A1R).[1][2] Furthermore, AMP can be hydrolyzed by ecto-5'-nucleotidases (CD73) to adenosine, which can then activate other adenosine receptor subtypes, such as the A2B receptor (A2BR).[1][2]
Q2: I am observing effects that are inconsistent with AMPK activation. What could be the cause?
A2: If you are observing effects not typically associated with AMPK activation, it is highly probable that you are seeing off-target effects mediated by adenosine receptors. Direct activation of the Gi-coupled A1 receptor or indirect activation of the Gs-coupled A2B receptor (after conversion to adenosine) can trigger signaling cascades independent of AMPK.[2] It is also crucial to ensure the stability of your AMP-Na2 solution, as degradation can affect its activity.
Q3: How can I differentiate between the direct effects of AMP and the effects of its metabolite, adenosine?
A3: To distinguish between the effects of AMP and adenosine, you can use an inhibitor of ecto-5'-nucleotidase, such as α,β-Methylene adenosine 5'-diphosphate (AOPCP).[3][4] By blocking the conversion of AMP to adenosine, you can isolate the direct effects of AMP. If the observed effect persists in the presence of AOPCP, it is likely a direct effect of AMP. Conversely, if the effect is diminished or abolished, it is likely mediated by adenosine.
Q4: My experimental results are inconsistent between replicates. What are some common causes?
A4: Inconsistent results in cell-based assays can stem from several factors. Common culprits include inconsistent cell seeding, the "edge effect" in multi-well plates, and pipetting errors.[5][6] It is also important to maintain consistent cell health and passage number, as these can influence cellular responses.[5] For nucleotide-based experiments, the stability of the compound in cell culture media and potential interactions with serum components should also be considered.
Answer: A decrease in intracellular cAMP is a hallmark of Gi-coupled receptor activation. AMP is a known agonist for the adenosine A1 receptor, which is a Gi-coupled receptor.[1][2] Activation of this receptor inhibits adenylyl cyclase, leading to reduced cAMP levels.
Troubleshooting Steps:
Confirm A1 Receptor Activation: Use a selective A1 receptor antagonist to see if it blocks the observed effect.
Measure cAMP Levels: Perform a cAMP accumulation assay to quantify the changes in intracellular cAMP.
Differentiate from Adenosine Effects: Use an ecto-5'-nucleotidase inhibitor like AOPCP to determine if the effect is from AMP directly or from its conversion to adenosine.[3][4]
Issue 2: High Background or Low Signal in AMPK Activity Assays
Question: I am having trouble getting a clear signal in my AMPK activity assay. The background is high, and the signal from my AMP-treated samples is weak.
Answer: High background and low signal in kinase assays can be due to several factors, including suboptimal reagent concentrations, issues with antibody quality, or problems with the assay protocol itself.
Troubleshooting Steps:
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.
Check Reagent Quality: Ensure that your ATP, substrate peptides, and other reagents are not degraded. Prepare fresh solutions if necessary.
Include Proper Controls: Use a known AMPK activator (e.g., AICAR) as a positive control and a vehicle-only control to assess basal AMPK activity.[6]
Review Protocol: Double-check all incubation times, temperatures, and washing steps in your protocol. Inadequate washing can lead to high background.[5]
Issue 3: Inconsistent Results in Cell-Based Assays
Question: The results from my cell viability or signaling assays with AMP-Na2 are highly variable between wells and experiments. How can I improve reproducibility?
Answer: Variability in cell-based assays is a common challenge. Addressing procedural and biological factors can significantly improve consistency.
Troubleshooting Steps:
Standardize Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use a consistent and calibrated pipetting technique.[5][6]
Mitigate Edge Effects: Avoid using the outer wells of multi-well plates for experimental samples, as they are prone to evaporation. Fill these wells with sterile media or PBS to maintain humidity.[6]
Control for Passage Number: Use cells within a narrow passage number range for all experiments to minimize variability due to genetic drift.[5]
Prepare Fresh AMP-Na2 Solutions: The stability of nucleotides in solution can be a factor. Prepare fresh dilutions of AMP-Na2 from a frozen stock for each experiment.
Consider Serum Effects: Components in serum can sometimes interfere with the activity of small molecules. If you suspect this, you can try reducing the serum concentration or using serum-free media during the treatment period, if appropriate for your cell type.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of AMP and related compounds for relevant receptors.
Table 1: Binding Affinities (Ki) of AMP and Adenosine for Adenosine Receptors
Compound
Receptor Subtype
Binding Affinity (Ki) in nM
AMP
Human A1R
Adenosine and AMP were equipotent
Adenosine
Human A1R
Potent agonist
AMP
Human A2BR
Activated only after hydrolysis to adenosine
Adenosine
Human A2BR
Activates the receptor
Note: Specific Ki values can vary depending on the cell type and assay conditions. It has been reported that adenosine and AMP are equipotent agonists for the human A1 receptor.[1]
Experimental Protocols
Protocol 1: Differentiating AMP vs. Adenosine Effects using an Ecto-5'-Nucleotidase Inhibitor
Objective: To determine if an observed cellular response to AMP is a direct effect or mediated by its conversion to adenosine.
Materials:
Cells of interest
Adenosine 5'-monophosphate disodium salt (AMP-Na2)
Assay-specific reagents for measuring the desired cellular response (e.g., cAMP assay kit, antibodies for western blotting)
Procedure:
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
Pre-treatment with AOPCP: Pre-incubate one set of wells with an effective concentration of AOPCP (typically 10-100 µM) for 30 minutes.[3]
AMP Treatment: Add AMP-Na2 to both AOPCP-pre-treated and untreated wells at the desired final concentration. Include a vehicle control for both conditions.
Incubation: Incubate the cells for the desired time to elicit the cellular response.
Assay: Perform the specific assay to measure the cellular response (e.g., cAMP accumulation, protein phosphorylation).
Data Analysis: Compare the response to AMP in the presence and absence of AOPCP. A significant reduction in the response in the presence of AOPCP indicates that the effect is at least partially mediated by adenosine.
Protocol 2: In Vitro cAMP Accumulation Assay
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels in response to AMP treatment, which can indicate activation of Gs or Gi-coupled adenosine receptors.
Materials:
Cells expressing the adenosine receptor of interest
AMP-Na2
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
Cell culture medium and supplements
Procedure:
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
Pre-incubation with PDE Inhibitor: Wash the cells with serum-free media and pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 20-30 minutes to prevent cAMP degradation.
AMP Treatment: Add varying concentrations of AMP-Na2 to the wells and incubate for 15-30 minutes at 37°C.
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
cAMP Detection: Follow the manufacturer's protocol for the specific cAMP assay kit to measure cAMP levels. This typically involves a competitive binding reaction.
Data Acquisition: Read the plate on a compatible plate reader.
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the cAMP concentration against the log of the AMP concentration to generate a dose-response curve and determine the EC50.
Visualizations
Caption: Signaling pathways of AMP: On-target AMPK activation and off-target adenosine receptor modulation.
Caption: Troubleshooting workflow for identifying off-target effects of AMP-Na2.
Technical Support Center: Ensuring Consistent Purity of AMP Disodium Salt for Sensitive Assays
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the consistent purity and reliable performance of Adenosine 5'-monophosphate (AMP) disodium salt in sens...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to ensure the consistent purity and reliable performance of Adenosine 5'-monophosphate (AMP) disodium salt in sensitive assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial AMP disodium salt and why are they a concern?
A1: The most common impurities in commercial AMP disodium salt preparations are Adenosine 5'-diphosphate (ADP) and Adenosine 5'-triphosphate (ATP).[1] These impurities can arise from the manufacturing process or degradation of the product.[1] They are a significant concern in sensitive assays for several reasons:
Enzyme Kinetics: In kinase assays, contaminating ATP can act as a substrate, leading to inaccurate kinetic parameter calculations.[1] In assays where AMP is a regulator, ATP or ADP can interfere with the intended reaction.[1]
Signaling Pathway Studies: In studies involving purinergic receptors, contaminating ATP or ADP can cause non-specific receptor activation, leading to confounded results.[1]
Cell-Based Assays: The presence of ATP can influence cellular energy-dependent processes and signaling pathways, potentially masking or altering the specific effects of AMP.
Q2: What is the optimal way to prepare and store AMP disodium salt solutions to maintain their integrity?
A2: Proper preparation and storage are crucial for the stability of AMP disodium salt solutions.
Preparation: Dissolve the AMP disodium salt powder in high-purity, sterile water or a suitable buffer.[2] For applications requiring sterility, such as cell culture, filter the solution through a 0.22 µm syringe filter.
Storage of Solid: The solid powder should be stored at -20°C, desiccated, where it is stable for years.
Storage of Solutions: For short-term storage, solutions can be kept at 4°C for up to a few weeks. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] Stock solutions at -20°C are generally stable for up to 6 months.
Q3: Can I use UV-Vis spectrophotometry to determine the concentration of my AMP disodium salt solution?
A3: Yes, UV-Vis spectrophotometry can be used to estimate the concentration of AMP disodium salt solutions, as adenosine monophosphate has a maximum absorbance at approximately 259 nm.[2] However, this method is not specific and will not differentiate AMP from other nucleotides like ADP and ATP, or other impurities that absorb at a similar wavelength.[2] For accurate and specific quantification, especially for quality control purposes, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2]
Q4: How does pH affect the stability of AMP disodium salt in aqueous solutions?
A4: The stability of AMP disodium salt is pH-dependent. It is most stable in solutions with a pH between 3.5 and 7.0. Hydrolysis of the phosphate ester bond is accelerated in both acidic (pH < 3.5) and alkaline (pH > 7.0) conditions. Therefore, for storage, maintaining a near-neutral pH is recommended.
Troubleshooting Guides
Issue 1: High background or inconsistent results in my enzyme assay.
Possible Cause
Troubleshooting Action
ATP/ADP Contamination
Source a higher purity grade of AMP disodium salt or purify the existing stock. The presence of ATP can lead to a high background in kinase assays by acting as a substrate for the enzyme.[2]
Incorrect Reagent Concentration
Verify the concentration of your AMP disodium salt solution using HPLC. Inaccurate concentrations can lead to variability in enzyme kinetics.
Reagent Degradation
Prepare fresh solutions from a solid stock stored under recommended conditions. Avoid repeated freeze-thaw cycles of stock solutions.
Assay Conditions
Optimize assay parameters such as pH, temperature, and incubation time. Ensure all reagents are properly mixed before starting the reaction.[3]
Issue 2: Unexpected or variable cellular responses in my cell-based assays.
Possible Cause
Troubleshooting Action
Cytotoxic Impurities
Use high-purity, sterile-filtered AMP disodium salt solutions for all cell culture experiments. Uncharacterized impurities could be toxic to cells.[2]
pH Shift in Culture Medium
Ensure the final concentration of the AMP disodium salt solution does not significantly alter the pH of the cell culture medium. Buffer the stock solution if necessary.[2]
Endogenous Nucleotide Release
Handle cells gently during plating and treatment to minimize mechanical stress, which can cause the release of endogenous ATP and its degradation to AMP, potentially affecting results.[2]
Inconsistent Cell Seeding
Ensure a homogenous cell suspension before and during plating to maintain consistent cell numbers across wells.[4]
Issue 3: My AMP disodium salt powder won't dissolve completely or the solution is hazy.
Possible Cause
Troubleshooting Action
Incomplete Dissolution
Allow sufficient time for the powder to dissolve completely. Gentle vortexing and warming to no more than 50°C can aid dissolution.[2]
Contamination of Solvent or Powder
Use fresh, high-purity water (e.g., ultrapure water) and a new vial of AMP disodium salt if the problem persists.
High Concentration
Solutions at very high concentrations may appear hazy. Consider preparing a slightly more dilute stock solution.
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for Research-Grade AMP Disodium Salt
Parameter
Specification
Test Method
Appearance
White to off-white crystalline powder
Visual Inspection
Purity (HPLC)
≥98.0%
High-Performance Liquid Chromatography
Water Content
≤26.0%
Karl Fischer Titration
Solubility
Soluble in water
Visual Inspection
Table 2: Stability of AMP Disodium Salt Solutions at Different Temperatures
Storage Temperature
Form
Reported Stability
-20°C
Solid Powder
Stable for years when stored desiccated.
-20°C
Stock Solution
Stable for up to 6 months. It is recommended to use within this period for optimal performance.
4°C
Stock Solution
Stable for at least 25 weeks.
Experimental Protocols
Protocol 1: Purity Analysis of AMP Disodium Salt by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of an AMP disodium salt sample and quantify the levels of ADP and ATP impurities.
Materials:
AMP disodium salt sample
AMP, ADP, and ATP reference standards
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.8
Mobile Phase B: 100% Acetonitrile
Ultrapure water
0.22 µm membrane filters
Procedure:
Mobile Phase Preparation: Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water to achieve a pH of 6.8.[2] Filter the buffer through a 0.22 µm membrane filter and degas before use.[2]
Standard Solution Preparation: Accurately weigh and dissolve the AMP, ADP, and ATP reference standards in Mobile Phase A to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). Prepare a mixed standard solution containing all three nucleotides at known concentrations (e.g., 0.1 mg/mL each) by diluting the stock solutions.
Sample Solution Preparation: Accurately weigh and dissolve the AMP disodium salt sample in Mobile Phase A to a final concentration of approximately 0.1 mg/mL.[2]
HPLC Analysis:
Equilibrate the C18 column with Mobile Phase A at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Inject a known volume (e.g., 20 µL) of the mixed standard solution to determine the retention times for AMP, ADP, and ATP.
Inject the same volume of the sample solution.
Monitor the elution profile at a wavelength of 259 nm.
Data Analysis:
Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.
Calculate the area of each peak.
Determine the purity of the AMP disodium salt using the area normalization method:
% Purity = (Area of AMP peak / Total area of all peaks) x 100
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To quantify the water content in a sample of AMP disodium salt.
Materials:
AMP disodium salt sample
Volumetric Karl Fischer titrator
Anhydrous methanol
Karl Fischer reagent (one-component or two-component)
Water standard for titer determination
Procedure:
Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions.
Titer Determination:
Add anhydrous methanol to the titration vessel and titrate to a dry endpoint to eliminate residual water.[2]
Accurately add a known amount of a water standard to the vessel and titrate with the Karl Fischer reagent.
The titrator will automatically calculate the titer of the reagent (mg H₂O/mL of reagent).
Sample Analysis:
Accurately weigh approximately 100-200 mg of the AMP disodium salt sample.[2]
Quickly transfer the weighed sample into the titration vessel.
Start the titration. The instrument will automatically stop at the endpoint and display the volume of titrant used.
Data Analysis:
Calculate the water content as a percentage:
% Water = [(Volume of KF reagent used (mL) x Titer (mg/mL)) / Sample weight (mg)] x 100
Visualizations
Caption: A general experimental workflow for using AMP disodium salt.
Caption: A logical troubleshooting workflow for inconsistent assay results.
Caption: Simplified diagrams of the AMPK and cAMP signaling pathways.
Validating AMPK Activation: A Comparative Guide to AMP Disodium Salt and its Alternatives via Western Blot
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of AMP disodium salt and other common alternatives for the activation of AMP-activated protein kinase (AMPK), wi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMP disodium salt and other common alternatives for the activation of AMP-activated protein kinase (AMPK), with a focus on validation using Western blot analysis. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the involved signaling pathways and workflows to aid in the robust design and interpretation of your research.
Introduction to AMPK Activation
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic homeostasis.[1] When cellular energy levels are low, indicated by an increased AMP:ATP ratio, AMPK is activated through phosphorylation of its catalytic α-subunit at threonine 172 (Thr172) by upstream kinases such as Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[2][3] Activated AMPK then phosphorylates a multitude of downstream targets to shift cellular metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes.[1]
AMP disodium salt is the endogenous activator of AMPK.[4] However, its utility in cell-based assays is limited due to poor cell permeability.[4] This has led to the widespread use of synthetic, cell-permeable analogs for studying AMPK activation in intact cells. This guide will compare the use of AMP disodium salt, primarily in in vitro assays, with common alternatives used in cell-based experiments.
Comparison of AMPK Activators
The selection of an appropriate AMPK activator is critical for experimental design and depends on the specific research question and model system. Here, we compare AMP disodium salt with two widely used alternatives: AICAR and A-769662.
Activator
Mechanism of Action
Typical Experimental System
Potency (EC50)
Key Considerations
AMP Disodium Salt
Endogenous Allosteric Activator: Binds to the γ-subunit, promoting phosphorylation by upstream kinases and inhibiting dephosphorylation.[2][4]
Gold standard for in vitro studies. Poorly cell-permeable, limiting its use in intact cells.[4]
AICAR
AMP Mimetic (Prodrug): Cell-permeable adenosine analog that is phosphorylated intracellularly to ZMP, which then allosterically activates AMPK by mimicking AMP.[1]
Widely used and well-characterized. Can have off-target effects at higher concentrations.[8]
A-769662
Direct Allosteric Activator: Binds to a site distinct from the AMP-binding site, causing allosteric activation and inhibiting dephosphorylation.[2]
Cell-based and in vitro assays.
~0.8 µM (cell-free)
Potent and specific for AMPK. Does not require changes in cellular nucleotide levels.[2]
Visualizing the AMPK Signaling Pathway
The activation of AMPK by various stimuli triggers a signaling cascade that impacts numerous downstream metabolic processes.
Caption: The AMPK signaling pathway is initiated by upstream activators, leading to the phosphorylation and activation of AMPK, which in turn regulates downstream metabolic processes.
Experimental Protocols
Western Blot for Validating AMPK Activation
This protocol outlines the key steps for assessing AMPK activation by measuring the phosphorylation of AMPKα at Thr172.
1. Cell Culture and Treatment:
Seed cells (e.g., HEK293, C2C12, or a cell line relevant to your research) in appropriate culture plates and grow to 70-80% confluency.
Starve cells of serum for 2-4 hours prior to treatment, if required.
Treat cells with the desired concentrations of the AMPK activator (e.g., AICAR, A-769662) or vehicle control for the specified duration.
2. Protein Extraction:
Place culture plates on ice and wash cells twice with ice-cold PBS.
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate the lysate on ice for 30 minutes, with brief vortexing every 10 minutes.
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
Determine the protein concentration of each sample using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
Mix equal amounts of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer.
Heat the samples at 95°C for 5 minutes.
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer:
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
6. Immunoblotting:
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Quantification: Use densitometry software to quantify the band intensities. The level of AMPK activation is typically expressed as the ratio of p-AMPKα to total AMPKα.
In Vitro AMPK Kinase Assay with AMP Disodium Salt
This assay directly measures the enzymatic activity of purified AMPK.
1. Reagents and Buffers:
Active AMPK enzyme
Kinase Buffer
SAMS peptide (a synthetic substrate for AMPK)
AMP disodium salt solution (e.g., 200 µM final concentration)[5]
[γ-³²P]ATP
P81 phosphocellulose paper
Phosphoric acid
2. Kinase Reaction:
In a microcentrifuge tube on ice, combine the kinase buffer, active AMPK enzyme, SAMS peptide, and AMP disodium salt solution.
Initiate the reaction by adding [γ-³²P]ATP.
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
3. Termination and Washing:
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
Wash the P81 papers multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.
4. Quantification:
Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the AMPK activity.
Experimental Workflow Visualization
A typical workflow for comparing AMPK activators using Western blot is illustrated below.
Caption: A standard workflow for the validation of AMPK activation in cells using Western blot analysis.
Conclusion
Validating AMPK activation is a critical step in metabolic research and drug development. While AMP disodium salt serves as the endogenous activator and is the standard for in vitro kinase assays, its poor cell permeability necessitates the use of analogs like AICAR and A-769662 for cell-based studies. Western blotting for the phosphorylation of AMPKα at Thr172 is a robust and widely accepted method for confirming AMPK activation in cellular models. By understanding the distinct mechanisms of action of these activators and employing rigorous experimental protocols, researchers can confidently assess the engagement of the AMPK signaling pathway.
A Comparative Guide to the Signaling Effects of Adenosine 5'-monophosphate (AMP) and Adenosine Triphosphate (ATP)
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the roles of Adenosine 5'-monophosphate disodium salt (AMP) and Adenosine triphosphate (ATP) in cellular signal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the roles of Adenosine 5'-monophosphate disodium salt (AMP) and Adenosine triphosphate (ATP) in cellular signaling. Understanding the distinct and overlapping functions of these critical molecules is essential for research in areas ranging from metabolic disorders to neurotransmission and inflammation.
Introduction to AMP and ATP in Cellular Signaling
Adenosine triphosphate (ATP) is widely recognized as the primary energy currency of the cell.[1] However, both ATP and its derivative, Adenosine 5'-monophosphate (AMP), also function as crucial signaling molecules, both inside and outside the cell. Their signaling actions are mediated by distinct sets of receptors and pathways, leading to profoundly different cellular responses.
ATP primarily acts as an extracellular signaling molecule, activating a class of receptors known as purinergic P2 receptors.[2][3] These are subdivided into P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors (GPCRs).[4] Extracellular ATP signaling is involved in a myriad of physiological processes, including neurotransmission, muscle contraction, and inflammation.[5] Intracellularly, ATP serves as a key substrate for kinases in phosphorylation-dependent signaling cascades and for adenylyl cyclase in the production of the second messenger cyclic AMP (cAMP).[1]
AMP , in contrast, is a key intracellular indicator of cellular energy status.[6] Rising intracellular AMP levels, which signal a low energy state, allosterically activate AMP-activated protein kinase (AMPK), a master regulator of metabolism.[7][8] Activated AMPK shifts cellular processes from energy consumption (anabolism) to energy production (catabolism).[9] More recently, extracellular AMP has been shown to have direct signaling roles, notably as an agonist for the adenosine A1 receptor.[10]
Comparative Analysis of Signaling Pathways
The signaling effects of ATP and AMP are fundamentally different, stemming from their interaction with distinct receptor families and downstream effector proteins.
ATP Signaling Pathways
Extracellular ATP signaling is rapid and diverse, mediated by two major families of P2 receptors.
P2X Receptor Signaling: Activation of these ligand-gated ion channels by ATP leads to a rapid influx of cations (Na+, K+, and Ca2+), causing membrane depolarization. This mechanism is crucial for fast synaptic transmission and smooth muscle contraction.[11]
P2Y Receptor Signaling: As GPCRs, P2Y receptors, upon binding ATP, activate various intracellular signaling cascades. Depending on the receptor subtype and the G protein they couple to, these pathways can include the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). Other P2Y receptors couple to the regulation of adenylyl cyclase activity, thereby modulating intracellular cAMP levels.[4]
AMP Signaling Pathways
AMP signaling is predominantly intracellular, centered on the regulation of cellular energy homeostasis, but also includes direct extracellular actions.
AMPK Signaling: As cellular ATP is hydrolyzed to ADP and then AMP during energy-consuming processes, the resulting increase in the AMP:ATP ratio is sensed by AMPK.[6] The binding of AMP to the γ subunit of AMPK allosterically activates the kinase and promotes its phosphorylation by upstream kinases like LKB1, leading to a significant increase in its catalytic activity.[8][9] Activated AMPK then phosphorylates a multitude of downstream targets to restore energy balance.
Adenosine Receptor Signaling: Extracellular AMP can directly activate the adenosine A1 receptor (A1R), a Gi-coupled GPCR.[10] Activation of A1R leads to the inhibition of adenylyl cyclase, decreasing cAMP levels. It is important to note that the signaling effects of AMP at other adenosine receptor subtypes, such as A2A and A2B, are generally indirect and require the enzymatic conversion of AMP to adenosine by ectonucleotidases.[10]
Quantitative Data Comparison
The following tables summarize the available quantitative data on the potency of ATP and AMP at their respective primary receptor targets. It is important to note that these values are derived from different studies and experimental conditions; therefore, direct comparisons should be made with caution.
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
ATP stock solution
Fluorescence microplate reader with an automated injection system
Procedure:
Cell Plating: The day before the assay, seed the cells into a 96-well plate at a density that will result in a confluent monolayer (e.g., 40,000 - 80,000 cells/well). Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.[10][11]
Dye Loading: On the day of the assay, prepare the dye loading buffer by diluting the calcium indicator dye in assay buffer (e.g., 5 µg/mL Calbryte™-520 AM with 0.02% Pluronic® F-127). Remove the cell culture medium and add 100 µL of the dye loading buffer to each well. Incubate the plate at 37°C for 30-60 minutes, protected from light.[11]
Cell Washing: After incubation, gently aspirate the dye loading buffer and wash the cells twice with 100 µL of assay buffer to remove any extracellular dye. After the final wash, add 100 µL of assay buffer to each well.[10]
Calcium Flux Measurement:
Prepare serial dilutions of ATP in the assay buffer at 5 times the final desired concentration.
Place the cell plate into the fluorescence microplate reader.
Set the instrument to measure fluorescence intensity at the appropriate wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Calbryte™-520 AM).[11]
Record a baseline fluorescence reading for 10-20 seconds.
Use the automated injector to add 25 µL of the ATP dilutions to the wells.
Continue to record the fluorescence intensity for at least 120 seconds to capture the peak response and subsequent decline.[11]
Data Analysis: The change in fluorescence intensity over time is indicative of the change in intracellular calcium concentration. The peak fluorescence response can be plotted against the ATP concentration to generate a dose-response curve and determine the EC₅₀ value.
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production by A1 receptor activation or the stimulation of cAMP production by A2 receptor activation.
Materials:
Cells expressing the adenosine receptor of interest (e.g., CHO-K1 or HEK293 cells)
96- or 384-well microplates
Cell culture medium
Stimulation buffer (e.g., HBSS with 20 mM HEPES)
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Forskolin (for A1 receptor assays)
Reference adenosine receptor agonist (e.g., NECA) and test compounds (e.g., AMP)
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar)
Plate reader capable of detecting the assay signal
Procedure:
Cell Seeding: Seed cells into the microplate at an optimized density (e.g., 5,000-20,000 cells per well) and incubate overnight.[13]
Compound Preparation: On the day of the assay, prepare serial dilutions of the test compounds and reference agonist in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).[14]
Cell Stimulation:
Carefully remove the culture medium from the wells and wash the cells once with PBS.
Add the stimulation buffer containing the PDE inhibitor to each well and incubate for 15-30 minutes at room temperature.[14]
For A1 receptor assays, add forskolin to all wells (except the basal control) to a final concentration that elicits a submaximal cAMP response.
Add the serially diluted agonists or test compounds to the respective wells.
Incubate the plate at room temperature for an optimized stimulation time (e.g., 30 minutes).[14]
Cell Lysis and cAMP Detection: Following stimulation, lyse the cells by adding the lysis buffer provided in the cAMP assay kit. Proceed with the cAMP detection steps as per the manufacturer's instructions.[13][14]
Data Acquisition and Analysis:
Measure the signal using a compatible plate reader.
Generate a cAMP standard curve using the standards provided in the kit.
Convert the raw data from the cell-containing wells to cAMP concentrations using the standard curve.
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.[14]
AMPK Kinase Activity Assay (Luminescence-based)
This protocol outlines a non-radioactive method for measuring AMPK activity by quantifying the amount of ADP produced in the kinase reaction.
Materials:
Purified active AMPK enzyme
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
AMP disodium salt (for allosteric activation)
AMPK substrate peptide (e.g., SAMS peptide)
ATP
ADP-Glo™ Kinase Assay Kit (or similar)
White, opaque 96- or 384-well plates
Luminometer
Procedure:
Reagent Preparation: Prepare serial dilutions of the test compound (if screening for modulators) in kinase buffer. Prepare a mix of the substrate peptide and AMP in kinase buffer.[12]
Kinase Reaction Setup:
In a white plate, add the diluted active AMPK enzyme.
Add the substrate/AMP mixture.
Add the test compound or vehicle control.
Initiate the kinase reaction by adding ATP to each well.[12]
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-60 minutes).[12][15]
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. This stops the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[12][15]
Detect ADP and Measure Luminescence: Add Kinase Detection Reagent, which converts the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by luciferase to produce a light signal. Incubate at room temperature for 30-60 minutes. Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the AMPK activity.[12][15]
Data Analysis: The luminescence signal can be used to calculate the kinase activity. For compound screening, the % inhibition or activation can be determined relative to controls, and IC₅₀ or EC₅₀ values can be calculated from dose-response curves.
Visualizing the Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the primary signaling pathways for ATP and AMP.
Differential Effects of AMP and ADP in Regulating Metabolic Enzymes: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals Adenosine monophosphate (AMP) and adenosine diphosphate (ADP) are crucial purine nucleotides that function as sensitive indicators of the cell's en...
Author: BenchChem Technical Support Team. Date: December 2025
Authored for Researchers, Scientists, and Drug Development Professionals
Adenosine monophosphate (AMP) and adenosine diphosphate (ADP) are crucial purine nucleotides that function as sensitive indicators of the cell's energy status. While both signal a decrease in the high-energy molecule adenosine triphosphate (ATP), they exert distinct and nuanced regulatory effects on key metabolic enzymes. Understanding these differential effects is paramount for research in metabolic diseases and for the development of targeted therapeutics. This guide provides an objective comparison of how AMP and ADP regulate critical metabolic enzymes, supported by experimental data and detailed protocols.
Comparative Analysis of Enzyme Regulation
The primary role of AMP and ADP in metabolic regulation is to activate ATP-producing catabolic pathways (like glycolysis) and inhibit ATP-consuming anabolic pathways. Their effects are most prominently observed in the allosteric regulation of enzymes such as AMP-activated protein kinase (AMPK) and phosphofructokinase-1 (PFK-1).
AMP-Activated Protein Kinase (AMPK)
AMPK is a central energy sensor in eukaryotes, activated by rising AMP/ATP and ADP/ATP ratios.[1] Its activation triggers a cascade that restores energy homeostasis by switching on catabolic pathways and switching off anabolic processes.[2] AMP and ADP regulate AMPK through three primary mechanisms, though their potency and effects differ significantly.
Allosteric Activation: AMP is a potent allosteric activator of already phosphorylated AMPK, causing a conformational change that enhances its kinase activity up to 10-fold.[2][3] For a long time, ADP was not thought to cause allosteric activation.[1][4] However, recent studies show that at physiologically relevant concentrations of ATP, ADP can induce a modest allosteric activation.[4][5] This effect is limited because at slightly higher concentrations, ADP begins to act as a competitive inhibitor at the enzyme's catalytic site.[4][5] In contrast, the concentration of AMP required for activation is nearly 500-fold lower than its concentration for inhibition, allowing for a much larger activation window.[4]
Promotion of Thr172 Phosphorylation: The primary mechanism for AMPK activation is the phosphorylation of threonine 172 (Thr172) on its α-subunit by upstream kinases like LKB1.[5] AMP binding promotes this phosphorylation, making AMPK a better substrate for LKB1.[2][3] ADP has also been reported to promote this phosphorylation, but its effect is generally weaker than that of AMP.[6] Some studies have found that only AMP, and not ADP, enhances LKB1-induced phosphorylation.[3]
Inhibition of Thr172 Dephosphorylation: Both AMP and ADP protect AMPK from being dephosphorylated and inactivated by protein phosphatases like PP2Cα.[1][2] This mechanism is crucial for maintaining the active state of AMPK during energy stress. Studies have shown that AMP is approximately 10-fold more potent than ADP in inhibiting this dephosphorylation, suggesting AMP is the more critical signal for this protective effect.[3]
The differential response to AMP and ADP can also depend on the specific γ subunit isoform of the AMPK complex.[2][7] For example, with γ2 complexes, ADP can have a similar potency to AMP in protecting against dephosphorylation, whereas with γ1 and γ3 complexes, ADP is less potent.[7]
Phosphofructokinase-1 (PFK-1)
PFK-1 is a key regulatory enzyme that catalyzes the "committed" step of glycolysis: the phosphorylation of fructose-6-phosphate to fructose-1,6-bisphosphate.[8][9] Its activity is tightly controlled by the cell's energy charge.
Activation by AMP and ADP: Both AMP and ADP serve as potent allosteric activators of PFK-1.[9][10][11] They bind to an allosteric site, distinct from the active site, and stabilize the enzyme in its high-affinity, active "R-state" conformation.[9] This activation overcomes the potent inhibition by ATP.[8] AMP is considered the most significant physiological activator of PFK-1.[12] The rationale is that under conditions of rapid ATP consumption, the enzyme adenylate kinase catalyzes the reaction 2 ADP ⇌ ATP + AMP, leading to a significant amplification of the AMP concentration relative to the initial drop in ATP.[12] This makes AMP a highly sensitive signal of low energy status.[12]
Inhibition by ATP: ATP acts as both a substrate and a powerful allosteric inhibitor of PFK-1.[9] At high concentrations, ATP binds to a low-affinity allosteric site, stabilizing the inactive "T-state" conformation and decreasing the enzyme's affinity for its substrate, fructose-6-phosphate.[9] The activating effects of AMP and ADP work by counteracting this ATP-induced inhibition.[8]
Other Key Metabolic Enzymes
Fructose-1,6-bisphosphatase (FBPase): This enzyme catalyzes the reverse reaction of PFK-1 in gluconeogenesis. In a classic example of reciprocal regulation, AMP is a strong allosteric inhibitor of FBPase.[13] This ensures that glycolysis and gluconeogenesis do not operate simultaneously in a futile cycle. ADP is not known to be a significant regulator of FBPase.
Glycogen Phosphorylase: This enzyme is responsible for glycogenolysis, the breakdown of glycogen into glucose-1-phosphate. In its unphosphorylated 'b' form, the muscle isozyme is allosterically activated by AMP, signaling the need for glucose mobilization for energy.[14][15] High levels of ATP, in contrast, compete with AMP and inhibit the enzyme.[15] ADP has been shown to be a strong inhibitor of glycogen phosphorylase in some species, contrasting with the activating effect of AMP.[16]
Quantitative Data Summary
The following table summarizes the quantitative effects of AMP and ADP on key metabolic enzymes.
The following diagrams illustrate the regulatory logic of AMP and ADP on key metabolic pathways and experimental workflows.
Caption: Allosteric regulation of AMPK by AMP and ADP.
Caption: Regulation of PFK-1 conformational states.
Caption: Workflow for a PFK-1 coupled enzyme assay.
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for measuring the activity of AMPK and PFK-1.
This protocol describes a luminescent assay to quantify AMPK activity by measuring the amount of ADP produced in the kinase reaction.[18]
A. Reagent Preparation:
AMPK Kinase Buffer: Prepare a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, and 100 µM AMP.[18] The inclusion of AMP is to ensure a basal level of activation for measuring inhibition. For activation studies, AMP concentration can be varied.
Enzyme Solution: Dilute purified, active AMPK enzyme (e.g., α1/β1/γ1 complex) in Kinase Buffer to the desired concentration.[18]
Substrate/ATP Mix: Prepare a solution containing the specific peptide substrate (e.g., SAMStide) and ATP in Kinase Buffer.[18] A typical starting ATP concentration is 250 µM.
Test Compounds: Serially dilute test compounds (activators or inhibitors) or vehicle control in Kinase Buffer.
B. Kinase Reaction:
In a 96-well or 384-well plate, add 5 µL of the diluted test compound or vehicle control to each well.[18]
Add 5 µL of the diluted active AMPK enzyme to each well.[18]
Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mix to each well.[18]
Add 50 µL of Kinase Detection Reagent. This reagent converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction to generate a light signal.
Incubate at room temperature for 30-60 minutes.
Measure luminescence using a plate reader. The light output is directly proportional to the ADP concentration and thus to the AMPK activity.
D. Data Analysis:
Calculate the net luminescence by subtracting the background (no enzyme control) from all readings.
For inhibitor studies, calculate the percent inhibition for each compound concentration relative to the vehicle control.
Plot the data and determine IC₅₀ or EC₅₀ values using non-linear regression.
This protocol measures the production of fructose-1,6-bisphosphate (F1,6BP) by coupling it to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[10][19]
A. Reagent Preparation:
Assay Buffer: Prepare a buffer of 50 mM Tris-HCl (pH 8.0) containing 5 mM MgCl₂.[19]
Substrate Solution: Prepare a solution in Assay Buffer containing 4 mM fructose-6-phosphate (F6P).[10]
Coupling Enzyme Mix: Prepare a solution in Assay Buffer containing an excess of auxiliary enzymes: aldolase, triosephosphate isomerase (TPI), and glycerol-3-phosphate dehydrogenase (G3PDH).
NADH/ATP Solution: Prepare a solution in Assay Buffer containing ~0.2 mM NADH and the desired concentration of ATP (e.g., 0.125 mM to test F6P affinity, or varying concentrations to test ATP inhibition).[10]
Regulator Solution: Prepare stock solutions of AMP and ADP to be added to the reaction to test their activating effects.
B. Assay Procedure:
In a quartz cuvette or 96-well UV-transparent plate, combine the Assay Buffer, Substrate Solution, Coupling Enzyme Mix, and NADH/ATP solution.
If testing regulators, add the desired concentration of AMP or ADP.
Incubate the mixture for 5 minutes at 25°C to allow the temperature to equilibrate and to obtain a stable baseline reading.
Initiate the reaction by adding a small volume of purified PFK-1 enzyme solution.
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer or plate reader.
C. Data Analysis:
The rate of the reaction is the linear rate of decrease in absorbance at 340 nm per minute (ΔA₃₄₀/min).
Convert this rate to enzyme activity (µmol of substrate converted per minute) using the Beer-Lambert law and the extinction coefficient for NADH at 340 nm (6.22 mM⁻¹cm⁻¹).
One unit of PFK-1 activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of F1,6BP per minute under the specified conditions.[10][11]
Generate kinetic parameters (Km, Vmax, Ki, Ka) by performing the assay at various substrate and regulator concentrations and fitting the data to the appropriate enzyme kinetic models using software like Prism.[10][11]
A Researcher's Guide to Negative Controls in AMP Disodium Salt Experiments
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental readouts is paramount. This guide provides a comprehensive comparison of negative controls and alternatives f...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, establishing robust and reliable experimental readouts is paramount. This guide provides a comprehensive comparison of negative controls and alternatives for use in experiments involving AMP disodium salt, a key activator of AMP-activated protein kinase (AMPK). Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to design rigorous experiments and interpret their results with confidence.
Adenosine 5'-monophosphate (AMP) disodium salt is the endogenous activator of AMPK, a master regulator of cellular energy homeostasis.[1] Its use in research is fundamental to understanding metabolic pathways and developing therapeutics for diseases like diabetes and cancer. However, the scientific validity of such research hinges on the appropriate use of negative controls to ensure that observed effects are specifically due to the intended molecular interactions.
The Critical Role of Negative Controls
A negative control is a sample treated identically to the experimental samples but is not expected to produce the anticipated effect.[2] Its purpose is to identify and control for confounding variables, such as off-target effects or experimental artifacts. In the context of AMP disodium salt experiments, a well-chosen negative control is essential to confirm that the observed activation of signaling pathways is a direct result of AMP's interaction with its target, primarily AMPK, and not due to other factors.
Selecting an Appropriate Negative Control
The ideal negative control for an AMP disodium salt experiment would be a molecule that is structurally similar to AMP but does not activate AMPK. While a universally accepted, commercially available inactive AMP analog is not prominently documented, several rational approaches can be employed:
Vehicle Control: The most fundamental negative control is the vehicle in which the AMP disodium salt is dissolved. Since AMP disodium salt is highly soluble in water, sterile water or a buffer solution identical to that used for the AMP treatment group should be used as a vehicle control.[3] For other compounds that might be used in the experiment, such as alternatives dissolved in DMSO, the corresponding vehicle control (e.g., DMSO at the same final concentration) must be included.[4]
Structurally Related but Inactive Molecules:
Adenosine: As the nucleoside precursor to AMP, adenosine shares structural similarities but lacks the phosphate group critical for AMPK activation. While adenosine can have its own biological effects through adenosine receptors, it is often used as a control to distinguish between the effects of extracellular adenosine and intracellular AMP.[5][6]
Guanosine Monophosphate (GMP): GMP is another purine nucleotide that is structurally similar to AMP but does not typically activate AMPK.[4][7] Its use can help to demonstrate the specificity of the observed effects to adenosine-based nucleotides.
Experimental Condition Controls:
No Enzyme/Substrate Control: In in vitro kinase assays, a control reaction lacking the enzyme (AMPK) or the substrate (e.g., SAMS peptide) is essential to establish the baseline signal and ensure that the measured activity is enzyme-dependent.[8]
Untreated or Mock-Treated Cells: In cell-based assays, a group of cells that do not receive any treatment serves as a baseline for comparison.
Alternatives to AMP Disodium Salt and Their Performance
Several synthetic analogs of AMP have been developed to overcome the poor cell permeability of AMP disodium salt.[1] These compounds are valuable tools for studying AMPK activation in cellular and in vivo models. A comparison with these alternatives further highlights the specific effects of AMP.
Property
AMP Disodium Salt
AICAR (Acadesine)
A-769662
Form
White crystalline solid
Adenosine analog
Thienopyridone derivative
Solubility
Soluble in water
Cell-permeable
Soluble in DMSO and ethanol
Cell Permeability
Generally poor
Readily taken up by adenosine transporters
Cell-permeable
Mechanism of Action
Direct allosteric activator of AMPK
Indirect activator; converted intracellularly to ZMP, an AMP mimetic
Direct allosteric activator of AMPK (β1 subunit-selective)
Can have AMPK-independent effects on cell proliferation and apoptosis[10][11]
Can inhibit Na+/K+-ATPase and increase intracellular calcium independently of AMPK[12][13]
Data compiled from multiple sources. EC50 values can vary depending on the experimental system.[1][3][9][11][12][13]
Experimental Protocols
In Vitro AMPK Kinase Assay (Luminescent)
This protocol measures the amount of ADP produced in a kinase reaction, which is proportional to AMPK activity.
Materials:
Recombinant human AMPK
AMP disodium salt
Alternative compounds (e.g., AICAR, A-769662)
Vehicle control (e.g., water, DMSO)
SAMS peptide (substrate)
ATP
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)
ADP-Glo™ Kinase Assay kit
Procedure:
Compound Preparation: Prepare serial dilutions of AMP disodium salt, alternative compounds, and vehicle controls in the kinase assay buffer.
Reaction Setup: In a 384-well plate, add the test compounds.
Enzyme Addition: Add diluted AMPK enzyme solution to each well. Incubate for 15 minutes at room temperature.
Reaction Initiation: Add a mixture of SAMS peptide and ATP to each well to start the reaction.
Incubation: Incubate the plate at 30°C for 60 minutes.
Signal Detection:
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Measurement: Read the luminescence using a plate reader.[4]
Cellular Glucose Uptake Assay
This protocol measures the uptake of a fluorescent glucose analog in cells treated with AMP disodium salt or its alternatives.
Materials:
Cell line of interest (e.g., 3T3-L1 adipocytes)
AMP disodium salt
Alternative compounds (e.g., AICAR, A-769662)
Vehicle control
Glucose-free culture medium
2-NBDG (fluorescent glucose analog)
Lysis buffer
Phosphate-buffered saline (PBS)
Procedure:
Cell Seeding: Seed cells in a multi-well plate and culture overnight.
Starvation: Wash cells with PBS and then starve them in glucose-free medium for 2-4 hours.
Treatment: Treat the cells with the desired concentrations of AMP disodium salt, alternatives, or vehicle control.
Glucose Uptake: Add 2-NBDG to each well and incubate for 10-30 minutes.
Termination: Stop the uptake by washing the cells with ice-cold PBS.
Lysis and Measurement: Lyse the cells and measure the fluorescence of the cell lysate using a plate reader. The fluorescence is proportional to the amount of glucose taken up by the cells.[14][15]
Visualizing Experimental Design and Pathways
To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.
Caption: A generalized workflow for experiments involving AMP disodium salt and its controls.
Validating AMP Signaling: A Comparative Guide to siRNA and CRISPR/Cas9 Knockdown Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of siRNA and CRISPR/Cas9 for Interrogating AMP Signaling Pathways. Adenosine monophosphate (AMP) signaling, a cornerstone of cellul...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of siRNA and CRISPR/Cas9 for Interrogating AMP Signaling Pathways.
Adenosine monophosphate (AMP) signaling, a cornerstone of cellular metabolism and signal transduction, is primarily governed by two key pathways: the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway and the AMP-activated protein kinase (AMPK) pathway. Elucidating the precise roles of the protein players in these cascades is crucial for understanding disease pathogenesis and developing novel therapeutics. This guide provides a comprehensive comparison of two powerful gene silencing techniques, RNA interference with small interfering RNA (siRNA) and CRISPR/Cas9-mediated gene knockout, for the validation of targets within these AMP signaling pathways.
At a Glance: siRNA vs. CRISPR/Cas9 for AMP Signaling Studies
Feature
siRNA-mediated Knockdown
CRISPR/Cas9-mediated Knockout
Mechanism
Post-transcriptional gene silencing via mRNA degradation.[1]
Permanent gene disruption at the genomic DNA level.[1]
Effect
Transient reduction in protein expression ("knockdown").
Permanent and complete loss of protein expression ("knockout").[1]
Efficiency
Variable, typically achieving 70-90% knockdown of mRNA.
High, can achieve complete knockout in a significant portion of cells.
Specificity & Off-Targets
Prone to sequence-dependent off-target effects and can trigger interferon responses.[1]
Off-target effects are a concern but can be minimized with careful guide RNA design.[2]
Experimental Timeline
Rapid, with effects seen within 24-72 hours.
Longer, requiring clonal selection and validation, which can take several weeks.
Applications in AMP Signaling
Ideal for studying the acute effects of protein depletion on signaling events.
Suited for creating stable cell lines to investigate the long-term consequences of gene loss.
Quantitative Comparison of Knockdown Efficiency
The following tables summarize representative quantitative data from studies utilizing siRNA and CRISPR/Cas9 to modulate key components of AMP signaling pathways.
Table 1: siRNA-mediated Knockdown of AMPK Subunits
To visualize the intricate networks of AMP signaling and the methodologies used to investigate them, the following diagrams are provided.
AMP Signaling Pathways
The cAMP-PKA-CREB and AMPK pathways are central to cellular function. The diagrams below illustrate the key components and their interactions.
Caption: Overview of the cAMP-PKA and AMPK signaling pathways.
Experimental Workflows
The following diagrams outline the key steps involved in validating AMP signaling components using siRNA and CRISPR/Cas9.
Caption: Experimental workflow for siRNA-mediated gene knockdown.
Caption: Experimental workflow for CRISPR/Cas9-mediated gene knockout.
Detailed Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of AMPKα in HEK293 Cells
Objective: To transiently reduce the expression of AMPKα1 and AMPKα2 in HEK293 cells to study the short-term effects on downstream signaling.
Materials:
HEK293 cells
DMEM with 10% FBS and 1% Penicillin-Streptomycin
siRNA targeting human PRKAA1 (AMPKα1) and PRKAA2 (AMPKα2) (pre-designed and validated siRNAs are recommended)
Non-targeting control siRNA
Lipofectamine RNAiMAX transfection reagent
Opti-MEM I Reduced Serum Medium
6-well plates
Reagents for RNA extraction, cDNA synthesis, and qPCR
Reagents for protein lysis and Western blotting (including antibodies for AMPKα, phospho-ACC, total ACC, and a loading control like β-actin)
Procedure:
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
siRNA-Lipofectamine Complex Formation:
For each well, dilute 50 pmol of siRNA (or non-targeting control) into 100 µL of Opti-MEM.
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature.
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
Transfection: Add the 200 µL of siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
Validation of Knockdown:
qPCR: Harvest cells for RNA extraction. Perform reverse transcription followed by quantitative PCR to determine the relative mRNA levels of PRKAA1 and PRKAA2 compared to the non-targeting control and a housekeeping gene.
Western Blot: Lyse the cells and determine the protein concentration. Perform SDS-PAGE and Western blotting to assess the protein levels of AMPKα, phospho-ACC, and total ACC. Normalize to a loading control.
Protocol 2: CRISPR/Cas9-mediated Knockout of PRKAA1 in a Human Cell Line
Objective: To generate a stable cell line with a permanent knockout of the PRKAA1 gene (encoding AMPKα1) to study the long-term consequences of its absence.[4][5]
Materials:
Human cell line of interest (e.g., HEK293, Caco-2)
Appropriate cell culture medium
Lentiviral vector system for CRISPR/Cas9 (containing Cas9 and a selectable marker)
Lentiviral vector for sgRNA expression (targeting an early exon of PRKAA1)
Packaging plasmids for lentivirus production
HEK293T cells (for lentivirus production)
Polybrene or other transduction enhancer
Puromycin or other selection antibiotic
Reagents for genomic DNA extraction and PCR
Reagents for Sanger sequencing
Reagents for Western blotting (including antibodies for AMPKα1 and a loading control)
Procedure:
sgRNA Design and Cloning: Design and clone two to three sgRNAs targeting an early exon of the PRKAA1 gene into the lentiviral sgRNA expression vector.
Lentivirus Production: Co-transfect HEK293T cells with the Cas9 lentiviral vector (or infect the target cells to establish a stable Cas9-expressing line first), the sgRNA lentiviral vector, and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
Transduction: Transduce the target cells with the lentiviral particles in the presence of Polybrene.
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
Clonal Expansion: Expand the single-cell clones into larger populations.
Validation of Knockout:
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the PRKAA1 gene and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
Western Blot: Perform Western blotting to confirm the absence of the AMPKα1 protein in the validated knockout clones compared to the wild-type parental cell line.
Concluding Remarks
The choice between siRNA and CRISPR/Cas9 for validating the role of a protein in AMP signaling hinges on the specific research question. siRNA offers a rapid method for assessing the immediate consequences of reduced protein expression, making it ideal for initial target validation and studying dynamic signaling events. Conversely, CRISPR/Cas9 provides a more definitive approach by creating a complete and permanent loss of gene function, enabling the investigation of long-term and developmental effects. By understanding the distinct advantages and limitations of each technique, researchers can select the most appropriate tool to unravel the complexities of AMP signaling in health and disease.
A Comparative Efficacy Analysis of AMP Disodium Salt and Its Analogs for Researchers and Drug Development Professionals
An objective guide to the performance of AMP disodium salt versus key analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development decisions. This guide provi...
Author: BenchChem Technical Support Team. Date: December 2025
An objective guide to the performance of AMP disodium salt versus key analogs, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development decisions.
This guide provides a comprehensive comparison of adenosine monophosphate (AMP) disodium salt and its widely studied synthetic analogs, including AICAR (and its active metabolite ZMP), C2, and A-769662. The primary focus is on their efficacy in activating AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis and a significant therapeutic target for metabolic diseases and cancer. This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their specific experimental needs.
Quantitative Comparison of Efficacy
The potency of AMP disodium salt and its analogs in activating AMPK and eliciting cellular effects varies significantly. The following table summarizes key quantitative data from various in vitro and cell-based assays.
Compound
Assay Type
Cell Line/Enzyme
Efficacy Metric (EC50/IC50)
Key Findings & Citations
AMP Disodium Salt
In vitro Kinase Assay
Purified rat liver AMPK
EC50: ~6 µM
Serves as the natural benchmark for in vitro studies, but has poor cell permeability.[1]
ZMP (from AICAR)
In vitro Kinase Assay
Purified AMPK
Less potent than AMP
ZMP is a low-potency AMP analog, but AICAR is cell-permeable and ZMP can accumulate to high intracellular concentrations.[1]
C2
In vitro Kinase Assay
Purified human AMPK
EC50: ~50 nM
A highly potent, direct activator of AMPK, selective for the α1 isoform.[1] C2 is reported to be >20-fold more potent than A-769662 and more than two orders of magnitude more potent than AMP.[2]
A-769662
In vitro Kinase Assay
Purified rat liver AMPK
EC50: ~0.8 µM
A potent, reversible, and allosteric activator of AMPK that binds to a different site than AMP.[1]
A-769662
Fatty Acid Synthesis Inhibition
Primary rat hepatocytes
IC50: 3.2 µM
Demonstrates cellular efficacy by inhibiting a key downstream metabolic pathway.[3][4]
AICAR
Cell Viability Assay
Various cancer cell lines
Varies
Can inhibit tumor cell proliferation, but its effects may not be solely AMPK-dependent.
Physicochemical and Pharmacokinetic Properties
The choice between AMP disodium salt and its analogs is often dictated by their chemical and physical properties, which influence their suitability for different experimental systems.
Prodrug is cell-permeable and converted to C2 intracellularly
Cell-permeable
Mechanism of Action
Direct allosteric activator of AMPK
Pro-drug converted to ZMP, an AMP mimic
Direct, potent allosteric activator of AMPK
Direct allosteric activator of AMPK (binds to a different site than AMP)
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow for comparing the efficacy of these compounds.
A Researcher's Guide to the Biochemical Validation of AMP-Dependent Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine monophosphate (AMP) is a critical aspect of studying enzyme kinetics, cellular signaling, and the efficacy of ther...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate quantification of adenosine monophosphate (AMP) is a critical aspect of studying enzyme kinetics, cellular signaling, and the efficacy of therapeutic interventions. This guide provides an objective comparison of common biochemical assays for the validation of AMP-dependent enzymatic reactions, supported by experimental data and detailed protocols.
The selection of an appropriate assay for monitoring the activity of AMP-producing enzymes, such as ligases, phosphodiesterases, and aminoacyl-tRNA synthetases, is contingent on several factors including sensitivity, throughput, cost, and the specific experimental context. Here, we compare three widely used methodologies: a luminescence-based assay, a colorimetric assay, and a competitive enzyme-linked immunosorbent assay (ELISA). We also provide an overview of a highly sensitive and specific mass spectrometry-based method for reference.
Comparative Performance of AMP Detection Assays
The following table summarizes the key performance metrics for the discussed AMP detection methodologies. These values are compiled from various sources and should be considered as representative, as actual performance may vary depending on specific experimental conditions and reagents.
Performance Parameter
Luminescence-Based Assay (e.g., AMP-Glo™)
Colorimetric Assay
Competitive ELISA
HPLC-MS
Principle
Coupled-enzyme reaction generating a luminescent signal.[1][2][3]
Enzymatic conversion of AMP leading to a colored product.[4][5][6]
Competition between sample AMP and a labeled AMP for antibody binding.[7][8]
Chromatographic separation followed by mass-to-charge ratio detection.[9][10]
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific enzymes or experimental conditions.
This protocol is based on the principle of the Promega AMP-Glo™ Assay.[1][2]
Principle: This is a two-step assay. In the first step, the AMP-producing enzymatic reaction is terminated, and any remaining ATP is depleted. In the second step, AMP is converted to ATP in a coupled-enzyme reaction, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial AMP concentration.[1][3]
Materials:
AMP-Glo™ Assay Kit (or equivalent reagents: AMP-Glo™ Reagent I, AMP Detection Solution which includes AMP-Glo™ Reagent II and Kinase-Glo® One Solution)
White, opaque multi-well plates (96- or 384-well)
Luminometer
Procedure:
Enzymatic Reaction: Set up the AMP-producing enzymatic reaction in a well of a multi-well plate. The typical reaction volume is 5-25 µL.
Reaction Termination and ATP Depletion: Add an equal volume of AMP-Glo™ Reagent I to each reaction well. Mix gently and incubate for 60 minutes at room temperature.[1]
AMP Detection: Add a volume of AMP Detection Solution equal to the new volume in the well. Mix gently and incubate for 60 minutes at room temperature.[1]
Measurement: Measure the luminescence using a plate-reading luminometer.
Standard Curve: Prepare a standard curve using a known concentration range of AMP to determine the concentration of AMP in the experimental samples.
Protocol 2: Colorimetric AMP Detection
This protocol is based on the principles of commercially available colorimetric AMP assay kits.[4][5][6]
Principle: In this assay, AMP is converted to pyruvate through a series of enzymatic reactions. The pyruvate is then used in a subsequent reaction to generate a colored product. The absorbance of this product, measured at a specific wavelength (e.g., 570 nm), is directly proportional to the amount of AMP in the sample.[4][5]
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
Sample Preparation: Prepare samples and standards in a 96-well plate. Adjust the final volume to 50 µL with AMP Assay Buffer.
Reaction Mix Preparation: Prepare a Reaction Mix containing AMP Assay Buffer, AMP Enzyme Mix, AMP Developer, and AMP Probe according to the kit instructions.
Reaction Initiation: Add 50 µL of the Reaction Mix to each well containing the standards and samples. Mix well.
Incubation: Incubate the plate at 37°C for 60 minutes.[4]
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Standard Curve: Prepare a standard curve using known concentrations of AMP to calculate the AMP concentration in the samples.
Protocol 3: Competitive ELISA for AMP
This protocol describes a general competitive ELISA for the quantification of AMP.
Principle: In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of labeled (e.g., enzyme-conjugated) antigen for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample.[7][8]
Plate Coating: Coat the wells of a 96-well plate with the anti-AMP antibody diluted in coating buffer. Incubate overnight at 4°C.
Washing: Wash the plate three times with wash buffer.
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
Competitive Reaction: Add standards or samples and a fixed concentration of AMP-enzyme conjugate to the wells. Incubate for 1-2 hours at room temperature.
Washing: Wash the plate three times with wash buffer.
Substrate Addition: Add the substrate solution to each well and incubate for 15-30 minutes at room temperature, protected from light.
Stopping the Reaction: Add the stop solution to each well.
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Standard Curve: Generate a standard curve by plotting the absorbance versus the concentration of the AMP standards. The concentration of AMP in the samples is determined by interpolation from this curve.
Visualizing the Assay Workflows
The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.
Workflow of the Luminescence-Based AMP-Glo™ Assay.
Workflow of the Colorimetric AMP Assay.
Principle of Competitive ELISA for AMP Detection.
Conclusion
The choice of a biochemical assay for the validation of AMP-dependent enzymatic reactions is a critical decision that impacts the quality and reliability of research findings. Luminescence-based assays like the AMP-Glo™ system offer high sensitivity and are well-suited for high-throughput screening.[3] Colorimetric assays provide a simpler and more cost-effective alternative, albeit with lower sensitivity.[4][5] Competitive ELISA presents a highly specific and potentially very sensitive method, while HPLC-MS remains the gold standard for its unparalleled specificity and sensitivity, though it is less accessible for routine high-throughput applications. By understanding the principles, performance characteristics, and protocols of these different assays, researchers can select the most appropriate method to achieve their scientific goals.
Assessing the Cross-Reactivity of AMP Disodium Salt with Other Nucleotide-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the cross-reactivity of Adenosine Monophosphate (AMP) disodium salt with a range of nucleotide-binding protein...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Adenosine Monophosphate (AMP) disodium salt with a range of nucleotide-binding proteins. Understanding the binding affinity and selectivity of AMP compared to other endogenous nucleotides like Adenosine Diphosphate (ADP) and Adenosine Triphosphate (ATP) is crucial for drug discovery and for elucidating cellular signaling pathways. This document summarizes key experimental data, provides detailed protocols for assessing these interactions, and visualizes relevant biological pathways.
Comparative Binding Affinity Data
The interaction of AMP, ADP, and ATP with various nucleotide-binding proteins exhibits a wide range of affinities, reflecting the specific roles of these nucleotides in cellular processes. Below are tables summarizing quantitative data from studies on several key protein families.
Kinases
Kinases are a major class of enzymes that utilize ATP as a phosphate donor. While ATP is the primary substrate, both AMP and ADP can interact with the nucleotide-binding pocket, often acting as competitive inhibitors.
Note: The binding of ATP to MEK2 was found to be decreased by more than 10-fold in the presence of 10 µM AMP, suggesting competitive binding.[2]
Purinergic Receptors (P2 Receptors)
P2 receptors are a family of cell surface receptors that are activated by extracellular nucleotides. They are broadly classified into P2X (ion channels) and P2Y (G protein-coupled) receptors.
Receptor
Ligand
Potency/Affinity
Observation
Reference
P2X Receptors
AMP
Inactive
Purified AMP and ADP are generally inactive at P2X receptors.
To quantitatively assess the cross-reactivity of AMP disodium salt, various biophysical and biochemical assays can be employed. Below are detailed protocols for two common techniques: Fluorescence Polarization (FP) and Bioluminescence Resonance Energy Transfer (BRET) competition assays.
This assay measures the change in the polarization of fluorescent light emitted from a labeled nucleotide (tracer) upon binding to a protein. Unlabeled ligands, such as AMP, ADP, and ATP, can then compete with the tracer for binding, leading to a decrease in polarization.
Materials:
Purified nucleotide-binding protein of interest
Fluorescently labeled nucleotide analog (e.g., fluorescein-labeled ATP or AMP) as a tracer
AMP disodium salt, ADP, and ATP solutions of known concentrations
A microplate reader with fluorescence polarization capabilities
Protocol:
Determine Optimal Tracer and Protein Concentrations:
Perform a saturation binding experiment by titrating the protein into a fixed concentration of the fluorescent tracer (e.g., 1 nM).
Identify the protein concentration that results in approximately 75% of the maximal polarization signal. This concentration will be used for the competition assay.[7]
Prepare Reagents:
Prepare a stock solution of the fluorescent tracer in the assay buffer.
Prepare serial dilutions of the competitor ligands (AMP disodium salt, ADP, ATP) in the assay buffer. A typical starting concentration for the highest dilution is 10 µM.[6]
Prepare a solution of the protein at a concentration twice the optimal concentration determined in step 1.
Set up the Assay Plate:
To each well of the 384-well plate, add the competitor ligand solution. Include wells with buffer only as a "no competitor" control.
Add the fluorescent tracer to each well at its final working concentration.
Initiate the binding reaction by adding the protein solution to each well. The final volume in each well should be consistent.
Incubation and Measurement:
Incubate the plate at room temperature for a predetermined time to allow the binding to reach equilibrium. The incubation time should be optimized for the specific protein-ligand interaction.
Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths will depend on the fluorophore used.
Data Analysis:
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
The IC50 value represents the concentration of the competitor that displaces 50% of the bound tracer and is a measure of its binding affinity.
Bioluminescence Resonance Energy Transfer (BRET) Competitive Binding Assay
BRET is a proximity-based assay that measures the energy transfer from a bioluminescent donor (e.g., NanoLuc luciferase) fused to the protein of interest to a fluorescent acceptor conjugated to a ligand. Unlabeled competitors will displace the fluorescent ligand, leading to a decrease in the BRET signal.
Materials:
Cells expressing the nucleotide-binding protein of interest fused to a BRET donor (e.g., N-terminally tagged with NanoLuc).
Fluorescently labeled nucleotide analog (BRET acceptor).
AMP disodium salt, ADP, and ATP solutions of known concentrations.
Cell culture medium and buffers (e.g., HBSS).
Luciferase substrate (e.g., coelenterazine h).
White, 96-well microplates.
A microplate reader capable of measuring BRET.
Protocol:
Cell Preparation:
Seed the cells expressing the donor-fused protein into a 96-well plate and culture for 24 hours.
Prior to the assay, wash the cells once with a suitable buffer like HBSS and maintain them in the same buffer.[8]
Competition Assay Setup:
Pre-incubate the cells with various concentrations of the unlabeled competitor ligands (AMP, ADP, ATP) for a defined period (e.g., 30 minutes at 37°C).[8]
Add the fluorescently labeled nucleotide (BRET acceptor) to the wells and incubate for a further period (e.g., 60 minutes at 37°C) to allow binding to reach equilibrium.[8]
Immediately measure the luminescence at two wavelengths: one for the donor emission (e.g., 450 nm for NanoLuc) and one for the acceptor emission (e.g., 600 nm for a red-shifted fluorophore).[9]
Data Analysis:
Calculate the BRET ratio for each well by dividing the acceptor emission intensity by the donor emission intensity.
Plot the BRET ratio against the logarithm of the competitor concentration.
Fit the data to a competitive binding curve to determine the IC50 value for each unlabeled nucleotide.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways where these nucleotides play a role, as well as the experimental workflows, can provide a clearer understanding of the biological context and the methodological approach.
Caption: General workflow for competitive binding assays.
Caption: Simplified AMPK signaling pathway.
Caption: Overview of P2X and P2Y receptor signaling.
A Comparative Guide to Validating the Purity and Identity of Adenosine 5'-monophosphate Disodium Salt
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of starting materials is a critical first step in any experimental workflow. Adenosine 5'-monophosphate (AMP) disodium...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of starting materials is a critical first step in any experimental workflow. Adenosine 5'-monophosphate (AMP) disodium salt, a key nucleotide in cellular metabolism and signaling, is no exception.[1] This guide provides a comparative overview of common analytical methods used to validate this essential compound, complete with experimental protocols and data presentation to aid in the selection of the most appropriate techniques for your laboratory.
Identity and Purity: A Multi-Technique Approach
A comprehensive validation of Adenosine 5'-monophosphate disodium salt involves a combination of chromatographic and spectroscopic methods to confirm its chemical structure and quantify any potential impurities. The most widely accepted techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Chromatographic Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of AMP disodium salt, with typical specifications requiring ≥98% or ≥99% purity.[2][3][4] This method separates AMP from any related substances or degradation products, providing a quantitative measure of its purity.
Figure 1: A generalized workflow for the purity analysis of AMP disodium salt by HPLC.
Mobile Phase Preparation: Prepare a 50 mM potassium phosphate buffer by dissolving the appropriate amounts of KH₂PO₄ and K₂HPO₄ in ultrapure water to achieve a pH of 6.8. Filter the buffer through a 0.22 µm membrane filter and degas.
Standard and Sample Solution Preparation:
Standard Solution: Accurately weigh and dissolve a reference standard of AMP disodium salt in the mobile phase to a known concentration.
Sample Solution: Prepare the sample solution by dissolving the AMP disodium salt to be tested in the mobile phase to a similar concentration as the standard.
Chromatographic Conditions:
Column: A reverse-phase C18 column is typically used.
Detection: UV detection at the maximum absorbance of AMP, which is approximately 259 nm.[5]
Flow Rate and Injection Volume: These parameters should be optimized for the specific column and system.
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated based on the area percentage of the main AMP peak relative to the total area of all peaks in the chromatogram.
Spectroscopic Methods for Identity Confirmation
Spectroscopic techniques provide detailed information about the molecular structure of AMP disodium salt, confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for unambiguous structure elucidation.[6] Both ¹H and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework.[1]
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the adenine base and the ribose sugar moiety.[1]
¹³C NMR: The carbon NMR spectrum displays distinct resonances for the carbon atoms of the purine ring and the ribose.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.[7] The FTIR spectrum of AMP disodium salt will reveal characteristic vibrational modes for its functional groups.[1]
Mass Spectrometry (MS) determines the molecular weight of the compound, providing strong evidence for its identity. High-resolution mass spectrometry can further confirm the elemental composition.
Figure 2: Workflow for the identity confirmation of AMP disodium salt using spectroscopic methods.
Comparative Summary of Analytical Methods
The following table provides a comparative summary of the primary analytical techniques used for the validation of Adenosine 5'-monophosphate disodium salt.
Method
Primary Use
Information Provided
Typical Specification/Result
Alternative Methods/Considerations
HPLC
Purity Assessment
Quantitative measure of purity and detection of related substances.
Optical Activity: A specific rotation is often reported as a quality control parameter. For example, [α]20/D −43±2°, c = 1% in 0.5 M Na₂HPO₄ (dry matter).[3][8]
Conclusion
A robust validation of Adenosine 5'-monophosphate disodium salt relies on a suite of orthogonal analytical methods. While HPLC is the cornerstone for purity assessment, spectroscopic techniques such as NMR, FTIR, and MS are indispensable for confirming the compound's identity. By employing the methodologies outlined in this guide, researchers can confidently verify the quality of their starting material, ensuring the integrity and reproducibility of their experimental results.
A Researcher's Guide: Control Experiments to Distinguish AMP Effects from Adenosine Receptor Activation
Researchers investigating the effects of adenosine monophosphate (AMP) face a critical challenge: discerning its direct actions from those mediated by its hydrolysis product, adenosine. Extracellular AMP can be converted...
Author: BenchChem Technical Support Team. Date: December 2025
Published: December 23, 2025
Researchers investigating the effects of adenosine monophosphate (AMP) face a critical challenge: discerning its direct actions from those mediated by its hydrolysis product, adenosine. Extracellular AMP can be converted to adenosine by ectonucleotidases, which then activates adenosine receptors (A1, A2A, A2B, A3).[1][2] Conversely, extracellular adenosine can be transported into the cell and re-phosphorylated to intracellular AMP, activating AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4][5][6] Complicating matters further, studies have shown that AMP itself may directly act as an agonist for the A1 adenosine receptor.[2]
This guide provides a framework of control experiments to systematically dissect these overlapping pathways. We present detailed experimental protocols, comparative data on key pharmacological tools, and logical workflows to help researchers design robust experiments and interpret their results with confidence.
Key Signaling Pathways
To design effective control experiments, it is essential to understand the potential molecular pathways an observed cellular response to AMP might take. The three primary routes are:
Indirect Adenosine Receptor Activation: Extracellular AMP is hydrolyzed by ecto-5'-nucleotidase (NT5E) to adenosine, which then activates cell-surface adenosine receptors.[2]
Direct Adenosine Receptor Activation: Extracellular AMP directly binds to and activates certain adenosine receptors, notably the A1 subtype.[2]
Intracellular AMPK Activation: Extracellular adenosine is taken up by nucleoside transporters, then phosphorylated by adenosine kinase to intracellular AMP, which in turn activates AMPK.[3][5]
Caption: Overlapping signaling pathways of AMP and adenosine.
Experimental Design and Controls
A multi-step, logic-based approach using specific inhibitors and analogs is the most effective strategy. The following workflow outlines the key questions and the experiments designed to answer them.
Caption: Logical workflow for dissecting AMP-induced cellular effects.
Quantitative Data and Reagent Comparison
The selection of appropriate pharmacological tools is critical. The table below summarizes key reagents, their mechanisms, and typical concentrations for use in cell culture experiments.
Protocol 1: Assessing Adenosine Receptor Involvement using Antagonists
Objective: To determine if the observed effect of AMP is mediated by the activation of any adenosine receptor subtype.
Methodology:
Cell Culture: Plate cells at an appropriate density and grow under standard conditions to reach the desired confluency for your assay (e.g., 80-90%).
Pre-incubation with Antagonist:
Prepare a stock solution of a broad-spectrum adenosine receptor antagonist (e.g., 8-SPT at 30 µM) or a subtype-specific antagonist in your assay buffer.
Wash the cells once with a serum-free medium or appropriate assay buffer.
Add the antagonist-containing buffer to the cells and pre-incubate for 20-30 minutes at 37°C. This allows the antagonist to bind to the receptors.
AMP Stimulation:
While keeping the antagonist present, add AMP to the desired final concentration.
Include control groups: (a) Vehicle control, (b) AMP alone, (c) Antagonist alone.
Assay Measurement:
Incubate for the predetermined time required to observe the cellular response (e.g., measurement of second messengers like cAMP, calcium mobilization, or phosphorylation of a downstream target).
Data Analysis: Compare the response to AMP in the presence and absence of the antagonist. A significant reduction in the AMP-induced effect in the presence of the antagonist indicates the involvement of adenosine receptors.
Protocol 2: Distinguishing Direct vs. Indirect Activation using a Non-hydrolyzable AMP Analog
Objective: To determine if the effect is caused by AMP directly or requires its hydrolysis to adenosine. This is particularly useful if Protocol 1 confirmed receptor involvement.
Methodology:
Cell Culture: Prepare cell cultures as described in Protocol 1.
Agonist Preparation: Prepare solutions of AMP and a non-hydrolyzable AMP analog, such as deoxyadenosine 5′-monophosphonate (ACP), at various concentrations to perform a dose-response analysis.[10]
Stimulation:
Wash cells with assay buffer.
Add the prepared concentrations of AMP or ACP to the cells.
Include a vehicle control.
Assay Measurement: Measure the cellular response at the appropriate time point.
Data Analysis:
Outcome A: If both AMP and ACP elicit the response, it suggests that AMP (or its analog) can directly activate the target, likely an A1 receptor, without needing to be converted to adenosine.[2]
Outcome B: If AMP elicits the response but ACP does not, it strongly indicates that the effect is dependent on the hydrolysis of AMP to adenosine.
Protocol 3: Investigating the Role of Adenosine Transport and Intracellular Conversion
Objective: To determine if an observed effect of adenosine is mediated by its uptake and conversion to intracellular AMP, leading to AMPK activation. This protocol helps confirm the intracellular arm of the signaling pathway.
Methodology:
Cell Culture: Prepare cell cultures as described previously.
Pre-incubation with Inhibitors:
Prepare separate sets of cells for pre-incubation with:
An adenosine transport inhibitor (e.g., 10 µM Dipyridamole).
An adenosine kinase inhibitor (e.g., 1 µM 5'-Iodotubercidin).
Pre-incubate cells with the respective inhibitors for 30 minutes at 37°C.
Adenosine Stimulation:
While keeping the inhibitors present, stimulate the cells with adenosine at the desired concentration.
Assay Measurement: The primary readout for this experiment should be a direct measure of AMPK activation, such as the phosphorylation of AMPK at Threonine-172 or the phosphorylation of its downstream target, Acetyl-CoA Carboxylase (ACC).[3][4]
Data Analysis: If the adenosine-induced phosphorylation of AMPK/ACC is significantly reduced by either the transport inhibitor or the adenosine kinase inhibitor, it confirms that the effect is dependent on the uptake of adenosine and its subsequent intracellular conversion to AMP.[3][5]
Illuminating Cellular Signals: A Guide to Validating Experimental Findings with Non-Hydrolyzable AMP Analogs
For researchers, scientists, and drug development professionals, deciphering the intricate signaling pathways governed by adenosine monophosphate (AMP) is paramount. However, the transient nature of AMP, readily hydrolyz...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, deciphering the intricate signaling pathways governed by adenosine monophosphate (AMP) is paramount. However, the transient nature of AMP, readily hydrolyzed by cellular enzymes, presents a significant experimental hurdle. Non-hydrolyzable AMP analogs offer a powerful solution, enabling the stabilization of signaling states and the validation of experimental hypotheses. This guide provides a comprehensive comparison of two widely used non-hydrolyzable AMP analogs: Adenosine 5'-(α,β-methylene)diphosphate (AMPCP) and 8-Bromo-AMP, supported by experimental data and detailed protocols to empower your research.
Probing Adenosine Signaling with AMPCP
Adenosine 5'-(α,β-methylene)diphosphate (AMPCP), also known as APCP, is a potent competitive inhibitor of ecto-5'-nucleotidase (CD73). This cell-surface enzyme is responsible for the conversion of extracellular AMP to adenosine, a critical signaling molecule with diverse physiological and pathological roles. By blocking this conversion, AMPCP allows researchers to dissect the specific contributions of CD73-mediated adenosine production in their experimental systems.
Mechanism of Action: A Competitive Blockade
AMPCP mimics the structure of AMP, binding to the active site of CD73 without being hydrolyzed. This competitive inhibition effectively halts the production of adenosine from extracellular AMP, making it an invaluable tool to validate whether an observed biological effect is dependent on local adenosine generation by CD73.
Quantitative Comparison:
Analog
Target
Mechanism of Action
Effective Concentration (in vitro)
Key Application
AMPCP
Ecto-5'-nucleotidase (CD73)
Competitive Inhibitor
10 - 100 µM
Validating the role of CD73-mediated adenosine signaling.
Experimental Validation using AMPCP:
A common application of AMPCP is to confirm that a cellular response is mediated by adenosine produced by CD73. For instance, if a particular cell treatment leads to an outcome suspected to be driven by adenosine, repeating the experiment in the presence of AMPCP can provide critical validation. If the effect is diminished or abolished, it strongly suggests the involvement of the CD73-adenosine pathway.
Activating cAMP Pathways with 8-Bromo-AMP
8-Bromo-AMP is a cell-permeable, non-hydrolyzable analog of cyclic AMP (cAMP), a ubiquitous second messenger that regulates a vast array of cellular processes through the activation of Protein Kinase A (PKA). A key advantage of 8-Bromo-AMP is its resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP. This resistance ensures a sustained activation of the cAMP signaling pathway.
Mechanism of Action: Persistent PKA Activation
8-Bromo-AMP binds to and activates the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits. Unlike native cAMP, its stability allows for prolonged and controlled activation of PKA and its downstream targets, making it an excellent tool for validating the involvement of the cAMP/PKA pathway in a given biological phenomenon.
Quantitative Comparison:
Analog
Target
Mechanism of Action
Activation Constant (Ka)
Key Application
8-Bromo-AMP
Protein Kinase A (PKA)
Activator
0.05 µM
Validating the role of the cAMP/PKA signaling pathway.
Experimental Validation using 8-Bromo-AMP:
To validate that an observed cellular event is mediated by the cAMP/PKA pathway, researchers can use 8-Bromo-AMP to mimic the effects of an upstream signal that would normally elevate intracellular cAMP. If 8-Bromo-AMP treatment recapitulates the effect of the original stimulus, it provides strong evidence for the involvement of the cAMP/PKA cascade.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental logic described, the following diagrams have been generated.
CD73 Signaling and AMPCP Inhibition
cAMP/PKA Pathway and 8-Bromo-AMP
Detailed Experimental Protocols
Protocol 1: CD73 Inhibition Assay using AMPCP
This protocol outlines a method to determine the inhibitory effect of AMPCP on CD73 activity by measuring the amount of inorganic phosphate (Pi) produced from the hydrolysis of AMP.
Materials:
Recombinant human CD73 enzyme
AMP (Adenosine 5'-monophosphate)
AMPCP (Adenosine 5'-(α,β-methylene)diphosphate)
Malachite Green Phosphate Assay Kit
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
96-well microplate
Procedure:
Enzyme Preparation: Prepare a working solution of recombinant CD73 in the assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range.
Inhibitor Preparation: Prepare a stock solution of AMPCP in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 1 µM to 100 µM).
Assay Setup: In a 96-well plate, add the following to each well:
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow AMPCP to bind to the enzyme.
Reaction Initiation: Add AMP solution to all wells to a final concentration that is close to the Km of CD73 for AMP.
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
Phosphate Detection: Stop the reaction and measure the amount of Pi produced using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate the percentage of inhibition for each AMPCP concentration compared to the control wells. Plot the percent inhibition against the log of the AMPCP concentration to determine the IC50 value.
Protocol 2: PKA Activity Assay using 8-Bromo-AMP
This protocol describes a method to measure the activation of PKA by 8-Bromo-AMP using a commercially available PKA kinase activity assay kit, which typically involves the phosphorylation of a specific substrate.
Sample Preparation: Prepare cell lysates containing PKA or use a purified PKA enzyme solution.
Activator Preparation: Prepare a stock solution of 8-Bromo-AMP in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.01 µM to 10 µM).
Assay Setup: In a 96-well plate provided in the kit, add the following to each well:
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow 8-Bromo-AMP to activate PKA.
Reaction Initiation: Add ATP solution to all wells to start the kinase reaction.
Reaction Incubation: Incubate the plate at 30°C for the time recommended by the kit manufacturer (e.g., 60-90 minutes).
Detection: Stop the reaction and follow the kit's instructions for detecting the phosphorylated substrate. This often involves a series of antibody incubations and a colorimetric or fluorescent readout.
Data Analysis: Subtract the absorbance/fluorescence of the blank wells from all other wells. Calculate the fold activation for each 8-Bromo-AMP concentration compared to the control wells. Plot the fold activation against the log of the 8-Bromo-AMP concentration to determine the EC50 value.
Safety & Regulatory Compliance
Safety
Proper Disposal of Adenosine 5'-Monophosphate Disodium Salt: A Comprehensive Guide
Essential Safety and Logistical Information for Laboratory Professionals Adenosine 5'-monophosphate disodium salt (AMP disodium salt) is a common nucleotide used in a variety of research and development applications. Whi...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Logistical Information for Laboratory Professionals
Adenosine 5'-monophosphate disodium salt (AMP disodium salt) is a common nucleotide used in a variety of research and development applications. While some safety data sheets (SDS) classify this chemical as non-hazardous, others indicate the potential for irritation and harm if ingested.[1] Therefore, a cautious and informed approach to its disposal is paramount to ensure personnel safety and environmental compliance. This guide provides detailed procedural information for the proper handling and disposal of AMP disodium salt.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the conflicting classifications, it is recommended to handle Adenosine 5'-monophosphate disodium salt with standard laboratory caution.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment.
Primary Disposal Protocol: Chemical Waste Collection
The most consistently recommended and safest method for the disposal of Adenosine 5'-monophosphate disodium salt is through your institution's licensed chemical waste program. This approach ensures compliance with federal, state, and local regulations.[1][2][3][4]
Step-by-Step Procedure for Chemical Waste Collection:
Segregation : Keep waste Adenosine 5'-monophosphate disodium salt, both solid and in solution, separate from other chemical waste streams to avoid unintended reactions.[3]
Solid Waste Containment :
Carefully sweep up any spilled solid material or unused powder, taking precautions to avoid generating dust.[1][2]
Place the collected solid into a clearly labeled, sealed container suitable for chemical waste.[1]
Liquid Waste Containment :
Collect all aqueous solutions containing AMP disodium salt in a designated, sealed, and clearly labeled waste container.[1]
Do not pour solutions down the drain as a primary disposal method , as it should not be released into the environment without considering local regulations.[1][5][6]
Labeling : Clearly label the waste container with "Adenosine 5'-monophosphate disodium salt" and any other components of the waste solution.
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases, pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed disposal company.[1][2]
Arranging Disposal : Contact your institution's EHS office to schedule a pickup for the chemical waste.
Secondary Disposal Option: Drain Disposal (For Small Quantities, Subject to Local Regulations)
Some institutional guidelines permit the drain disposal of small quantities of readily soluble and biodegradable substances like nucleotides, provided they are not contaminated with other hazardous materials.[7] Adenosine is considered readily degradable in the environment and has low aquatic toxicity. However, this method should only be employed after consulting and receiving approval from your institution's EHS office and confirming compliance with local sewer authority regulations.
Conditions and Procedure for Drain Disposal (if approved):
Confirmation : Verify with your EHS department that drain disposal of small quantities of AMP disodium salt is permitted.
Quantity Limit : Generally limited to a few hundred grams or milliliters per day.[3][8]
pH Requirements : The pH of the solution should be within the neutral range, typically between 5.0 and 12.0, before disposal.[7]
Procedure :
Turn on a cold water tap to a steady, strong flow.
Slowly pour the dilute solution of AMP disodium salt down the drain.
Flush the drain with a large volume of water (at least 100 times the volume of the chemical solution) for several minutes.[3]
Rinse the empty container thoroughly with water before disposing of it in the regular laboratory glass or plastic waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Adenosine 5'-monophosphate disodium salt.
Disposal decision workflow for AMP disodium salt.
Decontamination
After handling and disposal, decontaminate any surfaces that may have come into contact with Adenosine 5'-monophosphate disodium salt using soap and plenty of water. Dispose of any contaminated cleaning materials, such as paper towels or gloves, in the designated solid chemical waste container.[1]
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of Adenosine 5'-monophosphate disodium salt, protecting both themselves and the environment.
Safeguarding Your Research: A Guide to Handling Adenosine 5'-monophosphate Disodium Salt
Essential safety and logistical protocols for the handling and disposal of Adenosine 5'-monophosphate disodium salt are detailed below to ensure a secure laboratory environment for researchers, scientists, and drug devel...
Author: BenchChem Technical Support Team. Date: December 2025
Essential safety and logistical protocols for the handling and disposal of Adenosine 5'-monophosphate disodium salt are detailed below to ensure a secure laboratory environment for researchers, scientists, and drug development professionals.
While Adenosine 5'-monophosphate disodium salt is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, adhering to standard laboratory safety practices is crucial to minimize any potential risks.[1] Some sources suggest that the compound may cause irritation, warranting a cautious approach to its handling.[2]
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling Adenosine 5'-monophosphate disodium salt:
Eye Protection: Safety glasses with side-shields or goggles are essential to protect against accidental splashes or dust.[2]
Hand Protection: Wear appropriate protective gloves, such as nitrile rubber, to prevent skin contact.[2]
Body Protection: A standard laboratory coat should be worn to protect clothing and skin.[2]
Respiratory Protection: Under normal conditions with adequate ventilation, respiratory protection is not required. However, if dust is generated, a particle filter respirator should be used.[2]
Preparation: Before handling, ensure that the work area is clean and well-ventilated.[3] An eyewash station and safety shower should be readily accessible.[4]
Handling Solid Material:
Carefully weigh and handle the powdered Adenosine 5'-monophosphate disodium salt in a designated area to avoid generating dust.[1][2]
Use appropriate tools to transfer the solid material.
Avoid all personal contact, including inhalation and contact with skin and eyes.[5]
Preparing Solutions:
When dissolving the salt, add it slowly to the solvent to prevent splashing.
Solutions should be clearly labeled with the chemical name and concentration.
Storage:
Store the compound in a cool, dry, and well-ventilated area.[6] Recommended storage is in a freezer at -20°C.[3]
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Characterization: Determine if the waste containing Adenosine 5'-monophosphate disodium salt is mixed with any hazardous materials. If so, it must be treated as hazardous waste.[6]
Segregation: Keep waste containing this compound separate from hazardous waste streams.[6]
Containerization:
Solid Waste: Place solid waste in a clearly labeled, sealed container.[6]
Liquid Waste: Collect solutions in a compatible, leak-proof container.[6] Do not dispose of solutions down the drain, as it should not be released into the environment.[2]
Labeling: Clearly label the waste container with "Adenosine 5'-monophosphate disodium salt waste" and indicate that it is "non-hazardous chemical waste."[6]
Final Disposal: Dispose of the chemical waste through a licensed disposal company or your institution's environmental health and safety (EHS) office, ensuring compliance with all federal, state, and local regulations.[2]